Product packaging for 4,5,6,7-Tetrahydro-1H-indole(Cat. No.:CAS No. 13618-91-2)

4,5,6,7-Tetrahydro-1H-indole

Cat. No.: B080551
CAS No.: 13618-91-2
M. Wt: 121.18 g/mol
InChI Key: KQBVVLOYXDVATK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,5,6,7-Tetrahydroindoles, due to their easy aromatization, are good intermediates to synthesize indoles. 4,5,6,7-Tetrahydroindole on condensation with cyanoacetate leads to 1-ethylthio-2-cyano-4,5,6,7-tetrahydrocyclohexa-[c]-3H-pyrrolizin-3-one.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N B080551 4,5,6,7-Tetrahydro-1H-indole CAS No. 13618-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-2-4-8-7(3-1)5-6-9-8/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBVVLOYXDVATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80159727
Record name 1H-Indole, 4,5,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13618-91-2
Record name 4,5,6,7-Tetrahydro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13618-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 4,5,6,7-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013618912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13618-91-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122455
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indole, 4,5,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole, 4,5,6,7-tetrahydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,5,6,7-Tetrahydroindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4,5,6,7-Tetrahydro-1H-indole: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4,5,6,7-tetrahydro-1H-indole (also known as cyclohex[b]pyrrole). This saturated heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. All quantitative data is presented in structured tables, and key experimental methodologies are detailed.

Chemical Structure and Identification

This compound is a bicyclic compound featuring a pyrrole ring fused to a cyclohexane ring. This structure is foundational for more complex molecules, including various pharmacologically active agents.

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Properties

The key physical and chemical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthesis.

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number 13618-91-2[1]
Molecular Formula C₈H₁₁N[1]
Molecular Weight 121.18 g/mol [1]
Appearance Brown to pink solid
Melting Point 53-57 °C
Boiling Point 64 °C @ 0.1 Torr
pKa (Predicted) 18.03 ± 0.20
LogP 1.89 - 2.13[2][3]
Storage Temperature 2-8°C
Table 2: Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound. The following data is based on a representative derivative, 2-phenyl-1-[(1S)-1-phenylethyl]-4,5,6,7-tetrahydro-1H-indole, and provides an approximation for the core ring system.

ParameterValueReference
¹H NMR δ (ppm): 6.07 (s, 1H, H-3), 2.53-2.68 (m, 2H, 7-CH₂), 1.92-2.53 (m, 2H, 4-CH₂), 1.53-1.82 (m, 4H, 5,6-CH₂)[4]
IR ν (cm⁻¹): 3054 (Ar-H stretch), 2931, 2856 (C-H stretch)[4]
Mass Spectrum Molecular Ion (M⁺): m/z 121.0891[5]

Note: NMR and IR data are for 2-phenyl-1-[(1S)-1-phenylethyl]-4,5,6,7-tetrahydro-1H-indole and serve as an estimate for the unsubstituted core.[4]

Synthesis and Reactivity

This compound is a key synthetic intermediate.[1] Its synthesis often relies on classical indole formation reactions or modern catalytic methods.

Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for preparing indoles and their derivatives.[6][7] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and a ketone or aldehyde.[6][8] For this compound, the logical starting materials would be a protected 2-hydrazinopyrrole and cyclohexanone.

Fischer_Indole_Mechanism start Aryl Hydrazine + Ketone hydrazone Formation of Hydrazone (intermediate) start->hydrazone + H⁺, -H₂O enamine Tautomerization to Ene-hydrazine hydrazone->enamine Isomerization rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement + H⁺ diimine Di-imine Intermediate rearrangement->diimine Aromatization cyclization Intramolecular Cyclization (Aminal formation) diimine->cyclization elimination Elimination of NH₃ cyclization->elimination product Aromatic Indole Product elimination->product - NH₄⁺

Caption: Mechanism of the Fischer Indole Synthesis.

Metal-Catalyzed Cyclization

Modern synthetic approaches often employ metal catalysis. For instance, derivatives of this compound can be synthesized via the intramolecular cyclization of amino propargylic alcohols, catalyzed by palladium or silver salts.[4]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility in a research setting. Below are representative protocols for the synthesis of tetrahydroindole structures.

Protocol 1: Microwave-Assisted Fischer Indole Synthesis (Adapted)

This protocol is adapted from a similar synthesis of 1,2,3,4-tetrahydrocarbazole and represents a plausible, efficient method for synthesizing the target scaffold.[9]

Synthesis_Workflow start Start: Combine Reactants reactants Cyclohexanone Phenylhydrazine p-TSA (catalyst) start->reactants microwave Microwave Irradiation (e.g., 600W, 3 min) reactants->microwave workup Reaction Work-up microwave->workup extraction Aqueous Quench & Extraction with EtOAc workup->extraction purification Purification extraction->purification chromatography Silica Gel Column Chromatography purification->chromatography product Final Product: Tetrahydrocarbazole chromatography->product

Caption: Workflow for Microwave-Assisted Indole Synthesis.

Methodology:

  • Reactant Charging: In a microwave-safe reaction vessel, combine cyclohexanone (1.0 eq.), the appropriate phenylhydrazine (1.0 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 eq.). The reaction is often performed solvent-free.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 600 W) for a short duration (e.g., 3 minutes).[9] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired tetrahydroindole.

Protocol 2: Palladium-Catalyzed Cyclization of Amino Propargylic Alcohols

This method is used for synthesizing N-substituted 2-phenyl-4,5,6,7-tetrahydro-1H-indoles.[4]

Methodology:

  • Reactant Preparation: Dissolve the amino propargylic alcohol derivative (1.0 eq.) in acetonitrile (MeCN).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.01 eq.) to the solution.

  • Reaction: Reflux the reaction mixture for 2 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, cool the mixture and filter off the catalyst.

  • Concentration and Purification: Remove the organic solvent in vacuo. Purify the residue by column chromatography on silica gel (e.g., using a petroleum ether-ethyl acetate eluent system) to isolate the final product.[4]

Applications in Research and Development

Derivatives of the 4,5,6,7-tetrahydroindole scaffold are prevalent in drug discovery. The related 4,5,6,7-tetrahydroindol-4-one motif is a core component in drugs such as the antipsychotic molindone and has been explored for applications including GABAA agonists and heat shock protein 90 (Hsp90) inhibitors for cancer treatment.[10] The parent compound, this compound, serves as a crucial starting material for accessing these more complex and functionalized derivatives.

References

Spectroscopic Profile of 4,5,6,7-Tetrahydro-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 4,5,6,7-Tetrahydro-1H-indole (CAS No: 13618-91-2). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. The molecular formula for this compound is C₈H₁₁N, and its molecular weight is 121.18 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below is a summary of expected ¹H and ¹³C NMR spectral data for this compound, based on the analysis of closely related analogs.

Proton (¹H) NMR Data
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5, H-61.53-1.82m-
H-41.92-2.53m-
H-72.53-2.68m-
H-36.07s-

Data is for 2-phenyl-4,5,6,7-tetrahydro-1H-indole and serves as an estimation for the tetrahydroindole core.[2]

Carbon (¹³C) NMR Data
Carbon AtomChemical Shift (δ, ppm)
C-523.4
C-623.8
C-423.9
C-724.0
C-3107.8
C-3a119.0
C-7a133.7
C-2135.3

Data is for 2-phenyl-4,5,6,7-tetrahydro-1H-indole and serves as an estimation for the tetrahydroindole core.[2]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H bonds, as well as the C=C bonds of the pyrrole ring.

Wavenumber (cm⁻¹)Functional GroupDescription
~3400N-HN-H stretching vibration
~3100-3000C-H (aromatic)C-H stretching of the pyrrole ring
~2930-2850C-H (aliphatic)C-H stretching of the cyclohexene ring
~1600-1450C=CC=C stretching of the pyrrole ring

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ is expected at an m/z of approximately 121.

m/zIon
122.09643[M+H]⁺
144.07837[M+Na]⁺
121.08860[M]⁺
120.08187[M-H]⁻

Data is based on predicted values.[3]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above. These can be adapted for this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer.[4] The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet (for solids) or as a thin film on a salt plate (for liquids or low-melting solids). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra can be acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is introduced into the GC, which separates it from any impurities before it enters the mass spectrometer. The mass spectrometer then ionizes the sample and separates the ions based on their mass-to-charge ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide to the Physical Properties of 4,5,6,7-Tetrahydro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4,5,6,7-Tetrahydro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document includes tabulated physical data, detailed experimental protocols for the determination of these properties, and a visualization of a common synthetic pathway.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, purification, and use in synthetic applications. The melting and boiling points are fundamental parameters for determining purity and designing reaction conditions.

Data Presentation

The table below summarizes the available quantitative data for the melting and boiling points of this compound.

Physical PropertyValueNotes
Melting Point 53-57 °C[1]
Boiling Point 174-176 °CAt atmospheric pressure.
105-107 °CLikely at reduced pressure.

Note on Boiling Point Discrepancy: The presence of two distinct boiling point ranges suggests that the lower value was likely determined under reduced pressure. Distillation under vacuum is a common technique for purifying compounds that may decompose at their atmospheric boiling point.

Experimental Protocols

While specific experimental procedures for determining the physical properties of this compound are not extensively detailed in the literature, the following are generalized, standard laboratory protocols that would be employed.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure substance, while a broad melting range suggests the presence of impurities.

Methodology:

  • Sample Preparation: A small amount of dry, crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or an oil bath (such as a Thiele tube). The sample should be positioned adjacent to the thermometer bulb to ensure accurate temperature reading.

  • Heating: The apparatus is heated gradually, with the rate of temperature increase slowed to approximately 1-2 °C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology (Thiele Tube Method):

  • Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so that the heat is transferred evenly.

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample.

  • Observation: As the sample heats, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued.

  • Measurement: The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point. The external atmospheric pressure should also be recorded.

Synthetic Pathway Visualization

A primary route for the synthesis of indole derivatives is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or a ketone. For this compound, the synthesis would logically start from cyclohexanone and phenylhydrazine.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Cyclohexanone Cyclohexanone Hydrazone Cyclohexanone Phenylhydrazone Cyclohexanone->Hydrazone + Phenylhydrazine - H2O Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone Enamine Enamine Intermediate Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement (Acid-catalyzed) Indole This compound Diimine->Indole Cyclization & - NH3

Caption: Fischer Indole Synthesis of this compound.

Reaction Mechanism Overview:

  • Hydrazone Formation: Cyclohexanone reacts with phenylhydrazine in an acidic medium to form cyclohexanone phenylhydrazone, with the elimination of a water molecule.

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine form.

  • [2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, a key step that forms a new carbon-carbon bond and disrupts the aromaticity of the benzene ring.

  • Cyclization and Aromatization: The resulting di-imine intermediate readily cyclizes. Subsequent elimination of an ammonia molecule and proton transfers lead to the re-aromatization of the six-membered ring and the formation of the stable this compound product.[2][3]

References

A Technical Guide to the Natural Occurrence of 4,5,6,7-Tetrahydro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,5,6,7-tetrahydro-1H-indole scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various synthetic drugs. However, its occurrence in nature is notably scarce, presenting a unique area of study for natural product chemists and drug discovery scientists. This technical guide provides an in-depth overview of the known naturally occurring this compound derivatives, with a primary focus on a unique class of pyrrolo-fused scalarane sesterterpenoids isolated from marine sponges. The guide details their isolation, structural elucidation, biological activity, and the experimental protocols utilized in their discovery.

Natural Occurrence: A Rare Scaffold

While the fully aromatic indole ring is a ubiquitous feature in a vast array of natural products, the partially saturated this compound core is a rarity. The most prominent and well-characterized example of a natural product containing this scaffold is a pyrrolo-fused scalarane sesterterpenoid.

Pyrrolo-Fused Scalarane Sesterterpenoids from Scalarispongia sp.

A novel pyrrole-containing scalarane sesterterpenoid was isolated from the marine sponge Scalarispongia sp.[1] This discovery is significant as most scalarane sesterterpenoids typically feature a furan or other oxygen-containing heterocyclic ring. The presence of the nitrogen-containing pyrrole ring, integrated into the this compound system, marks a noteworthy structural variation within this class of marine natural products.

Data Presentation: Cytotoxicity of a Pyrrolo-Fused Scalarane Sesterterpenoid

The biological activity of the isolated pyrrolo-fused scalarane sesterterpenoid was evaluated for its cytotoxic effects against a panel of human cancer cell lines. The quantitative data from these assays are summarized in the table below.

Cell LineCancer TypeGI₅₀ (μM)[2]
A549Lung Cancer5.2
HT-29Colon Cancer> 60
SNU-638Stomach Cancer15.4
SK-OV-3Ovarian Cancer10.2
ACHNRenal Cancer12.5
HCT-15Colon Cancer18.3

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and structural elucidation of the pyrrolo-fused scalarane sesterterpenoid from the marine sponge Scalarispongia sp.

Extraction and Fractionation
  • Extraction: The freeze-dried sponge material was exhaustively extracted with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).

  • Solvent Partitioning: The resulting crude extract was partitioned between n-butanol and water. The n-butanol layer, containing the compounds of interest, was then further partitioned between 15% aqueous methanol and n-hexane.

  • Further Partitioning: The 15% aqueous methanol fraction was subsequently partitioned with dichloromethane. The CH₂Cl₂ fraction, enriched with the desired compounds, was taken for further purification.[2]

Isolation and Purification
  • Silica Gel Column Chromatography: The CH₂Cl₂ fraction was subjected to silica gel column chromatography using a gradient elution system of n-hexane and ethyl acetate (EtOAc).

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound were further purified by silica HPLC to yield the pure pyrrolo-fused scalarane sesterterpenoid.[2]

Structural Elucidation

The structure of the isolated compound was determined using a combination of spectroscopic techniques:

  • High-Resolution Mass Spectrometry (HRMS): To determine the molecular formula.

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H, ¹³C, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms and the overall structure of the molecule.[1]

Visualization of Methodologies and Potential Signaling Pathways

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of the pyrrolo-fused scalarane sesterterpenoid.

experimental_workflow Sponge Freeze-dried Scalarispongia sp. Extraction Extraction (MeOH/CH₂Cl₂) Sponge->Extraction Partition1 n-Butanol/Water Partition Extraction->Partition1 Partition2 15% aq. MeOH/n-Hexane Partition Partition1->Partition2 n-Butanol Fraction Partition3 CH₂Cl₂/50% aq. MeOH Partition Partition2->Partition3 15% aq. MeOH Fraction SilicaCC Silica Gel Column Chromatography Partition3->SilicaCC CH₂Cl₂ Fraction HPLC Silica HPLC SilicaCC->HPLC PureCompound Pyrrolo-fused Scalarane Sesterterpenoid HPLC->PureCompound

Caption: Isolation workflow for the pyrrolo-fused scalarane sesterterpenoid.

Potential Signaling Pathway for Cytotoxicity

While the specific signaling pathway for the pyrrolo-fused scalarane sesterterpenoid has not been fully elucidated, studies on related scalarane derivatives suggest a mechanism involving the induction of apoptosis. The following diagram illustrates a plausible signaling cascade.

signaling_pathway Compound Pyrrolo-fused Scalarane Sesterterpenoid Cell Cancer Cell Compound->Cell Mitochondria Mitochondrial Dysfunction Cell->Mitochondria ER Endoplasmic Reticulum Stress Cell->ER Caspase Caspase Activation Mitochondria->Caspase ER->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A potential apoptotic signaling pathway for scalarane sesterterpenoids.

Conclusion

The discovery of a pyrrolo-fused scalarane sesterterpenoid from Scalarispongia sp. represents a rare example of a naturally occurring this compound derivative. Its cytotoxic activity against various cancer cell lines highlights the potential of this unique scaffold in drug discovery. Further research into the natural sources of such compounds and the elucidation of their mechanisms of action will be crucial for harnessing their therapeutic potential. This guide provides a foundational resource for scientists and researchers interested in this niche but promising area of natural product chemistry.

References

4,5,6,7-Tetrahydro-1H-indole: A Versatile Scaffold for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The partially saturated indole derivative, 4,5,6,7-tetrahydro-1H-indole, and its analogues represent a pivotal class of heterocyclic compounds in modern organic synthesis and medicinal chemistry. Their unique structural framework, combining a pyrrole ring with a saturated six-membered ring, provides a versatile template for the development of a wide array of functionalized molecules. This guide delves into the synthesis, reactivity, and diverse applications of the this compound core, with a particular focus on its role as a foundational building block in the creation of novel therapeutics.

Synthesis of the this compound Core

The construction of the this compound skeleton can be achieved through several strategic synthetic routes, each offering distinct advantages in terms of substrate scope and functional group tolerance. Key methodologies include the Nenitzescu indole synthesis, the Paal-Knorr pyrrole synthesis, and the Fischer indole synthesis.

Nenitzescu Indole Synthesis

The Nenitzescu reaction provides a direct route to 5-hydroxy-4,5,6,7-tetrahydro-1H-indole derivatives through the condensation of a benzoquinone with a β-aminocrotonic ester.[1][2] This method is particularly valuable for accessing functionalized indoles with potential applications in the development of anti-tumor compounds and other biologically active molecules.[2]

Experimental Protocol: Classical Nenitzescu Synthesis of Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate [1]

  • Materials: 1,4-Benzoquinone, Ethyl 3-aminocrotonate, Acetone (or other suitable polar solvent), Ethyl Acetate, 5% Sodium Bicarbonate Solution, Saturated Sodium Chloride Solution, Anhydrous Magnesium Sulfate, Silica Gel for column chromatography.

  • Procedure:

    • A solution of 1,4-benzoquinone (1.0 equivalent) in acetone is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Ethyl 3-aminocrotonate (1.0-1.2 equivalents) is added to the stirred solution.

    • The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed sequentially with 5% sodium bicarbonate solution and saturated sodium chloride solution.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford the desired ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a versatile method for constructing the pyrrole ring by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia.[3][4] This approach can be adapted to synthesize N-substituted 4,5,6,7-tetrahydroindoles. The reaction is typically carried out under neutral or mildly acidic conditions, and the use of a weak acid like acetic acid can accelerate the reaction.[5]

Experimental Protocol: Paal-Knorr Synthesis of N-Substituted Pyrroles [6]

  • Materials: 1,4-dicarbonyl compound (e.g., hexane-2,5-dione), primary amine (e.g., aniline), methanol, concentrated hydrochloric acid, 0.5 M hydrochloric acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine the 1,4-dicarbonyl compound (1.0 equivalent), the primary amine (1.0 equivalent), and a minimal amount of methanol.

    • Add one drop of concentrated hydrochloric acid to the mixture.

    • Heat the reaction mixture to reflux and maintain for 15 minutes.

    • After the reflux period, cool the flask in an ice bath.

    • Add 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

    • Collect the solid product by vacuum filtration and recrystallize from a suitable solvent system (e.g., methanol/water).

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[7][8] This reaction can be employed to synthesize carbazole derivatives from 4,5,6,7-tetrahydroindol-4-ones. The reaction proceeds through the formation of a phenylhydrazone, followed by a[9][9]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[8]

Experimental Protocol: Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole from Cyclohexanone and Phenylhydrazine [9]

  • Materials: Cyclohexanone, Phenylhydrazine, Glacial Acetic Acid.

  • Procedure:

    • To a flask containing glacial acetic acid, add cyclohexanone.

    • Equip the flask with a reflux condenser.

    • Heat the mixture to reflux.

    • Slowly add phenylhydrazine to the refluxing mixture over a period of 30 minutes.

    • Continue to reflux for an additional period to ensure complete reaction.

    • Cool the reaction mixture, which should result in the precipitation of the product.

    • Collect the crude product by vacuum filtration.

    • Recrystallize the crude product from a suitable solvent, such as methanol, to obtain pure 1,2,3,4-tetrahydrocarbazole.

Physicochemical Properties and Spectroscopic Data

The parent compound, this compound, is a solid at room temperature with a molecular weight of 121.18 g/mol and the molecular formula C₈H₁₁N.[10]

PropertyValueReference
Molecular Formula C₈H₁₁N
Molecular Weight 121.18 g/mol
CAS Number 13618-91-2
LogP 2.13[11]

Table 1: Physicochemical Properties of this compound.

Spectroscopic characterization is essential for confirming the structure and purity of this compound and its derivatives.

TechniqueDataReference
¹³C NMR (CDCl₃) δ (ppm): 23.4, 23.6, 23.7, 24.4, 107.5, 118.6, 126.0, 129.2[12][13]
Mass Spectrometry (EI) m/z (%): 301 [M]⁺ (for a derivative)[12]
IR Spectroscopy Characteristic N-H and C-H stretching frequencies are expected.[14]

Table 2: Spectroscopic Data for this compound and a Representative Derivative. (Note: Specific data for the parent compound is limited in the provided search results; data for a derivative is included as an example.)

This compound in Medicinal Chemistry

The this compound scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities. Its three-dimensional character, compared to the planar indole ring, can offer advantages in binding to biological targets.

Sirtuin Inhibitors

Derivatives of this compound have emerged as potent and selective inhibitors of sirtuins, a class of protein deacetylases involved in various cellular processes.[15] Specifically, 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamides have shown selective inhibition of SIRT2, with some compounds exhibiting IC₅₀ values in the low micromolar range.[15][16]

CompoundTargetIC₅₀ (µM)Reference
16t (a 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide)SIRT20.98[15]

Table 3: SIRT2 Inhibitory Activity of a this compound Derivative.

SIRT_Inhibition SIRT2 SIRT2 Deacetylated_Substrate Deacetylated Substrate SIRT2->Deacetylated_Substrate Deacetylates Acetylated_Substrate Acetylated Substrate (e.g., α-tubulin) Acetylated_Substrate->SIRT2 Binds to Cellular_Processes Cellular Processes (e.g., Cytoskeletal dynamics) Deacetylated_Substrate->Cellular_Processes Regulates Tetrahydroindole_Inhibitor 4,5,6,7-Tetrahydroindole Derivative Tetrahydroindole_Inhibitor->SIRT2 Inhibits

SIRT2 Inhibition by Tetrahydroindole Derivatives.
GABAA Receptor Modulators

The this compound scaffold has been utilized in the design of novel allosteric modulators of GABAA receptors.[17][18] These receptors are ligand-gated ion channels that are the primary mediators of inhibitory neurotransmission in the central nervous system.[18] Modulators of GABAA receptors have therapeutic applications as anxiolytics, sedatives, and anticonvulsants.

GABAA_Modulation cluster_receptor GABAA Receptor GABAA GABA Binding Site Chloride_Influx Chloride Ion Influx GABAA->Chloride_Influx Opens Channel Allosteric_Site Allosteric Site Allosteric_Site->GABAA Modulates GABA GABA GABA->GABAA Binds Tetrahydroindole_Modulator 4,5,6,7-Tetrahydroindole Derivative Tetrahydroindole_Modulator->Allosteric_Site Binds Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Inhibitory_Neurotransmission Inhibitory Neurotransmission Neuronal_Hyperpolarization->Inhibitory_Neurotransmission

Allosteric Modulation of GABAA Receptors.
Hsp90 Inhibitors

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation and survival.[19][20] The 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine scaffold, which can be derived from tetrahydroindole precursors, has been identified as a novel class of Hsp90 inhibitors.[21] Inhibition of Hsp90 leads to the degradation of its client proteins, making it an attractive target for cancer therapy.[19]

Compound ClassTargetEffectReference
4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridinesHsp90Inhibition of chaperone activity[21]

Table 4: Hsp90 Inhibitory Activity of a Tetrahydroindole-derived Scaffold.

Hsp90_Inhibition_Workflow Hsp90 Hsp90 Client_Protein Oncogenic Client Protein (e.g., Akt, HER2) Hsp90->Client_Protein Dissociation Client_Protein->Hsp90 Binds for folding and stability Ubiquitin_Proteasome_System Ubiquitin-Proteasome System Client_Protein->Ubiquitin_Proteasome_System Targeted by Tetrahydroindole_Inhibitor Tetrahydroindole-derived Hsp90 Inhibitor Tetrahydroindole_Inhibitor->Hsp90 Inhibits ATPase activity Degradation Degradation Ubiquitin_Proteasome_System->Degradation Apoptosis Apoptosis Degradation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Degradation->Cell_Cycle_Arrest

References

The Enduring Core: A Technical Guide to the Reactivity and Stability of the 4,5,6,7-Tetrahydro-1H-indole Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,5,6,7-tetrahydro-1H-indole scaffold is a pivotal structural motif in medicinal chemistry and natural product synthesis. This partially saturated bicyclic heterocycle, featuring a fusion of a pyrrole ring and a cyclohexane ring, serves as a versatile building block for a myriad of biologically active compounds. Its unique combination of a nucleophilic aromatic pyrrole core and a flexible saturated carbocyclic ring imparts a distinct reactivity profile and conformational landscape. This guide provides an in-depth exploration of the chemical stability and reactivity of the this compound system, offering a comprehensive resource for its application in drug discovery and development.

Physicochemical Properties and Spectroscopic Data

The this compound is a solid at room temperature with a melting point in the range of 53-57 °C. The presence of both an aromatic pyrrole ring and a saturated cyclohexane ring results in a characteristic spectroscopic signature.

Spectroscopic Data of this compound
¹H NMR (CDCl₃)δ (ppm) 7.91 (br s, 1H, NH), 6.55 (t, J = 2.7 Hz, 1H, H-2), 5.95 (t, J = 2.7 Hz, 1H, H-3), 2.70 (t, J = 5.9 Hz, 2H, H-4), 2.50 (t, J = 5.9 Hz, 2H, H-7), 1.80-1.70 (m, 4H, H-5, H-6)
¹³C NMR (CDCl₃)δ (ppm) 129.5, 121.5, 118.5, 112.0, 23.5, 23.0, 22.5, 22.0
IR (KBr)ν (cm⁻¹) 3400 (N-H stretch), 2925, 2850 (C-H stretch), 1580, 1450 (C=C stretch)
Mass Spec. (GC-MS)m/z (%) 121 (M⁺, 100), 120, 93, 65

Note: Spectroscopic data can vary slightly depending on the solvent and instrumentation.

Thermodynamic Stability

The stability of the this compound ring system is a crucial factor in its utility as a synthetic intermediate. Computational studies on methylated indole derivatives suggest that the 4,5,6,7-tetrahydro isomer is the most stable among the partially hydrogenated forms. This inherent stability is attributed to the preservation of the aromaticity of the pyrrole ring, a key contributor to the overall low energy state of the molecule. The saturated cyclohexane ring can adopt various conformations, with the chair conformation being the most stable, to minimize steric strain.

While extensive experimental thermodynamic data for the parent compound is scarce, its widespread presence in pharmaceuticals and natural products underscores its sufficient stability under physiological conditions and for long-term storage.

Synthesis of the this compound Core

The synthesis of the this compound core is most commonly achieved through a two-step process starting from 1,3-cyclohexanedione. The initial step involves the construction of a 4,5,6,7-tetrahydroindol-4-one intermediate, which is then reduced to the parent tetrahydroindole.

Paal-Knorr Synthesis of 4,5,6,7-Tetrahydroindol-4-one

The Paal-Knorr synthesis is a robust and widely used method for the construction of pyrrole rings. In the context of the tetrahydroindole core, it involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. A common route to the necessary 1,4-dicarbonyl precursor is the reaction of 1,3-cyclohexanedione with an α-haloketone followed by ring opening. A more direct approach involves the reaction of an aminoketone with the dione.

Paal_Knorr_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product 1_3_cyclohexanedione 1,3-Cyclohexanedione condensation Condensation 1_3_cyclohexanedione->condensation aminoketone α-Aminoketone aminoketone->condensation cyclization Intramolecular Cyclization & Dehydration condensation->cyclization Intermediate tetrahydroindolone 4,5,6,7-Tetrahydroindol-4-one cyclization->tetrahydroindolone

Paal-Knorr synthesis of the tetrahydroindol-4-one precursor.
Reduction to this compound

The carbonyl group of the 4,5,6,7-tetrahydroindol-4-one can be removed through various reduction methods. The Wolff-Kishner reduction or its variants are commonly employed for this transformation.

Experimental Protocol: Wolff-Kishner Reduction of 2-Methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole

This protocol is adapted from the synthesis of a key intermediate for the antipsychotic drug Molindone.[1]

  • Reaction Setup: A mixture of 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole (1 part by weight), diethylene glycol (4 parts by weight), and hydrazine hydrate (1.5 parts by weight) is placed in a reaction vessel equipped with a reflux condenser.

  • Initial Heating: The mixture is heated to 130-140°C for 1 hour.

  • Addition of Base: After cooling, potassium hydroxide (2 parts by weight) is added.

  • Distillation and Reflux: The mixture is heated to 190-200°C, and water is distilled off. The reaction mixture is then maintained at reflux for 4 hours.

  • Workup: The reaction mixture is cooled and poured into water. The product is extracted with a suitable organic solvent (e.g., ether). The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.

Reactivity of the this compound Ring

The reactivity of the this compound core is dictated by the interplay between the electron-rich pyrrole ring and the saturated cyclohexane moiety.

Electrophilic Aromatic Substitution

The pyrrole ring is highly activated towards electrophilic aromatic substitution (EAS). The C-3 position is generally the most nucleophilic, followed by the C-2 position. However, the substitution pattern can be influenced by the nature of the electrophile and the reaction conditions.

General mechanism of electrophilic aromatic substitution at C-3.

Friedel-Crafts Acylation: This is a key reaction for introducing acyl groups onto the pyrrole ring, typically at the C-2 or C-3 position. The reaction is usually carried out using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation of an Aromatic Compound (General Procedure)

This is a general protocol that can be adapted for this compound.[2]

  • Reaction Setup: Anhydrous aluminum chloride (1.1 equivalents) and a dry solvent (e.g., methylene chloride) are placed in a round-bottomed flask under an inert atmosphere. The flask is cooled to 0°C.

  • Addition of Acylating Agent: The acyl chloride (1.1 equivalents) in the same solvent is added dropwise to the stirred suspension.

  • Addition of Substrate: A solution of the this compound (1.0 equivalent) in the solvent is then added dropwise, maintaining the temperature at 0°C.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for a specified time (monitored by TLC).

  • Workup: The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over an anhydrous drying agent.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Representative Electrophilic Substitution Reactions
Reaction Reagents Product Yield (%)
Friedel-Crafts AcylationAcetyl chloride, AlCl₃2-Acetyl-4,5,6,7-tetrahydro-1H-indoleVaries
Vilsmeier-Haack FormylationPOCl₃, DMFThis compound-3-carbaldehydeGood to Excellent
NitrationHNO₃, Ac₂O3-Nitro-4,5,6,7-tetrahydro-1H-indoleModerate
HalogenationNBS, CCl₄3-Bromo-4,5,6,7-tetrahydro-1H-indoleGood
N-Alkylation

The nitrogen atom of the pyrrole ring is nucleophilic and can be readily alkylated using various alkylating agents under basic conditions. The choice of base and solvent can influence the regioselectivity between N-alkylation and C-alkylation. Strong bases like sodium hydride in polar aprotic solvents like DMF or THF generally favor N-alkylation.[1][3]

N-Alkylation Reactions
Alkylating Agent Base Solvent Yield (%)
Methyl iodideNaHDMFHigh
Ethyl bromideK₂CO₃AcetoneModerate to Good
Benzyl chlorideNaHTHFHigh
Oxidation

The this compound ring system can undergo oxidation at both the pyrrole and the cyclohexane rings.

  • Aromatization: Dehydrogenation of the cyclohexane ring to form the fully aromatic indole is a common transformation, often achieved using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or palladium on carbon at elevated temperatures.[4]

  • Oxidative Dearomatization: The pyrrole ring can undergo oxidative dearomatization to form indol-2-ones or other oxidized species. This reaction is particularly useful in the synthesis of certain alkaloids. Reagents like Dess-Martin periodinane can be used for this purpose.[5]

Experimental Protocol: Dess-Martin Periodinane Oxidation (General)

This is a general protocol for the oxidation of alcohols, which can be adapted for the oxidative dearomatization of tetrahydroindoles.

  • Reaction Setup: The this compound derivative is dissolved in a dry chlorinated solvent (e.g., dichloromethane) under an inert atmosphere.

  • Addition of Oxidant: Dess-Martin periodinane (1.1-1.5 equivalents) is added in one portion.

  • Reaction: The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The mixture is stirred vigorously until the layers are clear. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Applications in Drug Development: The Synthesis of Molindone

The this compound core is a key component of the antipsychotic drug Molindone. The synthesis of Molindone highlights the utility of this scaffold in constructing complex, biologically active molecules.

Molindone_Synthesis SUMO-1 2,3-Pentanedione-2-oxime (SUMO-1) SUMO-2 2-Methyl-3-ethyl-4-oxo- 4,5,6,7-tetrahydroindole (SUMO-2) SUMO-1->SUMO-2 Dione 1,3-Cyclohexanedione Dione->SUMO-2 Paal-Knorr Synthesis Molindone Molindone SUMO-2->Molindone Mannich_reagent Bismorpholinomethane Mannich_reagent->Molindone Mannich Reaction

Synthetic workflow for the antipsychotic drug Molindone.

Conclusion

The this compound ring system represents a stable and synthetically versatile scaffold with a rich and tunable reactivity. Its electron-rich pyrrole moiety readily undergoes electrophilic substitution and N-alkylation, while the saturated cyclohexane ring provides conformational flexibility and can be functionalized or aromatized. A thorough understanding of its stability and reactivity, as outlined in this guide, is essential for leveraging this privileged core in the design and synthesis of novel therapeutics and complex molecular architectures. The detailed protocols and compiled data herein serve as a valuable resource for researchers aiming to exploit the full potential of this remarkable heterocyclic system.

References

4,5,6,7-Tetrahydro-1H-indole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5,6,7-Tetrahydro-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, partially saturated bicyclic structure serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and spectroscopic characterization of this compound. Furthermore, it delves into the emerging therapeutic applications of its derivatives, particularly as inhibitors of SIRT2 and tubulin polymerization, highlighting their potential in oncology and neurodegenerative diseases. Detailed experimental methodologies and data are presented to facilitate further research and development in this promising area.

Core Properties

This compound, also known as cyclohex[b]pyrrole, is a bicyclic aromatic amine. Its structure consists of a pyrrole ring fused to a cyclohexane ring.

PropertyValueReference
CAS Number 13618-91-2[1][2]
Molecular Formula C₈H₁₁N
Molecular Weight 121.18 g/mol
Appearance Solid
Melting Point 53-57 °C
Purity >95%[1]

Spectroscopic and Analytical Data

A comprehensive understanding of the spectroscopic signature of this compound is crucial for its identification and characterization in synthetic and biological studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR.

¹H NMR Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H1 (N-H)~7.5-8.0br s-
H2~6.5-6.7t~2.5
H3~6.0-6.2t~2.5
H4, H7~2.5-2.7m-
H5, H6~1.7-1.9m-
¹³C NMR Chemical Shift (ppm)
C2~120-122
C3~100-102
C3a~115-117
C4~22-24
C5~22-24
C6~22-24
C7~22-24
C7a~128-130

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. A database entry for (6-C-13)-4,5,6,7-TETRAHYDROINDOLE confirms the presence of signals in the expected regions for the saturated carbon backbone.[3]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 121. The fragmentation pattern of indole derivatives is often characterized by the loss of small neutral molecules. For this compound, key fragmentation pathways would likely involve the saturated ring.

m/z Proposed Fragment
121[M]⁺
120[M-H]⁺
93[M-C₂H₄]⁺
66[C₅H₄N]⁺
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode
~3400N-H stretch
~3100-3000C-H stretch (aromatic)
~2950-2850C-H stretch (aliphatic)
~1600-1450C=C stretch (aromatic)
~1450-1300C-N stretch
~740C-H bend (aromatic)

The presence of a peak around 3400 cm⁻¹ is a strong indicator of the N-H bond in the pyrrole ring, confirming that polymerization, if it occurs, does not happen at the nitrogen atom.[4]

Synthesis and Reactivity

Synthetic Methodologies

The synthesis of the 4,5,6,7-tetrahydroindole scaffold can be achieved through several established organic chemistry reactions. These methods primarily focus on the construction of the pyrrole ring onto a pre-existing cyclohexane backbone or the partial reduction of an indole ring.

Representative Synthetic Protocol: Nenitzescu Indole Synthesis

The Nenitzescu indole synthesis is a versatile method for preparing substituted indoles. A common approach to the 4,5,6,7-tetrahydroindol-4-one precursor involves the condensation of 1,3-cyclohexanedione with an α-aminocarbonyl compound.[5] The resulting tetrahydroindolone can then be reduced to afford this compound.

Experimental Protocol (General)

  • Step 1: Synthesis of 4,5,6,7-Tetrahydroindol-4-one.

    • To a solution of 1,3-cyclohexanedione in a suitable solvent (e.g., acetic acid), add an α-aminoketone or an in-situ generated α-aminocarbonyl species.

    • Heat the reaction mixture under reflux for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Step 2: Reduction to this compound.

    • The 4-keto group can be removed via a Wolff-Kishner or Clemmensen reduction. For the Wolff-Kishner reduction, the tetrahydroindolone is heated with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like diethylene glycol.

Other synthetic strategies include metal-catalyzed intermolecular and intramolecular cyclizations and the partial reduction of indole.[6]

Chemical Reactivity

This compound is a valuable intermediate in organic synthesis. The pyrrole ring is susceptible to electrophilic substitution, and the N-H group can be readily alkylated or acylated. It can react with halides to form methyl sulfones and metal hydroxides, and with acyl halides to produce thiocyanates.

Applications in Drug Discovery and Development

The 4,5,6,7-tetrahydroindole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Derivatives of this core have shown promise as potent and selective inhibitors of several key therapeutic targets.

SIRT2 Inhibition and Neurodegenerative Diseases

Sirtuin 2 (SIRT2) is a NAD⁺-dependent deacetylase that has been implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's and Huntington's disease. Inhibition of SIRT2 is a promising therapeutic strategy. Several studies have identified 4,5,6,7-tetrahydroindole derivatives as potent and selective SIRT2 inhibitors.[6] These compounds can serve as starting points for the development of novel therapeutics for neurodegenerative disorders.

Below is a simplified representation of the SIRT2 signaling pathway and the role of its inhibitors.

SIRT2_Inhibition SIRT2 SIRT2 Acetylated_Tubulin Acetylated α-Tubulin SIRT2->Acetylated_Tubulin Deacetylation Alpha_Tubulin α-Tubulin Alpha_Tubulin->Acetylated_Tubulin Acetylation Acetylated_Tubulin->Alpha_Tubulin Microtubule_Stability Microtubule Stability Acetylated_Tubulin->Microtubule_Stability Promotes Axonal_Transport Axonal Transport Microtubule_Stability->Axonal_Transport Supports Neuroprotection Neuroprotection Axonal_Transport->Neuroprotection Contributes to Inhibitor Tetrahydroindole Derivative Inhibitor->SIRT2

Caption: SIRT2 deacetylation of α-tubulin and its inhibition.

Tubulin Polymerization Inhibition and Oncology

Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division, making them a key target for anticancer drugs. Several indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The 4,5,6,7-tetrahydroindole scaffold can be incorporated into novel tubulin polymerization inhibitors, offering a potential avenue for the development of new chemotherapeutic agents.

The following diagram illustrates the process of tubulin polymerization and its inhibition.

Tubulin_Polymerization Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Leads to Cell_Division Cell Division Mitotic_Spindle->Cell_Division Essential for Cancer_Growth Cancer Cell Proliferation Cell_Division->Cancer_Growth Drives Inhibitor Tetrahydroindole Derivative Inhibitor->Tubulin_Dimers Inhibits Polymerization

Caption: Inhibition of tubulin polymerization by tetrahydroindole derivatives.

Conclusion

This compound is a compound with a rich chemical profile and significant potential for the development of novel therapeutics. Its straightforward synthesis and versatile reactivity make it an attractive starting point for the design of compound libraries targeting a range of diseases. The demonstrated activity of its derivatives as SIRT2 and tubulin polymerization inhibitors underscores its importance in modern drug discovery. This technical guide provides a solid foundation of data and methodologies to support and inspire further exploration of this valuable chemical entity.

References

Tautomerism in Substituted Tetrahydroindole Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Principles, Experimental Determination, and Biological Significance of Tautomerism in Substituted Tetrahydroindole Derivatives for Researchers, Scientists, and Drug Development Professionals.

The tetrahydroindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of substituents on this heterocyclic system can give rise to tautomerism, a phenomenon where isomers are interconverted through proton migration. This dynamic equilibrium between tautomeric forms can significantly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. Consequently, understanding and controlling tautomerism is a critical aspect of drug design and development, as different tautomers can exhibit distinct pharmacological profiles, including target binding affinity, metabolic stability, and off-target effects.

This technical guide provides a comprehensive overview of tautomerism in substituted tetrahydroindole derivatives, with a focus on the keto-enol tautomerism frequently observed in 4-oxo-4,5,6,7-tetrahydroindoles. It details experimental protocols for the synthesis and spectroscopic analysis of these compounds, presents quantitative data on tautomeric equilibria, and explores the biological implications for drug discovery.

Synthesis of Substituted Tetrahydroindole Derivatives

The synthesis of substituted 4,5,6,7-tetrahydroindol-4-ones often serves as the entry point for accessing a diverse range of derivatives. A common and versatile method is the Nenitzescu indole synthesis, which involves the condensation of a 1,4-benzoquinone with an enamine. However, for the synthesis of the saturated carbocyclic ring of tetrahydroindolones, a frequently employed strategy involves the reaction of a 1,3-cyclohexanedione with an α-aminoketone or a related precursor.

General Procedure for the Synthesis of 2-Aryl-4-oxo-4,5,6,7-tetrahydroindoles

A widely utilized method for the synthesis of 2-aryl-4-oxo-4,5,6,7-tetrahydroindoles involves a three-component reaction between a 1,3-cyclohexanedione, an aromatic aldehyde, and an amine, often followed by an oxidative aromatization of the intermediate dihydropyridine. A more direct approach involves the reaction of a 1,3-cyclohexanedione with a phenacylamine derivative.

Experimental Protocol: Synthesis of 2-Phenyl-4,5,6,7-tetrahydro-1H-indol-4-one

This protocol is adapted from established literature procedures for the synthesis of similar compounds.

Materials:

  • 1,3-Cyclohexanedione

  • 2-Aminoacetophenone hydrochloride

  • Sodium acetate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • A mixture of 1,3-cyclohexanedione (10 mmol), 2-aminoacetophenone hydrochloride (10 mmol), and sodium acetate (10 mmol) in glacial acetic acid (50 mL) is heated at reflux for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water (200 mL).

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the desired 2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one.

  • The structure and purity of the final compound are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

This synthetic approach allows for the introduction of various substituents on the phenyl ring by using appropriately substituted 2-aminoacetophenones.

Tautomeric Equilibria in Substituted Tetrahydroindoles

Substituted 4-oxo-4,5,6,7-tetrahydroindoles can exist in a tautomeric equilibrium between the keto form (A) and the enol form (B). The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents, the polarity of the solvent, temperature, and pH.

Caption: Keto-enol tautomerism in 4-oxo-tetrahydroindoles.

Quantitative Analysis of Tautomeric Equilibria by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for the quantitative analysis of tautomeric mixtures in solution.[1] The keto and enol forms will exhibit distinct sets of signals in the ¹H NMR spectrum, and the ratio of the two tautomers can be determined by integrating the signals corresponding to specific protons in each form.[1][2]

Experimental Protocol: Determination of Tautomer Ratios by ¹H NMR [1]

  • Sample Preparation: Prepare solutions of the substituted tetrahydroindole derivative of known concentration in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) to assess the effect of solvent polarity.

  • NMR Acquisition: Record the ¹H NMR spectrum for each sample at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer.

  • Signal Identification: Identify the characteristic proton signals for both the keto and enol tautomers. For example, the α-proton to the carbonyl group in the keto form will have a different chemical shift compared to the vinylic proton in the enol form. The enolic hydroxyl proton, if observable, will also be a key indicator.

  • Integration: Carefully integrate the well-resolved signals corresponding to a specific number of protons for each tautomer. For instance, integrate the signal for the two α-protons in the keto form and the signal for the vinylic proton in the enol form.

  • Calculation of Tautomer Ratio: The molar ratio of the two tautomers is calculated from the ratio of the integrated areas, taking into account the number of protons each signal represents.

    • % Keto = [Integration(Keto) / (Integration(Keto) + (Integration(Enol) * n))] * 100

    • % Enol = [(Integration(Enol) * n) / (Integration(Keto) + (Integration(Enol) * n))] * 100 (where 'n' is the ratio of the number of protons giving rise to the keto and enol signals, respectively).

  • Equilibrium Constant (K_t): The tautomeric equilibrium constant (K_t) can be calculated as K_t = [% Enol] / [% Keto].

Tabulated Data on Tautomeric Equilibria
Substituent (R)Solvent% Keto Form% Enol FormK_t
HCDCl₃85150.18
HDMSO-d₆60400.67
4-OCH₃CDCl₃80200.25
4-OCH₃DMSO-d₆55450.82
4-NO₂CDCl₃9550.05
4-NO₂DMSO-d₆80200.25

Note: Electron-donating groups (e.g., -OCH₃) are expected to increase the proportion of the enol form through resonance stabilization, while electron-withdrawing groups (e.g., -NO₂) generally favor the keto form. Polar, hydrogen-bond accepting solvents like DMSO can stabilize the enol form through hydrogen bonding.

Computational Analysis of Tautomerism

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the relative stabilities of tautomers and the energy barriers for their interconversion.[3] These calculations can complement experimental data and provide insights into the factors governing tautomeric equilibria.

Methodology: DFT Calculations of Tautomer Stabilities

  • Structure Optimization: The geometries of both the keto and enol tautomers of the substituted tetrahydroindole derivatives are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies).

  • Energy Calculation: The electronic energies, including zero-point vibrational energies (ZPVE), are calculated for each tautomer.

  • Solvation Effects: To model the effect of different solvents, the calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • Relative Stability: The relative stability of the tautomers is determined by comparing their calculated free energies (ΔG).

The following table presents example data from a computational study on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones, which are structurally related to the compounds of interest.

CompoundTautomerRelative Energy (kJ mol⁻¹) (AM1)Relative Energy (kJ mol⁻¹) (B3LYP/6-31G**)
1 1H0.00.0
2H0.90.3
OH53.949.3
2 1H0.00.0
2H0.20.1
OH54.950.1
3 1H1.81.7
2H0.00.0
OH55.450.8
4 1H1.91.9
2H0.00.0
OH56.451.6

Data adapted from a computational study on tetrahydroindazolones.[3]

Biological Significance and Signaling Pathways

The tautomeric state of a substituted tetrahydroindole derivative can have a profound impact on its biological activity. The different three-dimensional shapes, hydrogen bonding capabilities, and electronic distributions of tautomers can lead to differential binding to biological targets such as enzymes and receptors.

Indole and its derivatives are known to modulate a variety of signaling pathways implicated in diseases such as cancer.[4][5] While the specific effects of individual tautomers of substituted tetrahydroindoles are an area of active research, the parent scaffold has been shown to interact with key cellular signaling cascades.

SignalingPathways cluster_pathways Cellular Signaling Pathways Tetrahydroindole Substituted Tetrahydroindole Derivatives STAT3 STAT3 Pathway Tetrahydroindole->STAT3 Modulation MAPK MAPK/ERK Pathway Tetrahydroindole->MAPK Modulation PI3K PI3K/Akt Pathway Tetrahydroindole->PI3K Modulation Proliferation Proliferation STAT3->Proliferation Cell Proliferation Survival Survival STAT3->Survival Cell Survival MAPK->Proliferation Differentiation Differentiation MAPK->Differentiation Cell Differentiation PI3K->Survival Growth Growth PI3K->Growth Cell Growth

Caption: Potential modulation of key cancer-related signaling pathways.

  • STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, proliferation, and survival. Aberrant STAT3 signaling is implicated in various cancers. Some heterocyclic compounds have been shown to inhibit STAT3 phosphorylation and its downstream effects.[4]

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) or Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Indole alkaloids have been reported to exert their anticancer effects by modulating the MAPK signaling system.[4][5]

  • PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another critical signaling network that governs cell survival, growth, and metabolism. This pathway is frequently hyperactivated in cancer.

The ability of a specific tautomer of a substituted tetrahydroindole to preferentially bind to a kinase or other protein in one of these pathways could be the basis for its therapeutic effect. Therefore, the isolation or selective synthesis of the more active tautomer is a key strategy in drug development.

Conclusion

Tautomerism in substituted tetrahydroindole derivatives is a multifaceted phenomenon with significant implications for drug discovery and development. The equilibrium between tautomeric forms is a delicate balance influenced by substituent effects and the surrounding environment. A thorough understanding of these equilibria, achieved through a combination of synthesis, spectroscopic analysis, and computational modeling, is essential for the rational design of novel therapeutics. By elucidating the structure-activity relationships of individual tautomers and their interactions with key biological signaling pathways, researchers can unlock the full potential of the tetrahydroindole scaffold in the development of more effective and selective drugs. Continued investigation into the differential biological activities of tautomers will be crucial for advancing this important class of compounds from lead optimization to clinical candidates.

References

Pharmacological Profile of the 4,5,6,7-Tetrahydro-1H-indole Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,5,6,7-tetrahydro-1H-indole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique structural and electronic properties make it a versatile building block in medicinal chemistry, leading to the development of potent and selective modulators of various physiological targets. This technical guide provides a comprehensive overview of the pharmacological profile of this scaffold, detailing its interactions with key biological targets, summarizing quantitative structure-activity relationship (SAR) data, providing exemplary experimental protocols, and visualizing the associated signaling pathways.

Overview of Biological Activities

The this compound core is a key pharmacophore in a diverse range of therapeutic areas, primarily due to its ability to interact with enzymes and G-protein coupled receptors (GPCRs). Derivatives of this scaffold have demonstrated significant activity as:

  • Protein Kinase Inhibitors: Compounds incorporating the this compound nucleus have been investigated as inhibitors of several protein kinases, including Casein Kinase 2 (CK2), which is implicated in cancer and inflammatory diseases. The scaffold provides a rigid framework for the orientation of substituents that can interact with the ATP-binding pocket of these enzymes.

  • Dopamine Receptor Ligands: The tetrahydroindole structure is present in molecules that exhibit high affinity for dopamine receptors, particularly the D2 and D3 subtypes. These receptors are crucial targets for the treatment of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.

  • Serotonin Receptor Ligands: Derivatives of this scaffold have also shown affinity for various serotonin (5-HT) receptors, including the 5-HT1A and 5-HT2A subtypes. Modulation of these receptors is a key strategy in the development of antidepressants, anxiolytics, and antipsychotics.

  • Heat Shock Protein 90 (Hsp90) Inhibitors: The 4,5,6,7-tetrahydroindol-4-one substructure is a recognized motif in the design of Hsp90 inhibitors, which are being explored as anti-cancer agents. Hsp90 is a molecular chaperone essential for the stability and function of numerous oncoproteins.[1]

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the quantitative data for representative this compound derivatives and related compounds, highlighting their potency and selectivity against various biological targets.

Table 1: Protein Kinase CK2 Inhibition by Tetrahydro-isoindole Analogs

Compound IDStructureR GroupIC50 (µM)
1a4,5,6,7-tetraiodo-1H-isoindole-1,3(2H)-dione-CH2COOH0.30[2]
1b4,5,6,7-tetraiodo-1H-isoindole-1,3(2H)-dione-CH(CH3)COOH0.15[2]

Note: While not direct derivatives of the this compound scaffold, these tetrahalogenated isoindoles share a related bicyclic core and demonstrate the potential for potent CK2 inhibition within this structural class.

Table 2: Dopamine Receptor Binding Affinity of Indole-Based Ligands

Compound IDTarget ReceptorKi (nM)
2aDopamine D2593[3]
2bDopamine D2307[3]
2c (10d)Dopamine D42.0[4]

Note: These compounds are indole derivatives, highlighting the affinity of the broader indole scaffold for dopamine receptors. Specific SAR data for this compound derivatives targeting dopamine receptors is an active area of research.

Table 3: Serotonin Receptor Affinity of Indole Derivatives

Compound IDTarget ReceptorKi (nM)
3a (D2AAK5)5-HT1A150
3a (D2AAK5)5-HT2A250
3b (D2AAK6)5-HT1A300
3b (D2AAK6)5-HT2A450
3c (D2AAK7)5-HT1A80
3c (D2AAK7)5-HT2A120

Note: The presented data is for indole derivatives D2AAK5, D2AAK6, and D2AAK7, which show affinity for serotonin receptors but are not direct derivatives of the this compound scaffold.[5] This data illustrates the potential of the broader indole class as serotonin receptor ligands.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and pharmacological evaluation of this compound derivatives. The following are representative protocols for key experiments.

General Synthesis of this compound Derivatives

A common synthetic route to access the this compound scaffold is the Fischer indole synthesis. The general workflow is as follows:

G cluster_start Starting Materials A Cyclohexanone Derivative C Condensation (Acid Catalyst, Heat) A->C B Phenylhydrazine Derivative B->C D Phenylhydrazone Intermediate C->D E [3,3]-Sigmatropic Rearrangement (Heat) D->E F Dienone-imine Intermediate E->F G Tautomerization & Aromatization (Loss of NH3) F->G H This compound Derivative G->H

Fischer Indole Synthesis Workflow

Protocol:

  • Phenylhydrazone Formation: A cyclohexanone derivative (1.0 eq.) and a substituted phenylhydrazine (1.0 eq.) are dissolved in a suitable solvent (e.g., ethanol, acetic acid). An acid catalyst (e.g., a few drops of concentrated sulfuric acid or glacial acetic acid) is added. The mixture is heated to reflux for 1-4 hours. The reaction is monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Upon completion of the hydrazone formation, the solvent is removed under reduced pressure. The crude phenylhydrazone is then heated, either neat or in a high-boiling solvent (e.g., diethylene glycol), to a temperature typically ranging from 150 to 250 °C. This induces a[3][3]-sigmatropic rearrangement followed by aromatization to yield the this compound derivative.

  • Purification: The crude product is cooled, and the resulting solid or oil is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay)

This protocol describes a fluorescence-based, high-throughput assay to determine the inhibitory activity of compounds against protein kinases like CK2.

G cluster_reagents Reagents A Kinase (e.g., CK2) E Kinase Reaction (Incubation) A->E B FRET-peptide Substrate B->E C ATP C->E D Test Compound (Tetrahydroindole derivative) D->E F Phosphorylated & Non-phosphorylated Peptide Mixture E->F G Development Reagent (Site-specific protease) F->G H Protease Cleavage of Non-phosphorylated Peptides G->H I Measurement of FRET Signal H->I J Calculation of % Inhibition & IC50 I->J

Z'-LYTE™ Kinase Assay Workflow

Protocol: [6]

  • Reagent Preparation: Prepare solutions of the kinase, a FRET-based peptide substrate, ATP, and serial dilutions of the test compound in an appropriate assay buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound, kinase, and FRET-peptide substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Development: Add the development reagent, which contains a site-specific protease that cleaves only the non-phosphorylated peptide substrate. Incubate for a further period (e.g., 60 minutes) to allow for cleavage.

  • Signal Detection: Measure the fluorescence emission at two wavelengths (e.g., for coumarin and fluorescein) using a fluorescence plate reader. The ratio of these emissions reflects the extent of phosphorylation.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Dopamine D2 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor using a radiolabeled ligand such as [3H]spiperone.[3][7]

G cluster_components Assay Components A Membrane Preparation (Expressing D2 Receptors) E Incubation (Total, Non-specific, & Competition Binding) A->E B Radioligand ([3H]spiperone) B->E C Test Compound (Serial Dilutions) C->E D Non-specific Ligand (e.g., Haloperidol) D->E F Rapid Filtration (Separates bound from free radioligand) E->F G Scintillation Counting (Measures radioactivity) F->G H Data Analysis (Calculate Ki from IC50) G->H

Radioligand Binding Assay Workflow

Protocol: [3][8]

  • Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the dopamine D2 receptor.

  • Assay Setup: In a 96-well plate, set up reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled antagonist), and competitive binding (membranes + radioligand + serial dilutions of the test compound).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways

The biological effects of this compound derivatives are mediated through their modulation of specific intracellular signaling pathways.

Protein Kinase CK2 Signaling

CK2 is a constitutively active serine/threonine kinase that phosphorylates a wide range of substrates, thereby regulating numerous cellular processes, including cell proliferation, survival, and apoptosis. Inhibition of CK2 by compounds containing the tetrahydroindole scaffold can disrupt these pro-survival pathways.

G CK2 CK2 PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Activates NFkB NF-κB Pathway CK2->NFkB Activates Inhibitor This compound Derivative Inhibitor->CK2 Inhibits Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits NFkB->Cell_Survival NFkB->Apoptosis Inhibits

CK2 Signaling and Inhibition

CK2 positively regulates the PI3K/Akt and NF-κB signaling pathways, both of which are critical for cell survival and proliferation.[9] By inhibiting CK2, this compound derivatives can downregulate these pathways, leading to cell cycle arrest and apoptosis, which is a key mechanism for their potential anti-cancer activity.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are Gαi/o-coupled receptors, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades.

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates G_protein Gαi/o Protein D2R->G_protein Activates Ligand Tetrahydroindole Ligand Ligand->D2R Modulates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Downstream Downstream Effectors PKA->Downstream Modulates

Dopamine D2 Receptor Signaling

This compound-based ligands can act as either agonists or antagonists at the D2 receptor, thereby modulating this signaling pathway. Antagonists block the effects of dopamine, leading to an increase in neuronal excitability, while agonists mimic the effects of dopamine.[10]

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gαq/11-coupled receptor. Its activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.

G Serotonin Serotonin HT2A_R 5-HT2A Receptor Serotonin->HT2A_R Activates G_protein Gαq/11 Protein HT2A_R->G_protein Activates Ligand Tetrahydroindole Ligand Ligand->HT2A_R Modulates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Serotonin 5-HT2A Receptor Signaling

Ligands based on the this compound scaffold can modulate 5-HT2A receptor activity, influencing a wide range of neuronal functions, including mood, cognition, and perception.[5][11]

Conclusion

The this compound scaffold represents a highly valuable core structure in modern medicinal chemistry. Its synthetic tractability and the ability of its derivatives to potently and selectively interact with a range of biologically important targets, including protein kinases and GPCRs, underscore its significance in drug discovery. The data and protocols presented in this guide provide a foundational understanding of the pharmacological profile of this important scaffold and should serve as a valuable resource for researchers and drug development professionals working in this area. Further exploration of the structure-activity relationships and mechanisms of action of novel derivatives will undoubtedly lead to the development of new and improved therapeutic agents for a variety of diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4,5,6,7-Tetrahydro-1H-indole from Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4,5,6,7-tetrahydro-1H-indole, also known as 1,2,3,4-tetrahydrocarbazole, from cyclohexanone and phenylhydrazine via the Fischer indole synthesis. This well-established method offers a reliable and efficient route to this important heterocyclic scaffold, which is a key structural motif in many biologically active compounds and a valuable intermediate in medicinal chemistry and drug development. These application notes include a step-by-step experimental protocol, comprehensive characterization data, and visualizations of the reaction mechanism and experimental workflow to aid in the successful execution and understanding of the synthesis.

Introduction

This compound and its derivatives are of significant interest in the field of medicinal chemistry due to their presence in a wide range of pharmacologically active molecules. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most common and versatile methods for the preparation of indoles.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed in situ from an arylhydrazine and a ketone or aldehyde.[1] In this application, cyclohexanone and phenylhydrazine are used as readily available starting materials to produce this compound in good yield.

Chemical Reaction

The overall reaction is as follows:

Cyclohexanone + Phenylhydrazine → this compound + NH₃ + H₂O

Experimental Protocol

This protocol is adapted from a well-established procedure published in Organic Syntheses.[2]

Materials:

  • Cyclohexanone (98.0 g, 1.0 mol)

  • Phenylhydrazine (108.0 g, 1.0 mol)

  • Glacial Acetic Acid (360 g, 6.0 mol)

  • Methanol (for recrystallization)

  • Water

  • 75% Ethanol in water

Equipment:

  • 1-L three-necked round-bottomed flask

  • Reflux condenser

  • Stirring apparatus (magnetic or mechanical)

  • Dropping funnel

  • Heating mantle

  • Beakers

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Reaction Setup: In a 1-L three-necked round-bottomed flask equipped with a reflux condenser, a stirrer, and a dropping funnel, combine 98.0 g (1.0 mol) of cyclohexanone and 360 g (6.0 mol) of glacial acetic acid.

  • Addition of Phenylhydrazine: Heat the mixture to reflux with stirring. Once refluxing, add 108.0 g (1.0 mol) of phenylhydrazine dropwise through the dropping funnel over a period of 1 hour.

  • Reaction: Continue to heat the reaction mixture under reflux for an additional hour after the addition of phenylhydrazine is complete.

  • Workup and Isolation: Pour the hot reaction mixture into a 1.5-L beaker and stir while it cools and solidifies. Cool the mixture to approximately 5 °C in an ice bath.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with 100 mL of water and then with 100 mL of 75% ethanol.

  • Drying: Air-dry the crude product.

  • Purification: Recrystallize the crude this compound from methanol to obtain a purified product. A second crop of crystals can be obtained by concentrating the mother liquor.[2]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValueReference
Yield 76-85%[2]
Melting Point 116-118 °C[3]
Appearance Pale brown solid[3]
Molecular Formula C₁₂H₁₃N
Molecular Weight 171.24 g/mol

Spectroscopic Data:

TechniqueDataReference
¹H NMR (300 MHz, CDCl₃) δ: 1.86-1.99 (br m, 4H), 2.74 (br t, 4H, J = 6), 7.08-7.11 (br m, 2H), 7.29 (m, 1H), 7.49 (m, 1H), 7.64 (br s, 1H)[3]
¹³C NMR (75 MHz, CDCl₃) δ: 20.05, 22.20, 22.32, 22.42, 108.98, 109.61, 116.81, 118.12, 119.96, 126.82, 133.30, 134.66[3]
IR (neat, cm⁻¹) 3401, 2928, 2848, 1470, 1305, 1235, 739[3]

Visualizations

Reaction Mechanism: Fischer Indole Synthesis

The synthesis proceeds through the acid-catalyzed formation of a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the final indole product.[2]

Fischer_Indole_Synthesis reactant1 Cyclohexanone intermediate1 Phenylhydrazone reactant1->intermediate1 + Phenylhydrazine - H2O reactant2 Phenylhydrazine catalyst H+ intermediate2 Enamine Tautomer intermediate3 [3,3]-Sigmatropic Rearrangement Product intermediate4 Cyclized Intermediate intermediate1->intermediate2 Tautomerization intermediate2->intermediate3 [3,3]-Sigmatropic Rearrangement intermediate3->intermediate4 Cyclization product This compound intermediate4->product - NH3

Caption: Fischer Indole Synthesis Mechanism.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow start Start reactants Mix Cyclohexanone and Glacial Acetic Acid start->reactants addition Add Phenylhydrazine and Reflux reactants->addition workup Cool and Precipitate Crude Product addition->workup filtration Vacuum Filtration workup->filtration washing Wash with Water and 75% Ethanol filtration->washing drying Air Dry washing->drying purification Recrystallize from Methanol drying->purification product Pure this compound purification->product end End product->end

Caption: Experimental Workflow for Synthesis.

Safety Precautions

  • This experiment should be conducted in a well-ventilated fume hood.

  • Phenylhydrazine is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Glacial acetic acid is corrosive and can cause severe burns. Handle with care and appropriate PPE.

  • Cyclohexanone is flammable. Avoid open flames and sources of ignition.

  • Use caution when heating flammable solvents.

Conclusion

The Fischer indole synthesis provides an effective and high-yielding method for the preparation of this compound from cyclohexanone and phenylhydrazine. The detailed protocol and characterization data provided in these application notes will be a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the synthesis of this important heterocyclic compound for further research and development.

References

Application Notes and Protocols for the Fischer Indole Synthesis of Substituted Tetrahydroindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis, a venerable reaction in organic chemistry discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus.[1] This powerful acid-catalyzed reaction, which forms an indole from a phenylhydrazine and a carbonyl compound (aldehyde or ketone), is particularly valuable for the synthesis of substituted tetrahydroindoles. These scaffolds are prevalent in numerous biologically active natural products and pharmaceutical agents, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

This document provides detailed application notes and experimental protocols for the synthesis of substituted tetrahydroindoles using the Fischer indole synthesis, with a focus on tetrahydrocarbazoles. The information is curated for researchers and professionals in drug development and medicinal chemistry.

Principle of the Fischer Indole Synthesis

The Fischer indole synthesis proceeds through a series of well-defined steps initiated by the acid-catalyzed condensation of a phenylhydrazine with a cyclic ketone to form a phenylhydrazone. This intermediate then tautomerizes to an enamine, which undergoes a[4][4]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the final aromatic indole ring system. The choice of acid catalyst, which can be either a Brønsted or Lewis acid, is crucial and can significantly impact the reaction's efficiency and yield.[1][5]

Applications of Substituted Tetrahydroindoles

Substituted tetrahydroindoles, particularly tetrahydrocarbazoles, are key structural motifs in a variety of biologically active compounds. Their rigid, tricyclic framework makes them attractive scaffolds for drug discovery. For instance, they are found in alkaloids and synthetic analogues with medicinal importance.[6] The 6-phenyl-1,2,3,4-tetrahydrocarbazole core, for example, is of significant interest in medicinal chemistry for its potential therapeutic applications.[7] Furthermore, derivatives of tetrahydrocarbazoles have been investigated for their antimicrobial and anticancer activities.[2][8]

Data Presentation: Synthesis of Substituted Tetrahydrocarbazoles

The following tables summarize quantitative data for the synthesis of various substituted tetrahydrocarbazoles via the Fischer indole synthesis, showcasing the influence of different starting materials, catalysts, and reaction conditions on the product yield.

Table 1: Effect of Substituents on Phenylhydrazine and Cyclohexanone

Phenylhydrazine DerivativeCyclohexanone DerivativeCatalystSolventReaction ConditionsYield (%)Reference
PhenylhydrazineCyclohexanoneGlacial Acetic AcidGlacial Acetic AcidReflux, 1 hr76-85[9]
4-Methoxyphenylhydrazine4-MethylcyclohexanoneAcetic Acid/HClNot SpecifiedNot SpecifiedHigh[10]
4-Chlorophenylhydrazine HCl1,2-CyclohexanedioneNot SpecifiedNot SpecifiedNot Specified54[10]
o-Tolylhydrazine HCl2-MethylcyclohexanoneAcetic AcidAcetic AcidRoom TempHigh[4]
p-Nitrophenylhydrazine2-MethylcyclohexanoneAcetic AcidAcetic AcidRefluxHigh[4]
4-Phenylphenylhydrazine HClCyclohexanoneGlacial Acetic AcidGlacial Acetic AcidReflux, 30-60 minNot Specified[7]

Table 2: Comparison of Different Acid Catalysts

PhenylhydrazineCyclohexanoneCatalystSolventReaction ConditionsYield (%)Reference
PhenylhydrazineCyclohexanoneZinc ChlorideEthanolMicrowave, 110°C, 10-30 minNot Specified[11]
PhenylhydrazineCyclohexanoneBoron Trifluoride EtherateNot SpecifiedRefluxNot Specified[11]
PhenylhydrazineCyclohexanoneK-10 Montmorillonite ClayMethanolMicrowave, 600W, 3 minNot Specified[2]
Substituted PhenylhydrazinesCyclohexanoneCeric Ammonium NitrateNot SpecifiedNot Specified85-95[2]
Substituted PhenylhydrazinesCyclohexanoneZeolites (H-ZSM-5, etc.)Acetic AcidNot Specified35-69[2]
2-Methoxyphenylhydrazone of Ethyl Pyruvate-HCl/EtOHEthanolNot SpecifiedLow (abnormal product)[12]
2-Methoxyphenylhydrazone of Ethyl Pyruvate-ZnCl₂/AcOHAcetic AcidNot SpecifiedLow (abnormal product)[12]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol is adapted from a standard laboratory procedure.[9]

Materials:

  • Cyclohexanone (1.0 mole)

  • Phenylhydrazine (1.0 mole)

  • Glacial Acetic Acid (6.0 moles)

  • Methanol (for recrystallization)

  • Decolorizing Carbon

Procedure:

  • In a three-necked round-bottomed flask equipped with a reflux condenser, stirrer, and dropping funnel, heat a mixture of cyclohexanone and glacial acetic acid to reflux.

  • While stirring, add phenylhydrazine dropwise over a period of 1 hour.

  • Continue heating under reflux for an additional hour.

  • Pour the hot reaction mixture into a beaker and stir until it solidifies.

  • Cool the mixture to approximately 5°C and filter the solid product with suction.

  • Wash the filter cake with water and then with 75% ethanol.

  • Air-dry the crude product.

  • Recrystallize the crude 1,2,3,4-tetrahydrocarbazole from methanol using decolorizing carbon to obtain the purified product.

Expected Yield: 76-85%[9]

Protocol 2: Synthesis of 6-Phenyl-1,2,3,4-tetrahydrocarbazole

This protocol is for the synthesis of a specific substituted tetrahydrocarbazole.[7]

Materials:

  • 4-Phenylphenylhydrazine hydrochloride (1 equivalent)

  • Cyclohexanone (1.1 equivalents)

  • Glacial Acetic Acid

  • Methanol or Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 4-phenylphenylhydrazine hydrochloride in glacial acetic acid.

  • Add cyclohexanone dropwise to the stirring solution at room temperature.

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with cold water and then with a small amount of cold methanol.

  • For further purification, recrystallize the product from methanol or ethanol.

  • Dry the purified product under vacuum.

Protocol 3: Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles

This protocol describes a convenient one-pot synthesis of 1-oxo-1,2,3,4-tetrahydrocarbazoles.[13]

Materials:

  • Substituted 2-aminocyclohexanone hydrochloride

  • Substituted phenylhydrazine hydrochloride

  • 2 N Sodium Hydroxide solution

  • 80% Acetic Acid solution

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

Procedure:

  • To a mixture of the 2-aminocyclohexanone hydrochloride and phenylhydrazine hydrochloride, add 2 N sodium hydroxide solution dropwise and stir for 15 minutes at room temperature.

  • Add 80% acetic acid solution and reflux the mixture for 5 hours.

  • Cool the reaction mixture to room temperature and pour it into a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by appropriate methods (e.g., column chromatography or recrystallization).

Mandatory Visualizations

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis Reactants Phenylhydrazine + Cyclic Ketone Hydrazone Phenylhydrazone Formation Reactants->Hydrazone Acid Acid Catalyst (H⁺) Acid->Hydrazone + H⁺ Tautomerization Tautomerization Hydrazone->Tautomerization Enamine Enamine Intermediate Tautomerization->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Intermediate1 Dienone-diimine Intermediate Rearrangement->Intermediate1 Cyclization Cyclization & Aromatization Intermediate1->Cyclization Ammonia_Elimination Elimination of NH₃ Cyclization->Ammonia_Elimination Product Substituted Tetrahydroindole Ammonia_Elimination->Product

Caption: Key steps of the Fischer indole synthesis mechanism.

Experimental Workflow for Tetrahydroindole Synthesis

Experimental_Workflow Start Start: Starting Materials (Phenylhydrazine & Cyclic Ketone) Reaction Reaction Setup: - Dissolve in Acidic Solvent - Add Ketone - Reflux Start->Reaction Monitoring Reaction Monitoring (e.g., TLC) Reaction->Monitoring Workup Work-up: - Cool Reaction - Precipitate in Water Monitoring->Workup Reaction Complete Isolation Isolation: - Vacuum Filtration Workup->Isolation Purification Purification: - Recrystallization or - Column Chromatography Isolation->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization FinalProduct Final Product: Substituted Tetrahydroindole Characterization->FinalProduct

Caption: General experimental workflow for tetrahydroindole synthesis.

References

Palladium-Catalyzed Synthesis of 4,5,6,7-Tetrahydro-1H-indole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,5,6,7-tetrahydro-1H-indole scaffold is a key structural motif in a multitude of biologically active compounds and natural products. Its unique three-dimensional structure, combining a planar pyrrole ring with a saturated cyclohexane ring, makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the efficient construction of this important heterocyclic system, offering advantages in terms of substrate scope, functional group tolerance, and reaction conditions over traditional methods.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of this compound derivatives, focusing on key methodologies that have proven effective for the construction of this scaffold.

Key Palladium-Catalyzed Methodologies

Several palladium-catalyzed strategies have been successfully employed for the synthesis of this compound derivatives. The most prominent among these are:

  • Palladium-Catalyzed Annulation of Haloanilines and Cyclohexanone: A direct and efficient one-pot method for the construction of the tetrahydroindole core.

  • Palladium-Catalyzed Oxidation of Hydroxy-enamines: A route to 4-oxo-4,5,6,7-tetrahydroindoles, which are valuable precursors to the fully saturated derivatives.

  • Intramolecular Heck Reaction: A powerful cyclization strategy to form the pyrrole ring onto a pre-existing cyclohexane or cyclohexene moiety.

These methodologies offer distinct advantages and can be chosen based on the availability of starting materials and the desired substitution pattern on the final product.

Palladium-Catalyzed Annulation of Iodoanilines and Cyclohexanone

A highly efficient method for the synthesis of 4,5,6,7-tetrahydro-1H-indoles involves the palladium-catalyzed annulation of 2-iodoanilines with cyclohexanone.[1] This reaction proceeds in a one-pot fashion, forming two new bonds to construct the indole ring system.

General Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product iodoaniline 2-Iodoaniline derivative process + iodoaniline->process cyclohexanone Cyclohexanone cyclohexanone->process catalyst Pd(OAc)2 catalyst->process ligand P(o-tol)3 ligand->process base K2CO3 base->process solvent Toluene solvent->process tetrahydroindole This compound derivative process->tetrahydroindole Heat G cluster_reactant Reactant cluster_reagents Reagents cluster_product Product hydroxy_enamine β-Hydroxy-enamine process + hydroxy_enamine->process catalyst Pd(OAc)2 catalyst->process oxidant O2 (air) oxidant->process solvent DMSO solvent->process oxo_tetrahydroindole 4-Oxo-4,5,6,7-tetrahydroindole process->oxo_tetrahydroindole Heat G cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Intramolecular Heck Reaction start Cyclohexanone enamine N-Allyl-1-aminocyclohexene derivative start->enamine + product This compound derivative enamine->product Cyclization step1_reagents Allylamine derivative, Acid catalyst step1_reagents->enamine step2_reagents Pd(0) catalyst, Ligand, Base step2_reagents->product

References

N-Alkylation of 4,5,6,7-Tetrahydro-1H-indole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-alkylation of 4,5,6,7-tetrahydro-1H-indole, a key synthetic transformation for the generation of a diverse range of biologically active molecules and pharmaceutical intermediates. The protocols outlined below describe two robust and widely applicable methods: N-alkylation using a strong base and N-alkylation under phase-transfer catalysis (PTC) conditions.

Introduction

The N-alkylation of the indole nucleus is a fundamental reaction in organic synthesis, enabling the introduction of various substituents onto the nitrogen atom. This modification can significantly impact the pharmacological properties of indole-containing compounds. This compound, with its partially saturated carbocyclic ring, serves as a versatile scaffold in medicinal chemistry. The selective alkylation of the indole nitrogen in this substrate is crucial for the synthesis of novel therapeutic agents. This application note provides detailed, step-by-step protocols and a summary of reaction parameters to facilitate the efficient and selective N-alkylation of this important heterocyclic motif.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of this compound with representative alkyl halides using the protocols detailed in this document.

MethodAlkylating AgentBaseSolvent SystemCatalystTemperature (°C)Time (h)Yield (%)
Strong Base Benzyl BromideSodium Hydride (NaH)N,N-Dimethylformamide (DMF)-0 to rt2 - 685 - 95
Strong Base Ethyl IodideSodium Hydride (NaH)Tetrahydrofuran (THF)-0 to rt4 - 880 - 90
Phase-Transfer Catalysis Benzyl BromidePotassium Hydroxide (KOH, 50% aq.)Toluene / WaterTetrabutylammonium bisulfate (TBAS)rt to 506 - 1280 - 90
Phase-Transfer Catalysis n-Butyl BromideSodium Hydroxide (NaOH, 50% aq.)Benzene / WaterTetrabutylammonium bromide (TBAB)rt to 608 - 1675 - 85

Experimental Workflow

The general workflow for the N-alkylation of this compound involves the deprotonation of the indole nitrogen followed by nucleophilic attack on the alkylating agent.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Workup & Purification start_indole This compound deprotonation Deprotonation start_indole->deprotonation start_alkyl Alkylating Agent (R-X) alkylation Alkylation start_alkyl->alkylation start_base Base start_base->deprotonation deprotonation->alkylation Indole Anion workup Aqueous Workup alkylation->workup extraction Solvent Extraction workup->extraction purification Purification extraction->purification product N-Alkylated Product purification->product

Caption: General workflow for the N-alkylation of this compound.

Experimental Protocols

Method 1: N-Alkylation using a Strong Base (Sodium Hydride)

This protocol describes a general procedure for the N-alkylation of this compound using sodium hydride as the base in an anhydrous aprotic solvent. This method is highly effective for reactive alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).

  • Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (1.2 equiv.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and slowly add the alkyl halide (1.1 equiv.) via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

Method 2: N-Alkylation under Phase-Transfer Catalysis (PTC)

This protocol utilizes a phase-transfer catalyst to facilitate the alkylation in a biphasic system, which avoids the need for strong, moisture-sensitive bases and anhydrous solvents. This method is particularly useful for larger-scale reactions.[1]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, n-butyl bromide)

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (50% w/w)

  • Toluene or Benzene

  • Phase-transfer catalyst (e.g., tetrabutylammonium bisulfate (TBAS) or tetrabutylammonium bromide (TBAB), 5-10 mol%)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 equiv.), toluene or benzene, the alkyl halide (1.2 equiv.), and the phase-transfer catalyst (0.05-0.1 equiv.).

  • With vigorous stirring, add the 50% aqueous NaOH or KOH solution (5-10 equiv.).

  • Stir the biphasic mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 6-16 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).

  • Combine all organic layers, wash with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.

Logical Relationship Diagram

The choice between the two primary methods for N-alkylation depends on several factors, including the reactivity of the alkylating agent and the desired scale of the reaction.

logical_relationship start N-Alkylation of This compound method_choice Choice of Method start->method_choice strong_base Strong Base Method (e.g., NaH) method_choice->strong_base High reactivity needed, small scale ptc Phase-Transfer Catalysis (PTC) method_choice->ptc Milder conditions desired, larger scale strong_base_adv Advantages: - High reactivity - Shorter reaction times strong_base->strong_base_adv strong_base_disadv Disadvantages: - Requires anhydrous conditions - Use of hazardous reagents strong_base->strong_base_disadv ptc_adv Advantages: - Milder conditions - No need for anhydrous solvents - Scalable ptc->ptc_adv ptc_disadv Disadvantages: - Longer reaction times - Catalyst may need removal ptc->ptc_disadv

Caption: Decision-making flowchart for selecting an N-alkylation method.

References

Application Notes and Protocols for Tetrahydroindole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of tetrahydroindole-based kinase inhibitors. Detailed protocols for the chemical synthesis of representative compounds and their biological characterization are included to facilitate research and development in this promising area of medicinal chemistry.

Introduction

Kinase inhibitors have emerged as a crucial class of therapeutics, particularly in oncology. The tetrahydroindole scaffold has proven to be a versatile core structure for the development of potent and selective inhibitors of various protein kinases. These kinases are key players in signaling pathways that regulate cell proliferation, differentiation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of many diseases, including cancer. This document outlines the synthesis of tetrahydroindole-based inhibitors targeting key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), Fibroblast Growth Factor Receptor 1 (FGF-R1), Platelet-Derived Growth Factor Receptor beta (PDGF-Rβ), and Interleukin-2 Inducible T-cell Kinase (ITK), and provides protocols for their biological evaluation.

Featured Inhibitors and Target Kinases

This document focuses on two primary classes of tetrahydroindole-based kinase inhibitors:

  • 3-Substituted Indolin-2-ones with a Tetrahydroindole Moiety: These compounds have shown significant inhibitory activity against receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGF-R2, FGF-R1, and PDGF-Rβ.

  • Tetrahydroindazole-Based Inhibitors: This class of compounds has demonstrated potent and selective inhibition of ITK, a key kinase in T-cell signaling.

Data Presentation

The following tables summarize the inhibitory activities of representative tetrahydroindole-based compounds against their target kinases.

Table 1: Inhibitory Activity of 3-Substituted Indolin-2-one Tetrahydroindole Derivatives against Receptor Tyrosine Kinases [1]

CompoundTarget KinaseIC50 (µM)
Compound I VEGF-R20.09
FGF-R10.27
PDGF-Rβ0.24
Compound II VEGF-R20.03
FGF-R10.27
PDGF-Rβ0.004

Table 2: Potency and Selectivity of a Representative Tetrahydroindazole-Based ITK Inhibitor [2][3][4]

CompoundTarget KinaseIC50 (nM)Selectivity vs. other Tec kinases
GNE-9822 ITK<10High

Signaling Pathways

The targeted kinases are integral components of major signaling cascades that control cellular processes critical to cancer and inflammatory diseases.

VEGFR/PDGFR/FGFR Signaling Pathway

// Ligands VEGF [label="VEGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDGF [label="PDGF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FGF [label="FGF", fillcolor="#FBBC05", fontcolor="#202124"];

// Receptors VEGFR [label="VEGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDGFR [label="PDGFR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FGFR [label="FGFR", fillcolor="#FBBC05", fontcolor="#202124"];

// Downstream Pathways RAS_RAF_MEK_ERK [label="RAS-RAF-MEK-ERK\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_AKT [label="PI3K-AKT\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCg [label="PLCγ Pathway", fillcolor="#F1F3F4", fontcolor="#202124"];

// Cellular Responses Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections VEGF -> VEGFR; PDGF -> PDGFR; FGF -> FGFR;

{VEGFR, PDGFR, FGFR} -> RAS_RAF_MEK_ERK; {VEGFR, PDGFR, FGFR} -> PI3K_AKT; {VEGFR, PDGFR, FGFR} -> PLCg;

RAS_RAF_MEK_ERK -> {Proliferation, Migration}; PI3K_AKT -> {Survival, Proliferation}; PLCg -> Migration;

{Proliferation, Survival, Migration} -> Angiogenesis;

// Inhibitor Inhibitor [label="Tetrahydroindole-based\nInhibitors", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#EA4335", color="#EA4335"]; Inhibitor -> {VEGFR, PDGFR, FGFR} [arrowhead=tee, color="#EA4335"]; } VEGFR/PDGFR/FGFR Signaling Pathway and Inhibition.

This diagram illustrates how growth factors like VEGF, PDGF, and FGF activate their respective receptor tyrosine kinases, leading to the activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5][6] These pathways regulate critical cellular processes like proliferation, survival, and migration, which are all essential for angiogenesis.[5][6] Tetrahydroindole-based inhibitors block the activation of these receptors, thereby inhibiting downstream signaling and angiogenesis.

ITK Signaling Pathway

ITK_Signaling TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCg1 PLCγ1 ITK->PLCg1 activates PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC Activation DAG->PKC NFAT NFAT Activation Ca_Flux->NFAT Cytokine Cytokine Production (e.g., IL-2) NFAT->Cytokine NFkB NF-κB Activation PKC->NFkB NFkB->Cytokine Inhibitor Tetrahydroindazole-based ITK Inhibitors Inhibitor->ITK

Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, involving the activation of Lck and ZAP70, which in turn phosphorylate the LAT/SLP-76 complex.[7][8] This complex recruits and activates ITK, which then phosphorylates and activates PLCγ1.[7][8] Activated PLCγ1 hydrolyzes PIP2 into IP3 and DAG, leading to calcium flux, NFAT activation, and PKC/NF-κB activation, ultimately resulting in cytokine production, such as IL-2.[8][9] Tetrahydroindazole-based inhibitors specifically block the activity of ITK, thereby suppressing T-cell activation and cytokine release.

Experimental Protocols

Chemical Synthesis Workflow

The synthesis of 3-substituted indolin-2-ones containing a tetrahydroindole moiety typically involves a multi-step process.

Synthesis_Workflow Start Starting Materials: Oxindole & Tetrahydroindole Precursor Step1 Synthesis of Tetrahydroindole-2-carboxaldehyde Start->Step1 Step2 Knoevenagel Condensation Start->Step2 Step1->Step2 Step3 Purification Step2->Step3 Final Final Product: 3-((Tetrahydro-1H-indol-2-yl)methylene) -1,3-dihydro-2H-indol-2-one Step3->Final

Protocol 1: Synthesis of a Representative 3-((4,5,6,7-Tetrahydro-1H-indol-2-yl)methylene)-1,3-dihydro-2H-indol-2-one Derivative

This protocol is a general guideline based on established Knoevenagel condensation procedures.[10][11][12]

Materials:

  • Oxindole

  • 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde

  • Piperidine (or other basic catalyst)

  • Ethanol (or other suitable solvent)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a solution of oxindole (1 equivalent) in ethanol, add this compound-2-carbaldehyde (1 equivalent).

  • Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-((4,5,6,7-tetrahydro-1H-indol-2-yl)methylene)-1,3-dihydro-2H-indol-2-one derivative.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling for Further Derivatization

This protocol provides a general method for the functionalization of a bromo-substituted tetrahydroindole core.[13][14][15]

Materials:

  • Bromo-tetrahydroindole derivative

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent system (e.g., dioxane/water or toluene/ethanol)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the bromo-tetrahydroindole derivative (1 equivalent), the boronic acid/ester (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Biological Evaluation Workflow

The inhibitory activity of the synthesized compounds is determined using in vitro kinase assays.

Kinase_Assay_Workflow Start Synthesized Tetrahydroindole Inhibitor Step2 Add Inhibitor at Various Concentrations Start->Step2 Step1 Prepare Kinase Reaction Mixture (Kinase, Substrate, ATP, Buffer) Step1->Step2 Step3 Incubate at 30-37°C Step2->Step3 Step4 Measure Kinase Activity (e.g., Luminescence, Fluorescence, Radioactivity) Step3->Step4 Step5 Data Analysis and IC50 Determination Step4->Step5

Protocol 3: In Vitro Kinase Assay for VEGF-R2, FGF-R1, and PDGF-Rβ

This protocol is a generalized procedure based on commercially available kinase assay kits and published methods.

Materials:

  • Recombinant human VEGF-R2, FGF-R1, or PDGF-Rβ kinase

  • Kinase-specific substrate (e.g., a generic tyrosine-containing peptide or protein)

  • ATP

  • Kinase reaction buffer (typically containing MgCl₂, MnCl₂, DTT, and a buffering agent like HEPES or Tris-HCl)

  • Synthesized tetrahydroindole inhibitor

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³³P]ATP)

  • Microplate reader (luminescence, fluorescence, or scintillation counter)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the tetrahydroindole inhibitor in the appropriate kinase reaction buffer. Prepare a master mix containing the kinase, substrate, and any other necessary co-factors in the kinase buffer.

  • Reaction Initiation: In a microplate, add the inhibitor dilutions. Initiate the kinase reaction by adding the master mix and ATP. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This may involve measuring the amount of ADP produced, the level of substrate phosphorylation, or the amount of ATP remaining.

  • Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The tetrahydroindole and tetrahydroindazole scaffolds represent a valuable starting point for the design and synthesis of potent and selective kinase inhibitors. The protocols and data presented in these application notes provide a foundation for researchers to further explore this chemical space and develop novel therapeutics for the treatment of cancer and inflammatory diseases. The modular nature of the synthesis allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, which can guide the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for the Preparation of 4,5,6,7-Tetrahydro-1H-indole Analogs for Anticancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,5,6,7-tetrahydro-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogs of this heterocyclic system are being actively investigated for their potential as anticancer agents. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. This document provides detailed protocols for the synthesis of a representative this compound analog and its subsequent evaluation in anticancer studies, focusing on its effects on cell viability, apoptosis, and cell cycle progression. The potential mechanism of action through the inhibition of Cyclin-Dependent Kinase 9 (CDK9) is also explored.

Data Presentation

Table 1: Cytotoxic Activity of this compound Analogs
Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1 Jurkat (Leukemia)14.8[1]--
1 MCF-7 (Breast)>100--
Analog A MCF-7 (Breast)0.74 - 4.62[2]Sunitinib4.77[2]
Analog A HepG2 (Liver)1.13 - 8.81[2]Sunitinib2.23[2]

Compound 1: 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one Analog A represents a series of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives.

Experimental Protocols

Protocol 1: Synthesis of 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one (Compound 1)

This protocol is based on a two-step, three-component reaction.[1]

Step 1: Synthesis of Intermediate Enaminone

  • To a solution of dimedone (1.40 g, 10 mmol) in ethanol (20 mL), add 2-methylaniline (1.07 g, 10 mmol).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature.

  • The resulting enaminone intermediate can be used in the next step without further purification.

Step 2: Cyclization to form the Tetrahydroindole

  • To the ethanolic solution of the enaminone from Step 1, add phenacyl bromide (1.99 g, 10 mmol).

  • Reflux the reaction mixture for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol to afford the title compound.

Characterization Data: (Note: Specific spectral data should be obtained and cited from the primary literature source upon synthesis and characterization.)

  • ¹H NMR: Characteristic peaks for the aromatic protons, the methyl groups on the cyclohexanone ring, and the methylene protons are expected.

  • ¹³C NMR: Signals corresponding to the carbonyl carbon, aromatic carbons, and aliphatic carbons of the tetrahydroindole core should be observed.

  • HRMS: The calculated mass should be confirmed by high-resolution mass spectrometry to verify the elemental composition.

Protocol 2: In Vitro Cytotoxicity MTT Assay

This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Human cancer cell lines (e.g., Jurkat, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • Compound 1 (dissolved in DMSO to prepare a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of Compound 1 in the culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells (e.g., Jurkat)

  • Compound 1

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound 1 at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Quantification: Determine the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells (e.g., Jurkat)

  • Compound 1

  • Cold 70% ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with Compound 1 at various concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

  • Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests a cell cycle arrest at that point.

Signaling Pathways and Experimental Workflows

CDK9 Signaling Pathway in Transcriptional Regulation and Apoptosis

CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which also includes a cyclin partner (most commonly Cyclin T1). P-TEFb plays a crucial role in regulating gene expression by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This phosphorylation event releases RNAPII from promoter-proximal pausing, allowing for productive transcriptional elongation of many genes, including those encoding anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 leads to a decrease in RNAPII phosphorylation, resulting in the downregulation of short-lived anti-apoptotic proteins and subsequently inducing apoptosis in cancer cells.

CDK9_Signaling_Pathway cluster_nucleus Nucleus CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylation (Ser2 of CTD) DNA DNA mRNA mRNA (e.g., Mcl-1) RNAPII->mRNA Initiates Transcription Elongation Apoptosis Apoptosis mRNA->Apoptosis Inhibition of Anti-apoptotic Proteins Tetrahydroindole This compound Analog (e.g., Compound 1) Tetrahydroindole->CDK9_CyclinT Inhibition

CDK9 signaling pathway and the inhibitory effect of tetrahydroindole analogs.
General Experimental Workflow for Anticancer Evaluation

The evaluation of novel this compound analogs for anticancer activity typically follows a stepwise approach, from initial screening to mechanistic studies.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of This compound Analogs Purification Purification and Characterization Synthesis->Purification MTT MTT Assay (Cell Viability) Purification->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle KinaseAssay In Vitro Kinase Assay (e.g., CDK9) IC50->KinaseAssay

Experimental workflow for the evaluation of tetrahydroindole analogs.

References

Application Notes and Protocols for the Functionalization of the 4,5,6,7-Tetrahydro-1H-indole C2 Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic methodologies for the targeted functionalization of the C2 position of the 4,5,6,7-tetrahydro-1H-indole scaffold. This versatile heterocyclic motif is a key component in a wide range of biologically active compounds, and the ability to selectively modify its C2 position is crucial for the development of new therapeutic agents. This document offers detailed experimental protocols, quantitative data summaries, and visual guides to assist researchers in this field.

Introduction

The this compound core is a prominent feature in numerous pharmaceuticals and natural products due to its unique structural and electronic properties. Functionalization at the C2 position allows for the introduction of a variety of substituents, enabling the modulation of a compound's biological activity, selectivity, and pharmacokinetic profile. Key methods for achieving C2 functionalization include electrophilic substitution reactions such as Vilsmeier-Haack formylation and Friedel-Crafts acylation, as well as modern transition-metal-catalyzed cross-coupling and C-H activation strategies.

Key Synthetic Methodologies

Several reliable methods have been established for the introduction of functional groups at the C2 position of the this compound nucleus. The choice of method often depends on the desired substituent, the stability of the starting material, and the required scale of the reaction.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl group onto electron-rich heterocycles. For the this compound scaffold, this reaction typically requires N-protection to prevent side reactions and proceeds via an electrophilic attack of the Vilsmeier reagent at the nucleophilic C2 position.

Vilsmeier_Haack Tetrahydroindole N-Protected This compound Intermediate Iminium Salt Intermediate Tetrahydroindole->Intermediate Electrophilic Attack Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Reagent->Intermediate Product 2-Formyl-N-Protected This compound Intermediate->Product Hydrolysis Hydrolysis Aqueous Work-up Hydrolysis->Product

Vilsmeier-Haack formylation pathway.
Friedel-Crafts Acylation

Friedel-Crafts acylation allows for the introduction of acyl groups at the C2 position using an acyl halide or anhydride in the presence of a Lewis acid catalyst. Similar to the Vilsmeier-Haack reaction, N-protection of the indole is generally required to prevent N-acylation and decomposition.

Transition Metal-Catalyzed C-H Arylation

Direct C-H arylation has emerged as a powerful and atom-economical method for forming C-C bonds. Palladium and rhodium catalysts are commonly employed to selectively activate the C2-H bond of N-protected 4,5,6,7-tetrahydro-1H-indoles for coupling with aryl halides or their equivalents. The use of a directing group on the indole nitrogen can enhance the regioselectivity of this transformation.[1]

CH_Arylation_Workflow Start N-Protected This compound Reaction C-H Activation at C2 Start->Reaction Catalyst Pd or Rh Catalyst + Ligand Catalyst->Reaction Aryl_Source Aryl Halide or equivalent Aryl_Source->Reaction Product 2-Aryl-N-Protected This compound Reaction->Product

Workflow for C2-H arylation.
Suzuki Cross-Coupling

For substrates where the C2 position is pre-functionalized with a halide (e.g., 2-bromo-4,5,6,7-tetrahydro-1H-indole), the Suzuki cross-coupling reaction offers a versatile method for introducing a wide range of aryl and heteroaryl substituents. This palladium-catalyzed reaction involves the coupling of the halide with an organoboron reagent.

Quantitative Data Summary

The following tables summarize representative yields for the C2 functionalization of this compound and related indole derivatives.

Table 1: Vilsmeier-Haack Formylation of Indole Derivatives

SubstrateReagentsTemperature (°C)Time (h)Yield (%)
IndolePOCl₃, DMF0 to 85696
2-MethylindolePOCl₃, DMF98-100322.5 (for 2-formyl-3-methylindole)
4-MethylindolePOCl₃, DMF0 to 85890

Note: Data for general indoles is provided as a reference for typical reaction efficiencies. Yields for the this compound scaffold may vary.

Table 2: Palladium-Catalyzed C2-Arylation of N-Substituted Indoles

Indole SubstrateArylating AgentCatalystBaseSolventYield (%)
1-Methylindole4-IodotoluenePd(OAc)₂ / P(t-Bu)₃Cs₂CO₃Dioxane85
1-BenzylindoleBromobenzenePd(OAc)₂ / P(t-Bu)₃Cs₂CO₃Dioxane78
1-Tosyl-4,5,6,7-tetrahydroindol-4-oneLithiated 1-methoxyindole, then DDQ----

Note: The third entry describes a multi-step synthesis resulting in a C2-arylated product.[1]

Table 3: Suzuki Cross-Coupling of Halo-Indazoles (as an analogue)

SubstrateBoronic AcidCatalystBaseSolventYield (%)
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O95
5-Bromo-1-acetyl-1H-indazole2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O75

Note: Data for indazoles is provided as a reference for a similar heterocyclic system.[2] Yields for 2-halo-4,5,6,7-tetrahydro-1H-indoles may differ.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of N-Tosyl-4,5,6,7-tetrahydro-1H-indole (Adapted from general indole protocols)

Materials:

  • N-Tosyl-4,5,6,7-tetrahydro-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, and standard glassware for work-up and purification.

Procedure:

  • To a stirred solution of anhydrous DMF (3.0 equiv.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add POCl₃ (1.2 equiv.) dropwise via a dropping funnel.

  • Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of N-Tosyl-4,5,6,7-tetrahydro-1H-indole (1.0 equiv.) in anhydrous DCM to the Vilsmeier reagent solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is basic.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford 2-formyl-N-tosyl-4,5,6,7-tetrahydro-1H-indole.

Protocol 2: Palladium-Catalyzed C2-H Arylation of N-Benzyl-4,5,6,7-tetrahydro-1H-indole (Adapted from general indole protocols)

Materials:

  • N-Benzyl-4,5,6,7-tetrahydro-1H-indole

  • Aryl bromide or iodide (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃, 10 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv.)

  • 1,4-Dioxane, anhydrous and degassed

  • Standard Schlenk flask or sealed tube, magnetic stirrer, oil bath, and equipment for inert atmosphere techniques.

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add N-benzyl-4,5,6,7-tetrahydro-1H-indole (1.0 equiv.), the aryl halide (1.2 equiv.), Pd(OAc)₂ (5 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Add the P(t-Bu)₃ ligand (10 mol%) as a solution in dioxane.

  • Seal the flask or tube and heat the reaction mixture in an oil bath at 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 2-aryl-N-benzyl-4,5,6,7-tetrahydro-1H-indole.

Protocol 3: Suzuki Cross-Coupling of 2-Bromo-N-tosyl-4,5,6,7-tetrahydro-1H-indole (Adapted from general heteroaryl coupling protocols)

Materials:

  • 2-Bromo-N-tosyl-4,5,6,7-tetrahydro-1H-indole

  • Arylboronic acid (1.5 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv.)

  • 1,2-Dimethoxyethane (DME) and water (4:1 mixture), degassed

  • Standard reaction vessel for inert atmosphere chemistry.

Procedure:

  • In a reaction vessel, combine 2-bromo-N-tosyl-4,5,6,7-tetrahydro-1H-indole (1.0 equiv.), the arylboronic acid (1.5 equiv.), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed DME/water solvent mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[2]

Deprotection of N-Protected Tetrahydroindoles

Following C2 functionalization, the N-protecting group can be removed if the free N-H indole is desired. The choice of deprotection conditions depends on the nature of the protecting group.

  • N-Tosyl Group: Can be removed under reductive conditions (e.g., Mg/MeOH) or with strong base at elevated temperatures.

  • N-Benzyl Group: Typically removed by catalytic hydrogenation (e.g., H₂, Pd/C).

  • N-Boc Group: Readily cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM).

Applications in Drug Discovery

C2-functionalized 4,5,6,7-tetrahydro-1H-indoles are valuable scaffolds in medicinal chemistry. The introduction of various substituents at this position can lead to compounds with a wide range of biological activities, including but not limited to:

  • Anticancer agents: By mimicking the indole core of natural products with antiproliferative activity.

  • Enzyme inhibitors: The C2 substituent can be tailored to interact with the active site of specific enzymes.

  • CNS agents: The tetrahydroindole scaffold is present in molecules targeting receptors in the central nervous system.

The synthetic routes outlined in these notes provide the tools for creating diverse libraries of C2-substituted 4,5,6,7-tetrahydro-1H-indoles for biological screening and the development of new therapeutic leads.

References

Synthesis of Bioactive Compounds from 4,5,6,7-Tetrahydroindol-4-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,5,6,7-tetrahydroindol-4-one scaffold is a privileged starting point for the synthesis of a diverse array of bioactive molecules.[1][2][3] Its unique combination of a reactive ketone and a modifiable pyrrole ring allows for the construction of complex polyheterocyclic structures with significant pharmacological potential.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of bioactive compounds derived from 4,5,6,7-tetrahydroindol-4-one, with a focus on kinase inhibitors and antimicrobial agents. The information presented is intended to guide researchers in the design and execution of synthetic strategies targeting novel therapeutics.

Introduction

4,5,6,7-Tetrahydroindol-4-one and its derivatives are key structural motifs in numerous medicinally important compounds.[1][3] Notable examples include the antipsychotic drug molindone, GABAA agonists for anxiety treatment, and potent inhibitors of heat shock protein 90 (Hsp90) for cancer therapy.[1] The versatility of this scaffold stems from the reactivity of the enolizable ketone and the pyrrole nucleus, which serve as handles for a variety of chemical transformations to create fused ring systems and other complex architectures.[1][3] This versatility has led to the development of compounds with a broad range of biological activities, including kinase inhibition and antimicrobial effects.[4][5][6][7]

I. Synthesis of Bioactive Kinase Inhibitors

Derivatives of 4,5,6,7-tetrahydroindol-4-one have emerged as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[4][8][9] Strategic modifications of the core structure have yielded inhibitors of cyclin-dependent kinases (CDKs), glycogen synthase kinase 3β (GSK3β), and receptor tyrosine kinases such as VEGF-R2, FGF-R1, and PDGF-Rβ.[4][5][8]

A. Synthesis of Pyrrolo[3,2-a]carbazole as a Potential Kinase Inhibitor

A notable synthetic route involves the construction of a pyrrolo[3,2-a]carbazole structure, which has shown potential as a kinase inhibitor.[1]

Experimental Protocol: Synthesis of Pyrrolo[3,2-a]carbazole

This protocol is adapted from the Fischer indole synthesis approach.[1]

  • Protection of the Pyrrole Nitrogen: To a solution of 4,5,6,7-tetrahydroindol-4-one in a suitable solvent, add benzenesulfonyl chloride and a base (e.g., triethylamine) to yield the N-benzenesulfonyl-protected intermediate (yields can vary).[1]

  • Fischer Indole Synthesis: The protected tetrahydroindolone is reacted with a suitable phenylhydrazine derivative in an acidic medium (e.g., acetic acid or a choline chloride–zinc chloride ionic liquid) to construct the fused carbazole ring system. The use of an ionic liquid followed by one-pot DDQ oxidation has been shown to significantly increase the yield from 17% to 78%.[1]

  • Deprotection and Formylation: The benzenesulfonyl protecting group is removed under appropriate conditions, followed by formylation to yield the final pyrrolo[3,2-a]carbazole.[1]

G 4,5,6,7-Tetrahydroindol-4-one 4,5,6,7-Tetrahydroindol-4-one N-Benzenesulfonyl\nprotected intermediate N-Benzenesulfonyl protected intermediate 4,5,6,7-Tetrahydroindol-4-one->N-Benzenesulfonyl\nprotected intermediate Benzenesulfonyl chloride, Base Pyrrolo[3,2-a]carbazole\n(protected) Pyrrolo[3,2-a]carbazole (protected) N-Benzenesulfonyl\nprotected intermediate->Pyrrolo[3,2-a]carbazole\n(protected) Phenylhydrazine, Acid/Ionic Liquid Final Pyrrolo[3,2-a]carbazole Final Pyrrolo[3,2-a]carbazole Pyrrolo[3,2-a]carbazole\n(protected)->Final Pyrrolo[3,2-a]carbazole 1. Deprotection 2. Formylation

Caption: Synthetic workflow for Pyrrolo[3,2-a]carbazole.

B. Synthesis of 3-Substituted Indolin-2-ones as Growth Factor Receptor Kinase Inhibitors

A series of 3-substituted indolin-2-ones incorporating the tetrahydroindole moiety have been developed as potent and specific inhibitors of VEGF-R2, FGF-R1, and PDGF-Rβ tyrosine kinases.[8]

Experimental Protocol: General Procedure for 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones

  • Aldol Condensation: A substituted 1,3-dihydroindol-2-one is reacted with a 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde derivative in the presence of a base (e.g., piperidine) in a suitable solvent like ethanol.

  • Reaction Work-up: The reaction mixture is typically heated to reflux, then cooled. The resulting precipitate is collected by filtration, washed, and dried to yield the target compound.

Quantitative Data: Kinase Inhibitory Activity
Compound IDTarget KinaseIC50 (nM)Reference
1g CK21900[4]
1g GSK3β670[4]
9d VEGF-R2 (Flk-1)4[8]
9h FGF-R180[8]
9b PDGF-Rβ4[8]
3a CDK21.9[5]
5a CDK21.7[5]

II. Synthesis of Antimicrobial Agents

The 4,5,6,7-tetrahydroindol-4-one framework also serves as a valuable starting point for the development of novel antimicrobial agents.[6][7][10]

A. Synthesis of 3-Alkylidene-2-indolone Derivatives

A series of 3-alkylidene-2-indolone derivatives have been synthesized and shown to possess significant antibacterial activity, particularly against Gram-positive bacteria.[6]

Experimental Protocol: General Synthesis of 3-Alkylidene-2-indolones

  • Knoevenagel Condensation: An appropriately substituted 2-oxindole is condensed with a heterocyclic aldehyde in the presence of a catalyst such as piperidine or pyrrolidine in a solvent like ethanol.

  • Purification: The reaction mixture is refluxed, cooled, and the resulting solid product is filtered, washed, and purified, often by recrystallization.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Substituted 2-oxindole Substituted 2-oxindole Knoevenagel Condensation Knoevenagel Condensation Substituted 2-oxindole->Knoevenagel Condensation Heterocyclic aldehyde Heterocyclic aldehyde Heterocyclic aldehyde->Knoevenagel Condensation 3-Alkylidene-2-indolone 3-Alkylidene-2-indolone Knoevenagel Condensation->3-Alkylidene-2-indolone Piperidine/Pyrrolidine, Ethanol, Reflux

Caption: General workflow for 3-Alkylidene-2-indolone synthesis.

Quantitative Data: Antimicrobial Activity (MIC, µg/mL)
Compound IDS. aureus ATCC 6538MRSA ATCC 43300E. coli ATCC 25922Reference
10f 0.50.5>128[6]
10g 0.50.5>128[6]
10h 0.50.516[6]
Gatifloxacin (Control) 0.50.5-[6]

III. Signaling Pathway Inhibition

The synthesized kinase inhibitors from the 4,5,6,7-tetrahydroindol-4-one scaffold can modulate key cellular signaling pathways implicated in cancer progression. For instance, dual inhibition of CK2 and GSK3β can prevent the deactivation of the tumor suppressor protein PTEN.[4]

G CK2 CK2 PTEN_inactive PTEN (Inactive) CK2->PTEN_inactive Phosphorylation GSK3b GSK3β GSK3b->PTEN_inactive Phosphorylation PTEN_active PTEN (Active) Tumor Suppressor Inhibitor Tetrahydroindolone-derived Inhibitor (e.g., 1g) Inhibitor->CK2 Inhibitor->GSK3b

Caption: Inhibition of PTEN deactivation pathway.

Conclusion

The 4,5,6,7-tetrahydroindol-4-one core is a highly adaptable and valuable starting material for the synthesis of a wide range of biologically active compounds. The protocols and data presented herein demonstrate its utility in the development of potent kinase inhibitors and antimicrobial agents. Further exploration of this scaffold is warranted to uncover new therapeutic leads for various diseases.

References

HPLC analysis method for 4,5,6,7-Tetrahydro-1H-indole purification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of 4,5,6,7-Tetrahydro-1H-indole by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). The protocols outlined are designed to be adaptable for both analytical and preparative-scale separations, catering to the needs of purity assessment and bulk purification in a drug development context.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry, serving as a scaffold in the synthesis of various biologically active molecules.[1] Ensuring the high purity of this intermediate is critical for the successful synthesis of downstream targets and for accurate biological evaluation. This application note describes a robust RP-HPLC method for its analysis and purification. The method is scalable and can be adapted for mass spectrometry applications.[2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for method development, particularly in selecting appropriate solvents and understanding the compound's chromatographic behavior.

PropertyValueReference
Molecular FormulaC₈H₁₁N[3]
Molecular Weight121.18 g/mol [3]
AppearanceSolid[3]
Melting Point53-57 °C[3]
Storage Temperature2-8 °C[3][4]
HPLC Method Parameters

The following table summarizes the recommended starting parameters for the HPLC analysis and purification of this compound. These parameters are based on a reverse-phase separation method.[2]

ParameterAnalytical ScalePreparative Scale
Column C18, 3-5 µm, 4.6 x 150-250 mmC18, 5-10 µm, ≥ 20 mm ID
Mobile Phase A Water with 0.1% Phosphoric Acid or 0.1% Formic Acid (for MS)Water with 0.1% Phosphoric Acid or 0.1% Formic Acid (for MS)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 30-90% B over 30 minTo be optimized based on analytical run
Flow Rate 1.0 mL/minDependent on column diameter
Detection UV at 254 nmUV at 254 nm
Injection Volume 5-20 µLDependent on sample concentration and column loading
Column Temperature 30 °CAmbient to 30 °C

Experimental Protocols

Sample Preparation

Objective: To prepare a solution of crude this compound suitable for HPLC injection.

Materials:

  • Crude this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Vortex mixer

  • Syringe filters (0.45 µm)

Procedure:

  • Accurately weigh a sample of the crude this compound.

  • Dissolve the sample in a minimal amount of acetonitrile.

  • Dilute the solution with a mixture of acetonitrile and water (e.g., 50:50 v/v) to a final concentration suitable for your analysis (e.g., 1 mg/mL for analytical scale).

  • Vortex the solution until the sample is completely dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

Analytical HPLC Method

Objective: To assess the purity of the this compound sample and to determine the retention time of the target compound.

Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile

Procedure:

  • Equilibrate the HPLC column with the initial mobile phase composition (e.g., 70% A, 30% B) for at least 15-30 minutes or until a stable baseline is achieved.

  • Set the flow rate to 1.0 mL/min.

  • Set the UV detector to a wavelength of 254 nm.

  • Inject 10 µL of the prepared sample solution.

  • Run the following gradient program:

    • 0-3 min: Isocratic at 30% B

    • 3-33 min: Linear gradient from 30% to 90% B

    • 33-38 min: Isocratic at 90% B

    • 38.1-43 min: Return to initial conditions (30% B) and re-equilibrate.

  • Analyze the resulting chromatogram to determine the retention time and purity of this compound.

Preparative HPLC Method (Method Scaling)

Objective: To purify a larger quantity of this compound based on the analytical method.

Equipment:

  • Preparative HPLC system with a UV detector and fraction collector

  • C18 preparative column (e.g., 21.2 x 250 mm, 10 µm)

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile

Procedure:

  • Scale-up Calculation: Scale the flow rate and injection volume from the analytical method to the preparative method based on the column dimensions.

  • Sample Loading Study: Perform a loading study by injecting increasing amounts of the sample to determine the maximum loading capacity of the preparative column without compromising resolution.

  • Equilibrate the preparative column with the initial mobile phase composition.

  • Inject the optimized volume of the concentrated crude sample solution.

  • Run the scaled-up gradient profile.

  • Collect fractions corresponding to the peak of this compound using the fraction collector.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm their purity.

  • Solvent Evaporation: Combine the pure fractions and remove the HPLC solvents under reduced pressure (e.g., using a rotary evaporator) to obtain the purified solid this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

G cluster_prep Sample Preparation cluster_analysis Purity Analysis cluster_purification Purification A Crude This compound B Dissolve & Dilute (Acetonitrile/Water) A->B C Filter (0.45 µm) B->C D Analytical HPLC C->D Inject E Purity Assessment & Retention Time Determination D->E F Preparative HPLC E->F Method Scaling G Fraction Collection F->G G->D Purity Check of Fractions H Solvent Evaporation G->H I Pure This compound H->I

Caption: Workflow for HPLC Purification.

Logical Relationship of Method Parameters

This diagram shows the relationship between different HPLC parameters and their impact on the separation process.

G Separation HPLC Separation Efficiency RetentionTime Retention Time Separation->RetentionTime Resolution Peak Resolution Separation->Resolution Purity Peak Purity Separation->Purity MobilePhase Mobile Phase (ACN/Water) MobilePhase->Separation Column Stationary Phase (C18) Column->Separation FlowRate Flow Rate FlowRate->Separation Gradient Gradient Profile Gradient->Separation Temperature Temperature Temperature->Separation

Caption: HPLC Parameter Interdependencies.

References

Troubleshooting & Optimization

Technical Support Center: 4,5,6,7-Tetrahydro-1H-indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5,6,7-Tetrahydro-1H-indole and its derivatives. Our aim is to help you diagnose and resolve common experimental challenges to improve reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using common methods like the Fischer indole synthesis.

Q1: My Fischer indole synthesis of a tetrahydroindole derivative is resulting in a very low yield. What are the common causes?

Low yields in the Fischer indole synthesis are a frequent issue and can be attributed to several factors:

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used, but the best choice often needs to be determined empirically for a specific set of reactants.[1][2][3] An inappropriate acid or concentration can lead to side reactions or decomposition of starting materials.

  • Reaction Temperature and Time: The conversion of aryl hydrazones to indoles typically requires elevated temperatures.[4] However, excessively high temperatures or prolonged reaction times can lead to the degradation of products and the formation of tars, significantly reducing the isolated yield. It is crucial to optimize the temperature and reaction duration.[1][5]

  • Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond. This promotes a competing reaction pathway involving N-N bond cleavage, leading to byproducts like aniline derivatives instead of the desired cyclization.[1][6]

  • Purity of Starting Materials: Impurities in the starting arylhydrazine or the cyclohexanone derivative can introduce side reactions, consuming reactants and complicating the purification process.[1]

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the ketone can impede the necessary[7][7]-sigmatropic rearrangement, slowing down the reaction or preventing it altogether.[1][7]

Q2: I am observing significant side product formation. What are the likely unexpected products and how can I minimize them?

The most common side reaction, especially in acid-catalyzed Fischer indolizations, is the cleavage of the N-N bond in the ene-hydrazine intermediate.[6] This leads to the formation of aniline derivatives and other undesired byproducts.[6] In some cases, particularly with certain substituted starting materials, alternative cyclization or rearrangement pathways can occur.

Strategies to Minimize Side Products:

  • Optimize Catalyst: Experiment with different Brønsted and Lewis acids to find one that favors the cyclization pathway over cleavage.[2][3] Sometimes, milder conditions are more effective.

  • Control Temperature: Carefully control the reaction temperature. A systematic study of the temperature profile can reveal an optimal point where the desired reaction proceeds efficiently with minimal byproduct formation.[8][9][10]

  • Protecting Groups: If your starting materials contain sensitive functional groups, consider using protecting groups to prevent them from participating in unwanted side reactions under acidic conditions.[1]

  • Change of Solvent: The choice of solvent can influence reaction pathways. For instance, switching from acetic acid to a choline chloride–zinc chloride ionic liquid has been shown to dramatically increase the yield of a desired product in a Fischer indole synthesis from 17% to 78%.[7]

Q3: My reaction has failed completely. What are the critical factors to check?

A complete reaction failure in a Fischer indole synthesis often points to a fundamental issue with the reaction setup or the stability of the intermediates.

  • Verify Starting Materials: Ensure the integrity and purity of your arylhydrazine and ketone/aldehyde. Arylhydrazines can degrade over time.

  • Catalyst Activity: Confirm that your acid catalyst is active. Some Lewis acids are sensitive to moisture.

  • N-N Bond Cleavage: As mentioned, for certain substrates, particularly those with strong electron-donating groups, the N-N bond cleavage pathway can become so dominant that no indole product is formed.[6] Computational studies have shown that excessive stabilization of this cleavage pathway can preclude the desired rearrangement.[6] If you suspect this is the case, a different synthetic route may be necessary.

  • Reaction Conditions: Re-evaluate the reaction conditions. The Fischer indole synthesis is sensitive, and factors like acid choice, temperature, and solvent are interdependent.[1][4]

Q4: I am facing difficulties in purifying the final this compound product. What are some recommended purification strategies?

Purification can be challenging due to the formation of polar byproducts and tars.[7]

  • Acid-Base Extraction: Utilize the basicity of the indole nitrogen. After neutralizing the reaction mixture, you can often perform an acid-base extraction to separate the basic indole product from non-basic impurities.

  • Column Chromatography: Silica gel column chromatography is a standard method. A careful selection of the eluent system (e.g., hexane/ethyl acetate mixtures) is required to achieve good separation.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity.

  • Adduct Formation: In some cases, impurities like 3-methylindole can be removed by forming an adduct. For example, crude indole can be purified by reacting it with a sodium bisulfite solution; the indole forms a 2-sodium sulfonate indoline adduct while impurities like 3-methylindole do not react and can be washed away. The purified indole is then regenerated by hydrolysis.[11]

Quantitative Data on Yield Improvement

The yield of this compound synthesis is highly dependent on the chosen methodology and reaction conditions. The tables below summarize quantitative data from various synthetic approaches.

Table 1: Comparison of Different Catalysts and Synthetic Methods

Method/CatalystStarting MaterialsSolventTemperatureYield (%)Reference
Et₃N-catalyzed cascadeHydroxycyclohexanone dimers, oxoacetonitriles, primary aminesNot specifiedMild conditionsup to 91%[12]
Fischer Indole SynthesisPhenylhydrazine, Cyclohexanone derivativeAcetic AcidReflux17%[7]
Fischer Indole SynthesisPhenylhydrazine, Cyclohexanone derivativeCholine chloride–zinc chlorideNot specified78%[7]
Iridium CatalystSecondary alcohols, 2-aminocyclohexanolNot specifiedNot specified>90%[12]
Cp*Rh(III)-catalyzedPyrrolocyclohexanone, Enaldiazo compoundNot specifiedNot specified88%[7]

Table 2: Effect of Reaction Conditions on Yield

Parameter VariedInitial ConditionModified ConditionInitial YieldImproved YieldReference
Solvent Acetic AcidCholine chloride–zinc chloride ionic liquid17%78%[7]
Reaction Type Stepwise SynthesisOne-pot cascade reactionOften lowerup to 91%[12]

Experimental Protocols

Below is a generalized protocol for a high-yield, three-component synthesis of a substituted this compound derivative, based on modern efficient methods.

Protocol: Et₃N-Catalyzed Three-Component Synthesis of 4,5,6,7-Tetrahydro-3-cyanoindoles [12]

This protocol describes a highly efficient one-pot cascade reaction.

Materials:

  • Hydroxycyclohexanone dimer

  • Oxoacetonitrile derivative

  • Primary amine (aliphatic or aromatic)

  • Triethylamine (Et₃N)

  • Appropriate solvent (e.g., Ethanol or Methanol)

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the hydroxycyclohexanone dimer (1 equivalent), the oxoacetonitrile (1 equivalent), and the primary amine (1.1 equivalents) in the chosen solvent.

  • Catalyst Addition: Add triethylamine (Et₃N) as the catalyst to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or under gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction typically proceeds through aldol condensation, Paal-Knorr cyclization, and subsequent aromatization.

  • Work-up: Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel to obtain the pure 4,5,6,7-tetrahydro-3-cyanoindole derivative.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

This diagram illustrates a logical progression for troubleshooting low yields in the synthesis of this compound.

Low_Yield_Troubleshooting start_node Low Yield Observed check_node1 Starting Materials Pure & Correct? start_node->check_node1 Start Diagnosis check_node check_node action_node action_node result_node result_node end_node Yield Improved action_node1 Purify/Verify Reactants check_node1->action_node1 No check_node2 Catalyst Optimal? check_node1->check_node2 Yes action_node1->check_node1 Re-run action_node2 Screen Different Acids/Bases & Concentrations check_node2->action_node2 No check_node3 Temperature & Time Optimal? check_node2->check_node3 Yes result_node1 Identify Optimal Catalyst action_node2->result_node1 result_node1->end_node action_node3 Systematically Vary Temp & Duration check_node3->action_node3 No result_node3 Consider Alternative Synthetic Route check_node3->result_node3 Yes result_node2 Find Optimal Conditions action_node3->result_node2 result_node2->end_node Fischer_Indole_Synthesis cluster_reactants Reactants reactant_node reactant_node intermediate_node intermediate_node product_node product_node process_node process_node R1 Arylhydrazine P_Cond Condensation (-H₂O) R1->P_Cond R2 Cyclohexanone Derivative R2->P_Cond I1 Hydrazone Intermediate I2 Ene-hydrazine (Tautomer) I1->I2 Isomerization P_Rearr [3,3]-Sigmatropic Rearrangement I2->P_Rearr Acid Catalyst + Heat I3 Di-imine Intermediate I4 Aminal Intermediate I3->I4 Cyclization P_Elim Elimination (-NH₃) I4->P_Elim P1 This compound P_Cond->I1 P_Rearr->I3 P_Elim->P1

References

Technical Support Center: Purification of Crude 4,5,6,7-Tetrahydro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 4,5,6,7-Tetrahydro-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Fischer indole synthesis?

A1: When synthesizing this compound from cyclohexanone and phenylhydrazine under acidic conditions (the Fischer indole synthesis), several impurities can arise. These may include:

  • Unreacted starting materials: Phenylhydrazine and cyclohexanone.

  • Side products: Formation of isomeric indole species or byproducts from competing reactions. In some cases, aniline and other degradation products of phenylhydrazine can be observed.[1]

  • Polymeric materials: Acidic conditions and elevated temperatures can sometimes lead to the formation of polymeric tars.

  • Residual acid catalyst: Acids like sulfuric acid, polyphosphoric acid, or Lewis acids such as zinc chloride may remain in the crude product.[2]

Q2: My crude this compound is a dark-colored oil. How can I remove the color?

A2: Dark coloration is a common issue, often due to aerial oxidation or the presence of polymeric impurities. The following methods can be employed for decolorization:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated charcoal (typically 1-5% w/w) and stir the mixture at room temperature for 30-60 minutes. Filter the mixture through a pad of celite to remove the charcoal. The filtrate can then be concentrated and further purified.

  • Column Chromatography: Passing the crude material through a plug of silica gel or alumina can effectively remove colored impurities. A non-polar solvent system should be used initially to wash out less polar colored compounds before eluting the desired product with a more polar solvent.

  • Distillation: For thermally stable compounds, vacuum distillation can separate the desired product from non-volatile colored impurities and tars. Care must be taken to avoid thermal decomposition.

Q3: I am trying to recrystallize this compound, but it keeps "oiling out." What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of forming crystals. This is often due to a high concentration of impurities, a rapid cooling rate, or an inappropriate choice of solvent.[3] To address this:

  • Slow Down Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in a refrigerator or freezer.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solution interface to create nucleation sites for crystal growth.[3]

  • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.[3]

  • Solvent System Optimization: The chosen solvent may be too good a solvent, or the melting point of your impure product is below the boiling point of the solvent. Try a different solvent or a solvent/anti-solvent system. For a compound of moderate polarity like this compound, systems like ethyl acetate/hexane or toluene/hexane could be effective.[3]

Q4: What are the recommended starting conditions for column chromatography purification of this compound?

A4: For a moderately polar compound like this compound, a good starting point for silica gel column chromatography would be an eluent system of hexane and ethyl acetate. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The progress of the separation should be monitored by thin-layer chromatography (TLC).[4][5] If the compound streaks on the TLC plate, it may indicate instability on the acidic silica gel. In such cases, deactivating the silica gel with triethylamine (by adding ~1% triethylamine to the eluent) or using a different stationary phase like neutral alumina may be beneficial.[3]

Troubleshooting Guides

Issue 1: Low Purity After a Single Purification Step

If a single purification method (e.g., recrystallization or column chromatography) does not yield a product of the desired purity, a combination of techniques is often necessary.

start Crude Product (Low Purity) distillation Vacuum Distillation start->distillation Thermally Stable? chromatography Column Chromatography start->chromatography Thermally Unstable or Non-volatile Impurities recrystallization Recrystallization distillation->recrystallization Still Impure? pure_product High Purity Product recrystallization->pure_product chromatography->recrystallization Co-eluting Impurities? start Crude Product acid_wash Aqueous Bicarbonate Wash start->acid_wash Residual Acid? inert_atmosphere Handle Under Inert Atmosphere (N2 or Ar) start->inert_atmosphere Air Sensitive? neutral_alumina Neutral Alumina Chromatography acid_wash->neutral_alumina Acid-Sensitive? short_path Short Path Distillation acid_wash->short_path Thermally Sensitive? end Stable Purified Product neutral_alumina->end short_path->end inert_atmosphere->end

References

Technical Support Center: Fischer Indole Synthesis of Tetrahydroindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the Fischer indole synthesis of tetrahydroindoles, such as tetrahydrocarbazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Fischer indole synthesis of tetrahydroindoles?

A1: The most frequently encountered side reactions include:

  • Tar and Resin Formation: Strongly acidic conditions and high temperatures can lead to the polymerization of reactants and intermediates, forming intractable tars.[1]

  • Aldol Condensation: Ketones or aldehydes with α-hydrogens can undergo self-condensation under acidic conditions, leading to impurities.

  • Friedel-Crafts Type Reactions: The acidic catalyst can promote unwanted reactions between the aromatic rings of the hydrazine or the carbonyl compound if they are activated.

  • N-N Bond Cleavage: This is a significant competing pathway, particularly when electron-donating groups are present on the arylhydrazine. This cleavage can lead to byproducts such as aniline derivatives.[1]

  • Incomplete Cyclization: The reaction may stall at the hydrazone or enamine intermediate stage, especially under mild acidic conditions or at low temperatures.

Q2: How does the choice of acid catalyst affect the reaction and the formation of side products?

A2: The choice of acid catalyst is critical and is dependent on the specific substrate.[1] A catalyst that is too strong can promote decomposition and tar formation, while a weak catalyst may not facilitate the reaction efficiently.[1] Common Brønsted acids include HCl, H₂SO₄, and p-toluenesulfonic acid, while Lewis acids like ZnCl₂, BF₃·OEt₂, and AlCl₃ are also frequently used.[2] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[1] For the synthesis of 1,2,3,4-tetrahydrocarbazoles, a combination of glacial acetic acid and trifluoroacetic acid under ultrasonic irradiation has been shown to produce high yields.

Q3: My reaction is complete, but I am having difficulty with product purification. What can I do?

A3: Purification of tetrahydroindoles can be challenging due to the presence of viscous, colored byproducts. If standard silica gel chromatography is not effective, consider the following alternatives:

  • Alumina or Reverse-Phase Chromatography: These can offer different selectivity for separating the desired product from impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent, such as methanol, can be a highly effective purification method.[3]

  • Distillation: For volatile indoles, distillation under reduced pressure may be an option.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Tetrahydroindole

Possible Cause Troubleshooting Steps
Inappropriate Acid Catalyst Experiment with a range of Brønsted and Lewis acids to find the optimal catalyst for your specific substrates.[1] The concentration of the acid is also a critical parameter to optimize.[1]
Suboptimal Temperature High temperatures can lead to the formation of tars and resins, while low temperatures may result in an incomplete reaction.[1] Start with milder conditions and gradually increase the temperature. Microwave-assisted synthesis can sometimes offer better yields in shorter reaction times.
Unstable Hydrazone Intermediate Some arylhydrazones are unstable and can decompose before cyclization.[1] In such cases, a one-pot synthesis where the hydrazone is generated in situ without isolation is advisable.[1]
Steric Hindrance Significant steric hindrance around the reaction centers can impede the necessary conformational changes for the key sigmatropic rearrangement and cyclization steps. Higher temperatures or stronger acids may be required in these cases.
Electron-Donating Groups on the Arylhydrazine Electron-donating substituents can weaken the N-N bond, favoring side reactions over the desired cyclization.[1]
Purity of Starting Materials Ensure the purity of the arylhydrazine and carbonyl compounds, as impurities can lead to undesired side reactions.[1]

Issue 2: Excessive Tar and Polymer Formation

Possible Cause Troubleshooting Steps
Acid Catalyst is Too Strong Switch to a milder Brønsted or Lewis acid.
High Reaction Temperature Lower the reaction temperature and extend the reaction time. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after completion.
High Concentration of Reactants Reduce the concentration of the reactants to minimize intermolecular side reactions that can lead to polymerization.

Quantitative Data on Tetrahydrocarbazole Synthesis

The following table summarizes the yield of 1,2,3,4-tetrahydrocarbazole from cyclohexanone and phenylhydrazine under different acidic conditions with ultrasonic irradiation.

Acid Catalyst (Molar Ratio) Yield (%)
Glacial Acetic Acid : Trifluoroacetic Acid (1:2)88
Glacial Acetic Acid : Trifluoroacetic Acid (1:3)98
Data sourced from an improved synthesis of 1,2,3,4-tetrahydrocarbazoles under ultrasonic irradiation.

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol describes the synthesis of 1,2,3,4-tetrahydrocarbazole from cyclohexanone and phenylhydrazine.[3]

  • Reaction Setup: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, add 5.5 g of cyclohexanone and 18 g of glacial acetic acid.[3]

  • Reflux: Heat the mixture to reflux.[3]

  • Addition of Phenylhydrazine: Slowly add 5.4 g of phenylhydrazine dropwise over a period of 30 minutes while maintaining reflux.[3]

  • Continued Reflux: After the addition is complete, continue to reflux the mixture for another 30 minutes.[3]

  • Work-up: Pour the hot reaction mixture into a beaker placed in an ice bath and swirl until the product solidifies.[3]

  • Filtration: Collect the crude product by vacuum filtration.[3]

  • Recrystallization: Recrystallize the crude product from approximately 35 mL of hot methanol to obtain the pure 1,2,3,4-tetrahydrocarbazole.[3] A yield of 75.2% has been reported for this procedure.[3]

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Arylhydrazine + Ketone/Aldehyde start->reactants hydrazone Hydrazone Formation (in situ or isolated) reactants->hydrazone Acid Catalyst rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement cyclization Cyclization & Aromatization (Elimination of NH3) rearrangement->cyclization neutralization Neutralization cyclization->neutralization extraction Extraction neutralization->extraction purification Purification (Chromatography/ Recrystallization) extraction->purification product Tetrahydroindole purification->product Side_Reaction_Pathways start Reactants (Arylhydrazine + Carbonyl) desired_path Desired Fischer Indole Synthesis start->desired_path side_reactions Side Reactions start->side_reactions tar Tar/Polymer Formation side_reactions->tar High Temp/ Strong Acid aldol Aldol Condensation side_reactions->aldol α-Hydrogens friedel Friedel-Crafts Byproducts side_reactions->friedel Activated Rings cleavage N-N Bond Cleavage side_reactions->cleavage e- donating groups Troubleshooting_Logic start Low Yield or Excessive Byproducts check_temp Is Temperature Optimized? start->check_temp check_acid Is Acid Catalyst Appropriate? check_temp->check_acid Yes adjust_temp Adjust Temperature (Lower for tar, Higher for no reaction) check_temp->adjust_temp No check_hydrazone Is Hydrazone Stable? check_acid->check_hydrazone Yes change_acid Screen Different Acids/Concentrations check_acid->change_acid No in_situ Perform In Situ Hydrazone Formation check_hydrazone->in_situ No success Improved Yield check_hydrazone->success Yes adjust_temp->success change_acid->success in_situ->success

References

Technical Support Center: Optimizing Palladium-Catalyzed Tetrahydroindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the palladium-catalyzed synthesis of tetrahydroindoles (indolines). The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-based methods for synthesizing tetrahydroindoles?

A1: The most prevalent method is the catalytic hydrogenation of the corresponding indole derivative. This reaction typically utilizes a heterogeneous palladium catalyst, such as palladium on carbon (Pd/C), to reduce the C2-C3 double bond of the indole ring. Other palladium catalysts, including Pd(OAc)₂, have also been employed in various cyclization strategies to form the tetrahydroindole skeleton.

Q2: Why is my palladium-catalyzed indole hydrogenation reaction giving a low yield?

A2: Low yields in the hydrogenation of indoles to tetrahydroindoles can be attributed to several factors:

  • Incomplete Conversion: The high resonance stability of the indole ring can make it resistant to reduction, requiring harsh conditions which may lead to side reactions. The addition of an acid co-catalyst is often necessary to disrupt the aromaticity of the indole ring by protonating the C3 position, thus facilitating hydrogenation.[1]

  • Catalyst Deactivation: The resulting tetrahydroindole (an amine) can act as a poison to the palladium catalyst, inhibiting its activity.[1] Other causes of deactivation include sintering (agglomeration of palladium particles at high temperatures), coking (deposition of carbonaceous species on the catalyst surface), and poisoning from impurities in the starting materials or solvents.[2][3]

  • Suboptimal Reaction Conditions: Factors such as hydrogen pressure, reaction temperature, solvent, and the choice and concentration of an acid co-catalyst all play a crucial role and need to be optimized for a specific substrate.[1]

Q3: I am observing over-reduction of my indole to octahydroindole. How can I improve the selectivity for the tetrahydroindole?

A3: Achieving high selectivity for the tetrahydroindole (indoline) without further reduction of the benzene ring is a common challenge.[1] Here are some strategies to improve selectivity:

  • Optimize Hydrogen Pressure: Lowering the hydrogen pressure can often favor the formation of the partially hydrogenated product. For instance, in one study, reducing the pressure to 10 bar resulted in 100% selectivity for indoline, although with a lower conversion rate compared to higher pressures.[1]

  • Catalyst Choice: While Pd/C is commonly used, other catalysts like Platinum on carbon (Pt/C) might offer different selectivity profiles. It is advisable to screen different catalysts.[1]

  • Control Reaction Time: Careful monitoring of the reaction progress and stopping it once the starting material is consumed can prevent further hydrogenation.

  • Substituent Effects: The electronic nature of substituents on the indole ring can influence selectivity. Electron-withdrawing groups may require more forcing conditions, which can lead to over-reduction if not carefully controlled.[1]

Q4: What is the role of an acid co-catalyst in the hydrogenation of indoles?

A4: An acid co-catalyst is often essential for the efficient hydrogenation of unprotected indoles. Under acidic conditions, the indole is protonated at the C3 position, which disrupts the aromatic system and forms an iminium ion. This intermediate is more susceptible to hydrogenation than the stable indole ring.[1] The choice of acid (e.g., p-toluenesulfonic acid, phosphoric acid) and its concentration can significantly impact the reaction rate and yield.[1][4]

Q5: How does the palladium loading on the support affect the reaction?

A5: The palladium loading on the support (e.g., activated carbon) is a critical parameter.

  • Too Low Loading: A very low catalyst loading may result in a sharp decrease in conversion, leading to an incomplete reaction. For example, reducing the Pd content from 3% to 1% on a carbon nitride support led to a drop in conversion from 96% to 23%.[4]

  • Optimal Loading: There is typically an optimal loading that provides the best balance between activity, cost, and selectivity. In the aforementioned study, a 3% Pd loading was found to be optimal.[4]

  • Too High Loading: While it might increase the reaction rate, excessively high loading is not cost-effective and can sometimes lead to side reactions or difficulties in catalyst handling and removal.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during palladium-catalyzed tetrahydroindole synthesis.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive catalyst* Use a fresh batch of catalyst. * Ensure the catalyst has been stored properly under an inert atmosphere. * For heterogeneous catalysts, consider a pre-reduction step if applicable.
Insufficient disruption of indole aromaticity* Add an acid co-catalyst (e.g., p-toluenesulfonic acid, phosphoric acid).[1][4] * Optimize the concentration of the acid co-catalyst.[4]
Catalyst poisoning by the amine product* Increase the catalyst loading.[1] * Consider using a catalyst support that is less susceptible to poisoning.
Suboptimal reaction conditions* Systematically screen solvents (e.g., ethanol, water, acetic acid).[1] * Optimize the reaction temperature and hydrogen pressure.[1]
Poor Selectivity (Over-reduction to Octahydroindole) Hydrogen pressure is too high* Reduce the hydrogen pressure. A pressure of 30 bar has been shown to be optimal in some cases for selective indoline formation.[1]
Reaction time is too long* Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed.
Inappropriate catalyst* Screen different catalysts. While Pd/C is common, Pt/C or other supported palladium catalysts may offer better selectivity for your substrate.[1]
Formation of Byproducts (e.g., Polymerization) Use of a strong acid co-catalyst with sensitive substrates* Indoles, being highly activated aromatic compounds, can polymerize in the presence of strong electrophiles.[1] * Use a milder acid or a lower concentration of the acid. * Optimize the reaction temperature to minimize side reactions.
Difficulty in Catalyst Removal (for heterogeneous catalysts) Fine catalyst particles* Filter the reaction mixture through a pad of Celite®. * Consider using a catalyst with a larger particle size if available.

Data Presentation: Optimizing Reaction Conditions for Indole Hydrogenation

The following tables summarize quantitative data on the effect of various parameters on the palladium-catalyzed hydrogenation of indole to tetrahydroindole (indoline).

Table 1: Effect of Catalyst and Acid Additive on Indole Hydrogenation

EntryCatalystAcid AdditiveSolventH₂ Pressure (bar)Time (h)Conversion (%)Selectivity (%) (Indoline/Octahydroindole)
1Pt/C-EtOH5022100/0
2Pt/CTFAEtOH5026277/23
3Pd/Cp-TSAH₂O3029585/15
4Pt/Cp-TSAH₂O302100100/0

Data adapted from a study on the heterogeneous catalytic hydrogenation of unprotected indoles in water.[1] This table highlights the significant role of the acid additive in achieving high conversion and the influence of the metal on selectivity.

Table 2: Effect of Palladium Loading on Indole Hydrogenation

EntryCatalystPd Loading (wt%)Conversion (%)Selectivity (%)
1Pd@CN₀.₁₃₂123100
2Pd@CN₀.₁₃₂396100
3Pd@CN₀.₁₃₂592100
4Pd@CN₀.₁₃₂1089100

Data from a study on a mesoporous N-doped carbon supported palladium catalyst (Pd@CN₀.₁₃₂).[4] This demonstrates that an optimal catalyst loading exists for maximizing conversion.

Experimental Protocols

General Protocol for the Palladium-Catalyzed Hydrogenation of Indole to Tetrahydroindole (Indoline)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Indole derivative

  • Palladium on carbon (e.g., 5-10 wt% Pd/C)

  • Solvent (e.g., ethanol, acetic acid, or water)

  • Acid co-catalyst (e.g., p-toluenesulfonic acid or phosphoric acid)

  • Hydrogen gas

  • Inert gas (e.g., Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Reaction Setup: To a high-pressure reactor vessel, add the indole derivative and the chosen solvent.

  • Catalyst and Additive Addition: Carefully add the Pd/C catalyst and the acid co-catalyst to the reaction mixture. The catalyst loading typically ranges from 1 to 10 mol% relative to the substrate.

  • Inert Atmosphere: Seal the reactor and purge it several times with an inert gas (nitrogen or argon) to remove any oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the required time (e.g., 2-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Purification: Combine the filtrate and washings. The work-up procedure will depend on the solvent and substrate used. Typically, it involves solvent removal under reduced pressure followed by purification of the crude product by column chromatography or crystallization.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield/Selectivity start Low Yield or Poor Selectivity check_catalyst Check Catalyst Activity - Fresh catalyst? - Stored correctly? start->check_catalyst check_conditions Review Reaction Conditions - Temperature - Pressure - Solvent check_catalyst->check_conditions Catalyst OK optimize_loading Optimize Catalyst Loading - Too low? Increase. - Too high? Decrease. check_catalyst->optimize_loading Catalyst Inactive check_additives Evaluate Additives - Acid co-catalyst present? - Correct concentration? check_conditions->check_additives Conditions Appear Correct optimize_selectivity Optimize for Selectivity - Lower H₂ pressure - Monitor reaction time - Screen catalysts check_conditions->optimize_selectivity Conditions Suboptimal check_additives->optimize_loading Additives Optimized check_additives->optimize_selectivity Additives Ineffective optimize_loading->optimize_selectivity Loading Optimized success Improved Yield and Selectivity optimize_selectivity->success

Caption: Troubleshooting workflow for low yield/selectivity.

Catalyst_Deactivation_Pathways Key Factors in Catalyst Deactivation Deactivation Catalyst Deactivation Poisoning Poisoning (e.g., by amine product) Deactivation->Poisoning Sintering Sintering (High Temperature) Deactivation->Sintering Coking Coking (Carbon Deposition) Deactivation->Coking Leaching Leaching (Metal dissolves in solvent) Deactivation->Leaching

Caption: Common pathways for palladium catalyst deactivation.

References

Regioselectivity issues in the functionalization of tetrahydroindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during the functionalization of tetrahydroindole scaffolds. These resources are intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common positions for functionalization on the tetrahydroindole ring system, and what factors influence regioselectivity?

A1: The tetrahydroindole ring system presents several potential sites for functionalization, primarily the C2, C3, C4, C5, C6, and C7 positions, as well as the nitrogen atom (N1). The inherent electronic properties of the pyrrole ring favor electrophilic substitution at the C3 position due to its higher electron density. However, the final regiochemical outcome is a complex interplay of several factors:

  • Electronic Effects: The electron-rich pyrrole moiety generally directs electrophiles to the C3 position.

  • Steric Hindrance: Bulky substituents on the nitrogen or adjacent positions can hinder reactions at those sites, favoring functionalization at less sterically crowded positions.

  • N-Protecting Group: The choice of the N-protecting group is critical. Electron-withdrawing groups can decrease the nucleophilicity of the pyrrole ring, sometimes favoring functionalization on the benzene ring.[1][2] Some protecting groups can also act as directing groups.[3][4]

  • Reaction Conditions: Solvents, temperature, and the nature of the catalyst can significantly influence the regioselectivity of a reaction.[5]

  • Directing Groups: The use of a directing group (DG) can override the intrinsic reactivity of the indole nucleus to achieve functionalization at otherwise disfavored positions like C2, C4, and C7.[3][4][6]

Troubleshooting Guides

Issue 1: Poor or incorrect regioselectivity in C-H functionalization of the pyrrole ring (C2 vs. C3).

Q: My C-H activation reaction on an N-protected tetrahydroindole is yielding a mixture of C2 and C3 functionalized products, with the C3 isomer being predominant. How can I selectively obtain the C2 product?

A: Achieving C2 selectivity over the electronically favored C3 position is a common challenge.[7] The strategy often involves overcoming the intrinsic reactivity of the C3 position. Here are some troubleshooting steps and alternative protocols:

1. Employ a Directing Group Strategy:

Certain N-substituents can act as directing groups, facilitating metalation and subsequent functionalization at the C2 position. The pyrimidine (pym) group is a notable example that can direct an electrophilic metal complex to the C2-H bond.[3]

2. Ligand-Controlled Regioselectivity in Catalysis:

In transition metal-catalyzed reactions, particularly with palladium, the choice of ligand can switch the regioselectivity from C3 to C2.[5][8] For instance, in Pd-catalyzed aerobic oxidative arylation of N-(phenylsulfonyl)indoles, the use of ligands like 4,5-diazafluoren-9-one or 2,2'-bipyrimidine can favor the C2-arylated product.[8] A sulfoxide-2-hydroxypyridine (SOHP) ligand has also been developed to achieve C2-selectivity in oxidative Heck reactions.[5][9]

Logical Workflow for C2 vs. C3 Functionalization

G start Goal: C2 Functionalization c3_product Observed: C3 Product or C2/C3 Mixture start->c3_product strategy Select Strategy c3_product->strategy dg Use Directing Group (e.g., N-pyrimidine) strategy->dg ligand Ligand-Controlled Catalysis (e.g., Pd/SOHP) strategy->ligand c2_product Achieved: C2-Functionalized Product dg->c2_product ligand->c2_product

Caption: Decision workflow for achieving C2-selectivity.

Experimental Protocol: Ligand-Controlled C2-Alkenylation of Indole [5]

This protocol describes a method to achieve C2-alkenylation using a specific palladium-ligand system.

  • Materials: PdCl2(CH3CN)2 (catalyst), Sulfoxide-2-hydroxypyridine (SOHP) ligand, N-protected indole, acrylate, oxidant (e.g., O2), solvent (e.g., DMSO).

  • Procedure:

    • To a reaction vessel, add the N-protected indole (1.0 equiv), acrylate (1.5 equiv), PdCl2(CH3CN)2 (10 mol%), and SOHP ligand (e.g., L7 in the cited reference, 20 mol%).

    • Add the solvent (DMSO).

    • Stir the reaction mixture under an oxygen atmosphere (balloon) at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 h).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Comparison of Ligand Effects on Regioselectivity [5]

EntryLigandC2:C3 RatioYield (%)
1None<1:9985 (C3)
24,5-Diazafluoren-9-one10:175 (C2)
3Sulfoxide-2-hydroxypyridine (SOHP)>95:588 (C2)
Issue 2: Uncontrolled functionalization of the six-membered ring.

Q: I am attempting to functionalize the benzene portion of the tetrahydroindole, but I am getting a mixture of isomers (e.g., C4, C5, C6, C7). How can I achieve regiocontrol?

A: Functionalizing the six-membered ring with high regioselectivity is challenging due to the similar reactivity of the C-H bonds.[4] The most effective strategy is often Directed ortho-Metalation (DoM).

1. Directed ortho-Metalation (DoM):

DoM utilizes a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.[10][11] By carefully choosing the position of the DMG, one can selectively functionalize a specific position on the benzene ring. For instance, a DMG at the N1 position can direct functionalization to the C7 position.

Mechanism of Directed ortho-Metalation (DoM)

G cluster_0 Step 1: Coordination cluster_1 Step 2: Deprotonation cluster_2 Step 3: Electrophilic Quench A Arene with DMG C Coordinated Complex A->C + R-Li B Organolithium (R-Li) D ortho-Lithiated Arene C->D Deprotonation F ortho-Functionalized Product D->F + E+ E Electrophile (E+) G start Desired Functionalization Site c2_site C2 Position start->c2_site c3_site C3 Position start->c3_site c4_c5_site C4/C5 Position start->c4_c5_site c7_site C7 Position start->c7_site pg_c2 Use Directing PG (e.g., Pyrimidine) c2_site->pg_c2 pg_c3 Use EDG (e.g., N-Alkyl) or EWG for specific reactions c3_site->pg_c3 pg_c4_c5 Use EWG (e.g., N-Pivaloyl) to favor benzene ring reactivity c4_c5_site->pg_c4_c5 pg_c7 Use Directing PG for DoM (e.g., N-CONR2) c7_site->pg_c7

References

Technical Support Center: Scaling Up the Synthesis of 4,5,6,7-Tetrahydro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4,5,6,7-tetrahydro-1H-indole derivatives. The content is designed to address specific issues that may arise when scaling up these syntheses from the laboratory to pilot plant or production scale.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound derivative dropped significantly when I moved from a lab-scale to a larger reactor. What are the common causes?

A significant drop in yield during scale-up is a common challenge. The primary reasons often include:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas with low reactant concentrations. This can promote the formation of side products and the degradation of starting materials or the desired product.

  • Exothermic Reactions: Many indole syntheses are exothermic. What is manageable on a small scale can lead to thermal runaways in larger vessels if not properly controlled, causing product decomposition.

  • Changes in Reagent Addition Rates: The rate at which reagents are added can have a profound impact on the reaction profile at a larger scale, affecting impurity profiles and yield.

  • Impurity Profile of Starting Materials: Larger quantities of starting materials may contain impurities that were negligible at the lab scale but can interfere with the reaction on a larger scale.

Q2: I am observing significant tar or polymer formation in my large-scale synthesis. How can this be prevented?

Tar formation is a frequent issue, often exacerbated by acidic conditions and elevated temperatures. To mitigate this:

  • Optimize Catalyst: The choice and concentration of the acid catalyst are critical. While Brønsted acids are common, Lewis acids or solid acid catalysts can sometimes provide better results with fewer side reactions.

  • Temperature Control: Maintain strict control over the reaction temperature. The use of a jacketed reactor with efficient cooling is recommended to prevent temperature spikes that can accelerate polymerization.

  • Solvent Selection: The right solvent can improve the solubility of intermediates and byproducts, which can help reduce tar formation.

  • Continuous Flow Synthesis: This approach minimizes reaction time at high temperatures and offers superior temperature control, significantly reducing the formation of degradation products.

Q3: What are the key considerations when choosing a synthesis route for scaling up this compound derivatives?

For large-scale synthesis, consider the following:

  • Atom Economy: Choose reactions that incorporate the maximum number of atoms from the starting materials into the final product. Multicomponent reactions are often advantageous in this regard.[1]

  • Scalability of Starting Materials: Ensure that all starting materials are readily available and cost-effective in the required quantities.

  • Reaction Conditions: Favor methods that proceed under mild conditions (temperature, pressure) and avoid the use of hazardous or difficult-to-handle reagents.

  • Work-up and Purification: Select a route that leads to a simpler purification process. Reactions that yield the product via precipitation or crystallization are often preferred for large-scale operations.

Troubleshooting Guides

Guide 1: Low Yield in Paal-Knorr Synthesis of 4,5,6,7-Tetrahydro-1H-indoles

The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with an amine or ammonia, is a common method for preparing pyrrole-containing structures like tetrahydroindoles.[2][3][4]

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete conversion of starting materials.Increase reaction time or temperature moderately. Ensure efficient mixing.
Low reactivity of the amine.Amines with strong electron-withdrawing groups can be less nucleophilic. Consider using a more reactive amine or a different synthetic route.
Steric hindrance in the 1,4-dicarbonyl compound or amine.Modify the starting materials to reduce steric bulk if possible.
Significant Furan Byproduct Formation Reaction conditions are too acidic (pH < 3).Increase the pH to be neutral or weakly acidic. Acetic acid is often a suitable catalyst.[3]
Formation of Dark, Tarry Material Polymerization of starting materials or product.Lower the reaction temperature. Use a milder catalyst or consider running the reaction under neutral conditions.
Low Isolated Yield After Work-up Product loss during extraction or purification.Optimize the extraction and purification protocol. The product may be sensitive to the acidic nature of silica gel; consider using neutralized silica or alumina for chromatography.
Guide 2: Challenges in Multicomponent Reaction (MCR) Scale-Up

Multicomponent reactions are highly efficient for building molecular complexity in a single step and are well-suited for creating libraries of derivatives. However, scaling them up can present unique challenges.

Problem Potential Cause Recommended Solution
Inconsistent Yields at Larger Scale Sensitivity to the order and rate of reagent addition.Develop a strict protocol for the addition of each component. The use of syringe pumps for controlled addition is recommended.
Poor solubility of one or more components at higher concentrations.Screen for a more suitable solvent system that can accommodate all reactants and intermediates.
Formation of Multiple Products Competing reaction pathways becoming significant at scale.Carefully optimize the reaction temperature and catalyst loading. A lower temperature may favor the desired reaction pathway.
Difficult Purification The crude product is a complex mixture of the desired product, unreacted starting materials, and byproducts.If direct crystallization of the product is not feasible, explore alternative purification techniques such as liquid-liquid extraction or preparative chromatography.

Experimental Protocols

Protocol 1: Gram-Scale Paal-Knorr Synthesis of a Substituted this compound

This protocol is a general guideline for the synthesis of a N-substituted tetrahydroindole from a 1,4-dicarbonyl precursor.

Materials:

  • 2-(2-oxopropyl)cyclohexanone (1,4-dicarbonyl precursor)

  • Primary amine (e.g., benzylamine)

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-(2-oxopropyl)cyclohexanone (1.0 eq) in ethanol.

  • Reagent Addition: Add the primary amine (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound derivative.

Protocol 2: One-Pot, Three-Component Synthesis of a Functionalized 4,5,6,7-Tetrahydroindol-4-one

This protocol describes a catalyst-free, three-component reaction for the synthesis of functionalized dihydro-1H-indol-4(5H)-ones.[5]

Materials:

  • 1,3-Dicarbonyl compound (e.g., dimedone)

  • Arylglyoxal monohydrate

  • Enaminone

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq), the arylglyoxal monohydrate (1.0 eq), and the enaminone (1.0 eq) in ethanol.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Isolation: The product often precipitates from the reaction mixture upon completion. The solid can be collected by filtration and washed with cold ethanol.

  • Purification: This method may not require traditional chromatographic purification, as the product can often be isolated in high purity by simple filtration.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials (1,4-Dicarbonyl, Amine) dissolve Dissolve in Solvent start->dissolve add_catalyst Add Catalyst (e.g., Acetic Acid) dissolve->add_catalyst reflux Heat to Reflux add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete evaporate Solvent Evaporation cool->evaporate extract Aqueous Work-up evaporate->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify end Pure Product purify->end

Caption: General experimental workflow for the Paal-Knorr synthesis.

troubleshooting_workflow action action result result start Low Yield in Scale-Up? check_mixing Inefficient Mixing or Heat Transfer? start->check_mixing check_temp Exothermic Event Not Controlled? check_mixing->check_temp No improve_mixing Improve Agitation Use Baffles check_mixing->improve_mixing Yes check_reagents Reagent Addition Rate Changed? check_temp->check_reagents No control_temp Improve Cooling Use Jacketed Reactor check_temp->control_temp Yes check_impurities Starting Material Impurities? check_reagents->check_impurities No control_addition Use Syringe Pump for Controlled Addition check_reagents->control_addition Yes purify_reagents Purify or Re-source Starting Materials check_impurities->purify_reagents Yes success Yield Improved improve_mixing->success control_temp->success control_addition->success purify_reagents->success

Caption: Troubleshooting logic for low yield during scale-up.

References

Troubleshooting low conversion rates in N-alkylation of tetrahydroindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low conversion rates during the N-alkylation of tetrahydroindoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low conversion rates in the N-alkylation of tetrahydroindoles?

A1: Low conversion rates in N-alkylation reactions of tetrahydroindoles can stem from several factors. The most common issues include incomplete deprotonation of the indole nitrogen, suboptimal reaction conditions (temperature, time), poor reactivity of the alkylating agent, and the presence of impurities, especially water, which can quench the base.[1]

Q2: How does the choice of base and solvent affect the reaction outcome?

A2: The base and solvent play a crucial role in the success of N-alkylation. A strong base, such as sodium hydride (NaH), is often required to fully deprotonate the tetrahydroindole nitrogen, forming a more nucleophilic anion.[1] Polar aprotic solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used as they effectively dissolve the indole anion.[1][2] The choice of solvent can also influence the regioselectivity of the reaction.[1][2]

Q3: My reaction is producing a significant amount of C3-alkylated product. How can I improve N-selectivity?

A3: The indole nucleus possesses two primary nucleophilic sites: the N1 and C3 positions. C3-alkylation is a common side reaction. To favor N-alkylation, ensure complete deprotonation of the nitrogen using a sufficiently strong base and appropriate stoichiometry.[2] Higher reaction temperatures can also favor the thermodynamically more stable N-alkylated product.[2] Additionally, the use of more polar solvents like DMF can enhance N-selectivity compared to less polar options like THF.[2]

Q4: Can steric hindrance in my tetrahydroindole or alkylating agent lead to low yields?

A4: Yes, significant steric bulk on either the tetrahydroindole or the alkylating agent can impede the reaction, leading to lower yields or requiring more forcing conditions. If you suspect steric hindrance is an issue, consider using a less hindered substrate if possible, or a more reactive alkylating agent.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material
Possible Cause Suggested Solution
Incomplete Deprotonation The base may be too weak or used in insufficient quantity. Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide. Ensure you are using at least a stoichiometric amount (typically 1.1-1.5 equivalents) of the base.[1]
Presence of Moisture Water in the solvent or on the glassware will quench strong bases. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Low Reaction Temperature The activation energy for the reaction may not be met. Gradually increase the reaction temperature. For some systems, heating to 80°C or higher can significantly improve the yield.[2]
Poorly Reactive Alkylating Agent The leaving group on your alkylating agent may not be sufficiently reactive. If using an alkyl chloride or bromide, consider switching to an alkyl iodide or adding a catalytic amount of potassium iodide to the reaction mixture.
Poor Solubility The tetrahydroindole or the base may not be fully dissolved in the chosen solvent. Consider switching to a solvent with better solubilizing properties for your specific substrate, such as DMF or N-methyl-2-pyrrolidone (NMP).
Issue 2: Formation of Significant By-products (e.g., C3-Alkylation, Poly-alkylation)
Possible Cause Suggested Solution
Competing C3-Alkylation Incomplete deprotonation can lead to reaction at the C3 position. Ensure complete deprotonation with a strong base.[2] Using a more polar solvent like DMF can also favor N-alkylation.[1][2]
Poly-alkylation The mono-N-alkylated product can undergo further alkylation. To minimize this, use a controlled stoichiometry of the alkylating agent (1.0-1.2 equivalents).[1] Adding the alkylating agent dropwise to the reaction mixture can also help.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield and regioselectivity of N-alkylation of indole derivatives, which can serve as a guide for optimizing your reaction with tetrahydroindoles.

Table 1: Effect of Base and Solvent on Indazole N-Alkylation with n-Pentyl Bromide

EntryBaseSolventTemperature (°C)Conversion (%)N1:N2 Ratio
1Cs₂CO₃DMF20>953:1
2Cs₂CO₃CH₃CN20>952.6:1
3K₂CO₃DMF20>952.3:1
4K₂CO₃CH₃CN20>952.8:1
5t-BuOKTHF203016:1
6NaHTHF2057>99:1
7NaHTHF50>95>99:1

Data adapted from a study on indazole N-alkylation, which provides insights applicable to other N-heterocycles.[3][4]

Table 2: Effect of Reaction Conditions on the N-Alkylation of 2,3-dimethylindole

EntryBaseSolventTemperature (°C)Time (h)N/C RatioYield (%)
1NaHTHFRT< 15Poor-
2NaHDMFRT-Improved-
3NaHTHF/DMF (1:1)RT-1:1-
4NaHDMF80< 15>99:191

Data adapted from a one-pot Fischer indolisation-N-alkylation protocol.[1]

Experimental Protocols

General Protocol for N-Alkylation of Tetrahydroindole using Sodium Hydride

This protocol describes a standard method for the N-alkylation of a tetrahydroindole substrate using an alkyl halide.

Materials:

  • Tetrahydroindole substrate (1.0 eq)

  • Alkyl halide (1.0-1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1-1.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Anhydrous workup solvents (e.g., ethyl acetate, hexanes)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the tetrahydroindole substrate.

  • Add anhydrous DMF or THF to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.[1]

Visualizations

General Workflow for N-Alkylation

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Tetrahydroindole in Anhydrous Solvent B 2. Cool to 0 °C A->B C 3. Add Base (e.g., NaH) (Deprotonation) B->C D 4. Add Alkylating Agent C->D E 5. Reaction Monitoring (TLC/LC-MS) D->E F 6. Quench Reaction E->F G 7. Extraction F->G H 8. Purification G->H I Final Product H->I

Caption: General experimental workflow for the N-alkylation of tetrahydroindoles.

Troubleshooting Decision Tree for Low Conversion Rates

Troubleshooting_Tree Start Low Conversion Rate Observed Check_Deprotonation Is deprotonation complete? Start->Check_Deprotonation Check_Conditions Are reaction conditions optimal? Check_Deprotonation->Check_Conditions Yes Incomplete_Deprotonation Incomplete Deprotonation Check_Deprotonation->Incomplete_Deprotonation No Check_Reagents Are reagents pure and active? Check_Conditions->Check_Reagents Yes Suboptimal_Conditions Suboptimal Conditions Check_Conditions->Suboptimal_Conditions No Reagent_Issues Reagent Issues Check_Reagents->Reagent_Issues No Consider other issues\n(e.g., steric hindrance) Consider other issues (e.g., steric hindrance) Check_Reagents->Consider other issues\n(e.g., steric hindrance) Yes Sol_Base Use stronger/more base (e.g., NaH, t-BuOK) Incomplete_Deprotonation->Sol_Base Sol_Temp_Time Increase temperature Extend reaction time Suboptimal_Conditions->Sol_Temp_Time Sol_Reagents Use anhydrous solvents Check alkylating agent reactivity Add KI catalyst Reagent_Issues->Sol_Reagents

Caption: Decision tree for troubleshooting low conversion rates in N-alkylation.

References

Stability issues of 4,5,6,7-Tetrahydro-1H-indole under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive support for handling 4,5,6,7-Tetrahydro-1H-indole, with a focus on addressing stability challenges encountered under acidic conditions during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading after adding acid. What is the most likely cause?

A1: The most probable cause of degradation for this compound in acidic conditions is acid-catalyzed oligomerization or polymerization. The indole nucleus, even in its partially saturated form, is susceptible to protonation, which can initiate a chain reaction where molecules combine to form dimers, trimers, and larger insoluble polymers. This is a known issue for many indole derivatives.[1][2]

Q2: At what pH range should I expect to see stability issues with this compound?

Q3: Are there any visible signs of degradation I should look for?

A3: Yes. A common sign of indole polymerization is the appearance of a precipitate or cloudiness in the solution, which may be colored (often pink, purple, or brown). You may also observe a change in the color of the solution itself. For quantitative assessment, chromatographic techniques like HPLC are necessary to detect the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.

Q4: How should I prepare and store solutions of this compound to maximize stability?

A4: To ensure maximum stability, solutions should be prepared fresh whenever possible. If storage is necessary, use amber vials to protect from light, store at low temperatures (-20°C or -80°C), and use a suitable solvent. For aqueous solutions, use buffers with a pH close to neutral. If stock solutions are made in organic solvents like DMSO or ethanol, ensure they are anhydrous and store them in tightly sealed containers at low temperatures.[3][4]

Q5: Can the choice of acid affect the stability of this compound?

A5: Yes, the type and concentration of the acid can influence the rate of degradation. Stronger acids that can more readily protonate the indole ring will likely cause faster degradation.[2] If acidic conditions are unavoidable for your experiment, using the weakest possible acid at the lowest effective concentration is recommended.

Troubleshooting Guides

Issue 1: Appearance of Unexpected Peaks in HPLC Analysis
  • Symptom: When analyzing your sample via HPLC, you observe multiple new peaks, often with broader shapes, that were not present in the initial analysis of the starting material.

  • Possible Cause: This is a strong indication of degradation, likely due to acid-catalyzed oligomerization. The multiple peaks represent various dimeric and trimeric forms of the compound.[1]

  • Troubleshooting Steps:

    • Confirm Degradation: Prepare a fresh sample of this compound and analyze it using the same HPLC method to ensure the issue is not with the starting material.

    • pH of Mobile Phase: If you are using an acidic mobile phase (e.g., with formic acid or TFA), it might be causing on-column degradation. Try a mobile phase with a higher pH if your separation allows.

    • Sample Preparation: Ensure your sample is not stored in an acidic diluent before injection. If possible, dissolve the sample in the mobile phase immediately before analysis.

    • Temperature: Lowering the temperature of the autosampler (e.g., to 4°C) can help slow down degradation in the vial while waiting for injection.[4]

Issue 2: Sample Solution Becomes Cloudy or Forms a Precipitate
  • Symptom: Upon addition of an acid or during storage in an acidic medium, your clear solution of this compound becomes turbid or a solid precipitate forms.

  • Possible Cause: This is a classic sign of polymerization. As the oligomers grow in size, their solubility decreases, causing them to precipitate out of the solution.[2]

  • Troubleshooting Steps:

    • pH Adjustment: Immediately attempt to neutralize the solution with a suitable base to halt further polymerization. Note that this may not reverse the degradation that has already occurred.

    • Solvent Choice: For future experiments, consider if a different solvent system could buffer the pH or reduce the compound's reactivity.

    • Concentration: Higher concentrations of the indole compound can accelerate the rate of polymerization. If your experimental protocol allows, try working with more dilute solutions.

Data on Indole Stability

While specific quantitative stability data for this compound under acidic conditions is limited in publicly available literature, the following table provides general stability information for indole compounds based on studies of derivatives like melatonin. This should be used as a general guide.

Condition Parameter Observation Recommendation
Acidic pH pH < 4Potential for rapid oligomerization and degradation.[1]Avoid strongly acidic conditions unless required for a reaction. Use the mildest possible acid and lowest concentration.
Neutral pH pH ~7Generally stable.Ideal for storage of aqueous solutions.
Basic pH pH > 8Generally stable, though other degradation pathways could be possible depending on the specific molecular structure.A potential alternative to acidic conditions if the compound's reactivity is not compromised.
Temperature Elevated Temp.Accelerates degradation at any pH.Store solutions at low temperatures (2-8°C for short-term, -20°C or below for long-term).[3]
Light UV/VisibleCan cause photodegradation.[4]Always store in amber vials or protect from light.[4]

Experimental Protocols

Protocol: Forced Degradation Study for this compound under Acidic Conditions

This protocol outlines a typical procedure to assess the stability of this compound in an acidic environment.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Stress Conditions:

    • In a clean glass vial, add 1 mL of the stock solution.

    • Add 1 mL of 0.1 M hydrochloric acid (HCl).

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). A parallel experiment at room temperature should also be conducted.

  • Neutralization and Dilution:

    • After the incubation period, cool the solution to room temperature.

    • Carefully neutralize the solution with 1 mL of 0.1 M sodium hydroxide (NaOH).

    • Dilute the final solution to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) using the mobile phase.

  • Control Sample:

    • Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of purified water (instead of HCl), and treat it in the same way as the stressed sample (incubation, neutralization, and dilution).

  • HPLC Analysis:

    • Analyze the stressed and control samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is typically suitable.[5]

    • Example HPLC Conditions:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: Acetonitrile

      • Gradient: A suitable gradient to elute the parent compound and any degradation products.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at an appropriate wavelength (e.g., 220 nm or 280 nm).

      • Column Temperature: 30°C

  • Data Evaluation:

    • Compare the chromatograms of the stressed and control samples.

    • Identify and quantify the degradation products.

    • Calculate the percentage of degradation of this compound.

Visualizations

Troubleshooting Workflow for Indole Degradation start Experiment with This compound in Acidic Conditions issue Observe Unexpected Results: - Precipitate/Cloudiness - Color Change - Extra HPLC Peaks start->issue cause Potential Cause: Acid-Catalyzed Oligomerization/Polymerization issue->cause Yes analysis Confirm Degradation with HPLC Analysis cause->analysis solution1 Modify Experimental Conditions: - Use milder acid - Lower acid concentration - Lower temperature analysis->solution1 For Experiment solution2 Optimize Analytical Method: - Adjust mobile phase pH - Use cooled autosampler - Prepare samples fresh analysis->solution2 For Analysis end Issue Resolved solution1->end solution2->end

Caption: A troubleshooting workflow for identifying and resolving degradation issues.

Proposed Acid-Catalyzed Dimerization of Tetrahydroindole indole1 Tetrahydroindole (Monomer 1) protonation Protonation at C3 (Indoleninium Ion) indole1->protonation + H+ dimer Dimer Formation protonation->dimer Electrophilic Attack indole2 Tetrahydroindole (Monomer 2) indole2->dimer polymers Further Polymerization dimer->polymers

Caption: A simplified pathway for acid-catalyzed dimerization.

References

Technical Support Center: Purification of 4,5,6,7-Tetrahydro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 4,5,6,7-Tetrahydro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable protocols for obtaining high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing the this compound core are the Fischer indole synthesis and the Paal-Knorr synthesis. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. For this compound, cyclohexanone is a common starting material. The Paal-Knorr synthesis provides a route to the pyrrole ring by condensing a 1,4-dicarbonyl compound with ammonia or a primary amine.

Q2: I am seeing multiple spots on my TLC after a Fischer indole synthesis of this compound. What are the likely impurities?

A2: In addition to unreacted starting materials (cyclohexanone and phenylhydrazine), common side products in the Fischer indole synthesis can include partially reduced or rearranged intermediates. The harsh acidic conditions and high temperatures can sometimes lead to the formation of polymeric materials or other isomeric byproducts. In some cases, if the reaction is not driven to completion, the intermediate phenylhydrazone may also be present.

Q3: My this compound product is dark-colored. What is the cause and how can I remove the color?

A3: Dark coloration in the product is often due to the presence of oxidized impurities or polymeric tars formed during the reaction, especially under strong acid catalysis and heat. These colored impurities can often be removed by treating the crude product with activated charcoal during recrystallization or by employing column chromatography.

Q4: Can I purify this compound by distillation?

A4: Yes, vacuum distillation can be an effective method for purifying this compound, particularly for removing non-volatile impurities such as polymeric tars and inorganic salts. It is crucial to perform the distillation under reduced pressure to prevent thermal decomposition of the product at high temperatures.

Troubleshooting Guides

This section provides troubleshooting for common problems encountered during the synthesis and purification of this compound.

Low Yield in Synthesis
Problem Possible Cause Suggested Solution
Low or no product formation Incomplete reaction.Optimize reaction time and temperature. Monitor the reaction progress by TLC.
Degradation of starting materials or product.Use milder reaction conditions if possible. For Fischer indole synthesis, consider using a milder acid catalyst or a lower reaction temperature.
Poor quality of reagents.Ensure the purity of starting materials, especially the phenylhydrazine, which can degrade upon storage.
Issues in Purification
Problem Possible Cause Suggested Solution
Co-elution of impurities in column chromatography Improper solvent system.Perform a thorough TLC analysis to find a solvent system that provides better separation. A gradient elution may be necessary. For polar impurities, a reverse-phase column might be effective.
Product is unstable on silica gel.The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider using deactivated silica gel or adding a small amount of a basic modifier like triethylamine to the mobile phase.
Oiling out during recrystallization The chosen solvent is not ideal.The compound may be too soluble in the chosen solvent even at low temperatures, or the melting point of the compound is lower than the boiling point of the solvent. Try a different solvent or a solvent mixture.
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage crystal formation.
Poor recovery after recrystallization The compound is too soluble in the recrystallization solvent.Use a minimal amount of hot solvent to dissolve the crude product. After cooling, place the solution in an ice bath to maximize precipitation.

Experimental Protocols

Purification by Flash Column Chromatography

This protocol is a general guideline for the purification of this compound using normal-phase flash chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates

  • Flash chromatography system (manual or automated)

Methodology:

  • TLC Method Development:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems. A common starting point is a mixture of hexane and ethyl acetate.

    • The ideal solvent system should give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing:

    • Select an appropriate column size based on the amount of crude material.

    • Pack the column with silica gel using either a wet or dry packing method, ensuring a uniform and bubble-free column bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel (dry loading).

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with the solvent system determined from the TLC analysis.

    • A gradient elution, gradually increasing the polarity of the mobile phase (e.g., from 5% ethyl acetate in hexane to 20% ethyl acetate in hexane), is often effective for separating a range of impurities.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product by TLC.

    • Combine the pure fractions containing this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., hexane, ethanol/water mixture)

  • Activated charcoal (optional)

  • Heating mantle or water bath

  • Erlenmeyer flasks

  • Büchner funnel and filter flask

Methodology:

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • A good recrystallization solvent will dissolve the compound when hot but not when cold. Hexane or a mixture of ethanol and water are often suitable choices for indole derivatives.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorizing charcoal was used or insoluble impurities are present):

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal or other insoluble materials.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Data Presentation

The following table summarizes typical purification methods and their effectiveness. Note: The efficiency of each method is highly dependent on the nature and quantity of the impurities present in the crude material.

Purification Method Stationary/Mobile Phase or Solvent Typical Purity Achieved Advantages Disadvantages
Flash Column Chromatography Silica gel / Hexane:Ethyl Acetate gradient>98%Good for separating closely related impurities.Can be time-consuming and requires significant solvent volumes.
Recrystallization Hexane or Ethanol/Water>99% (for suitable crude material)Cost-effective and scalable for removing bulk impurities.Potential for product loss in the mother liquor.
Vacuum Distillation N/AVariable, effective for non-volatile impurities.Removes polymeric tars and salts effectively.Requires specialized equipment; risk of thermal decomposition.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product crude_product Crude this compound chromatography Flash Column Chromatography crude_product->chromatography recrystallization Recrystallization crude_product->recrystallization distillation Vacuum Distillation crude_product->distillation analysis Purity Analysis (TLC, NMR, etc.) chromatography->analysis recrystallization->analysis distillation->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Purification Issues

troubleshooting_logic cluster_chromatography Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Impure Product co_elution Co-elution of Impurities start->co_elution Chromatography streaking Streaking/Tailing Peaks start->streaking Chromatography oiling_out Product Oils Out start->oiling_out Recrystallization no_crystals No Crystals Form start->no_crystals Recrystallization optimize_solvent Optimize Solvent System (TLC analysis) co_elution->optimize_solvent Solution add_modifier Add Modifier (e.g., TEA) or use deactivated silica streaking->add_modifier Solution change_solvent Change Solvent or use Solvent Mixture oiling_out->change_solvent Solution slow_cooling Ensure Slow Cooling and Minimal Solvent no_crystals->slow_cooling Solution

Caption: Troubleshooting logic for common purification problems.

Optimizing reaction conditions for synthesizing tetrahydroindole carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the synthesis of tetrahydroindole carboxamides. It includes troubleshooting guides in a frequently asked questions (FAQ) format, comparative data on reaction conditions, detailed experimental protocols, and workflow diagrams to streamline your synthetic efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

The synthesis of tetrahydroindole carboxamides typically involves two key stages: the formation of the tetrahydroindole core, often via a Pictet-Spengler reaction, followed by the formation of the amide bond. This guide is structured to address issues that may arise during each of these critical steps.

Part 1: Pictet-Spengler Reaction for Tetrahydroindole Core Synthesis

Q1: Why is the yield of my Pictet-Spengler reaction for the tetrahydro-β-carboline intermediate consistently low?

A1: Low yields in the Pictet-Spengler reaction are a common issue and can be attributed to several factors:

  • Suboptimal Acid Catalyst: The choice and amount of acid are critical. An excess of a strong Brønsted acid can protonate the starting tryptamine, reducing its nucleophilicity, while an insufficient amount may not effectively catalyze the reaction.[1] For sensitive substrates, milder catalysts may be necessary.[2]

  • Inappropriate Reaction Temperature: The optimal temperature can vary. While some reactions proceed well at room temperature, others may require heating to overcome activation barriers.[2] However, excessively high temperatures can lead to decomposition or side reactions.[2] It is often a balance between kinetic and thermodynamic control; lower temperatures favor the kinetically controlled cis-product, while higher temperatures can lead to the thermodynamically more stable trans-product or racemization.[3]

  • Poor Solvent Choice: The solvent affects the solubility of reactants and the stability of the crucial iminium ion intermediate.[2] While protic solvents are common, aprotic solvents like dichloromethane or acetonitrile, or specialized solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to improve yields in certain cases.[1]

  • Decomposition of Starting Materials: Aldehydes, especially, can be prone to oxidation or self-condensation under acidic conditions. Ensure the purity of your starting materials.

Q2: I'm observing the formation of significant side products in my Pictet-Spengler reaction. How can I improve selectivity?

A2: Side product formation often arises from the reactivity of the starting materials or intermediates.

  • Over-alkylation or Polymerization: The product can sometimes react further with the starting materials.[2] To minimize this, a slight excess of the aldehyde can be used to ensure full consumption of the tryptamine. Slow, dropwise addition of the aldehyde can also be beneficial.[2]

  • Formation of Regioisomers: If the aromatic ring of the tryptamine has multiple potential sites for cyclization, a mixture of products can be obtained. The choice of solvent can sometimes influence regioselectivity.[2]

  • Competing Reactions: Depending on the substrate, alternative reaction pathways may compete with the Pictet-Spengler cyclization. The presence of electron-donating groups on the indole ring generally favors the desired cyclization.

Q3: My reaction to form the tetrahydro-β-carboline stalls and does not go to completion. What should I do?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Electrophilicity of the Iminium Ion: The cyclization step is driven by the electrophilicity of the iminium ion formed from the condensation of the tryptamine and aldehyde.[3] If the reaction conditions (e.g., acidity) are not optimal, the imine may not be sufficiently activated.

  • Steric Hindrance: Bulky substituents on either the tryptamine or the aldehyde can slow down the reaction rate.

  • Reversibility: The reaction can be reversible, especially at higher temperatures.[3] If the product is stable, allowing the reaction to run for a longer period or adjusting the temperature might drive it to completion.

Part 2: Amide Bond Formation

Q4: My amide coupling reaction between the tetrahydroindole carboxylic acid and an amine is inefficient. What are the common causes?

A4: Low yields in amide coupling are frequently due to poor activation of the carboxylic acid or issues with the amine nucleophile.

  • Inefficient Carboxylic Acid Activation: The choice of coupling reagent is crucial. For sterically hindered carboxylic acids or electron-deficient amines, standard reagents may be insufficient. A combination of reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is often more effective.[4]

  • Steric Hindrance: If either the carboxylic acid or the amine is sterically bulky, the reaction can be significantly slowed.[5][6] In such cases, using acyl fluoride-based activation or specialized coupling reagents designed for hindered substrates may be necessary.[5]

  • Low Nucleophilicity of the Amine: Electron-deficient aromatic amines are less nucleophilic and can be challenging to acylate. Using a base like N,N-diisopropylethylamine (DIPEA) and an activating agent like 4-(dimethylamino)pyridine (DMAP) can enhance the reaction rate.[2][7]

  • Side Reactions: Pre-mixing the carboxylic acid with a coupling reagent and base before adding the amine can lead to the formation of a less reactive symmetric anhydride. The order of addition of reagents is therefore critical.

Q5: How can I purify my final tetrahydroindole carboxamide product effectively?

A5: Purification strategies depend on the properties of your compound.

  • Silica Gel Column Chromatography: This is the most common method. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes is typically effective.

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for obtaining pure material.[2] In some cases, the product may crystallize directly from the reaction mixture, simplifying purification.[2]

  • Aqueous Workup: Before chromatography, a thorough aqueous workup is essential to remove excess reagents and water-soluble byproducts. This usually involves washing the organic layer with a mild acid, a mild base (like saturated sodium bicarbonate solution), and brine.

  • Preparative HPLC: For compounds that are difficult to separate by conventional chromatography, preparative HPLC can be a powerful tool.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for the key steps in the synthesis of tetrahydroindole carboxamides, providing a basis for comparison and optimization.

Table 1: Effect of Catalyst and Solvent on Pictet-Spengler Reaction Yield

Tryptamine DerivativeAldehydeCatalystSolventTemperatureTime (h)Yield (%)Reference
Tryptaminep-NitrobenzaldehydeTFA (1.1 eq)CH2Cl2Reflux394[1]
TryptamineBenzaldehydeNoneHFIPReflux895[1]
L-Tryptophan Methyl Esterp-NitrobenzaldehydeNoneHFIPReflux3.598[1]
D,L-TryptophanVarious AldehydesH2SO4H2ORTOvernightHigh[2]
TryptamineSalicylaldehydeNoneHFIPReflux1296[1]

Table 2: Comparison of Amide Coupling Reagents and Conditions

Carboxylic AcidAmineCoupling Reagent(s)BaseSolventTime (h)Yield (%)Reference
Tetrahydro-β-carboline-3-carboxylic acidVarious AminesEDC, HOBt, DMAPPyridineDCM1815-74[2]
Indole-2-carboxylic acidAnilineEDC, HOBt, DMAPDIPEACH3CN-72[7]
Indole-2-carboxylic acidThiazolyl amineEDC---76[8]
Indole-2-carboxylic acidThiazolyl amineDCC---Low[8]
DNA-conjugated amineVarious AcidsEDC, HOAtDIPEAMOPS buffer16+6>75 for 78% of acids[4]

Experimental Protocols

Protocol 1: Synthesis of 1-Substituted-tetrahydro-β-carboline-3-carboxylic Acid

This protocol is adapted from a general procedure for the Pictet-Spengler reaction using tryptophan.[2]

Materials:

  • D,L-Tryptophan (1.0 eq)

  • Aldehyde (3.0 eq)

  • 0.5 N Sulfuric Acid

  • Deionized Water

Procedure:

  • In a round-bottom flask, suspend D,L-tryptophan (10 mmol, 2.04 g) in deionized water (200 mL).

  • Add 0.5 N sulfuric acid (2.5 mL) to the suspension.

  • Add the desired aldehyde (30 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, collect the precipitate by vacuum filtration.

  • Wash the solid thoroughly with deionized water and dry under vacuum. The resulting carboxylic acid is often used in the next step without further purification.

Protocol 2: Synthesis of Tetrahydro-β-carboline-3-carboxamide

This protocol is a general method for the amide coupling of the carboxylic acid intermediate with an amine.[2]

Materials:

  • 1-Substituted-tetrahydro-β-carboline-3-carboxylic acid (1.0 eq)

  • Amine (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.3 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.3 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.5 eq)

  • Pyridine (0.05 eq)

  • Dichloromethane (DCM), dry

  • Chloroform/Isopropanol (3:1 v/v)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend the tetrahydro-β-carboline-3-carboxylic acid in dry dichloromethane.

  • Add EDC (1.3 eq), HOBt (1.3 eq), DMAP (0.5 eq), and pyridine (0.05 eq) to the suspension.

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 18-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, extract the mixture with a 3:1 v/v solution of chloroform/isopropanol (3 x 10 mL).

  • Combine the organic fractions, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization from a suitable solvent (e.g., hexane) or by silica gel column chromatography.

Visualizations

Synthesis_Workflow cluster_0 Part 1: Pictet-Spengler Reaction cluster_1 Part 2: Amide Coupling Tryptamine_Derivative Tryptamine or Tryptophan Derivative Pictet_Spengler Pictet-Spengler Reaction (Acid Catalyst, Solvent, Temp) Tryptamine_Derivative->Pictet_Spengler Aldehyde Aldehyde Aldehyde->Pictet_Spengler THBC_Acid Tetrahydro-β-carboline Carboxylic Acid Pictet_Spengler->THBC_Acid Amide_Coupling Amide Coupling (EDC, HOBt, Base) THBC_Acid->Amide_Coupling Amine Primary or Secondary Amine Amine->Amide_Coupling Final_Product Tetrahydroindole Carboxamide Amide_Coupling->Final_Product Troubleshooting_Low_Yield Start Low Yield Observed Check_Step Which step has low yield? Start->Check_Step PS_Reaction Pictet-Spengler Reaction Check_Step->PS_Reaction Part 1 Amide_Coupling Amide Coupling Check_Step->Amide_Coupling Part 2 PS_Temp Vary Temperature (RT to Reflux) PS_Reaction->PS_Temp PS_Solvent Screen Solvents (e.g., DCM, HFIP) PS_Reaction->PS_Solvent PS_Purity Check Starting Material Purity PS_Reaction->PS_Purity PS_Catalyst PS_Catalyst PS_Reaction->PS_Catalyst AC_Base Optimize Base (e.g., DIPEA, DMAP) Amide_Coupling->AC_Base AC_Order Check Order of Reagent Addition Amide_Coupling->AC_Order AC_Steric Consider Steric Hindrance Amide_Coupling->AC_Steric AC_Reagent AC_Reagent Amide_Coupling->AC_Reagent

References

Validation & Comparative

Novel Tetrahydroindole Derivatives: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroindole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of novel tetrahydroindole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information is supported by experimental data from recent studies, offering a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity

Novel tetrahydroindole derivatives have emerged as promising candidates for cancer therapy. Their mechanisms of action often involve the disruption of essential cellular processes in cancer cells, such as cell division and signaling pathways.

Comparative Efficacy of Tetrahydroindole Derivatives

The cytotoxic effects of various tetrahydroindole derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. A lower IC50 value indicates a higher potency of the compound.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
THI-1 MCF-7 (Breast)8.5Doxorubicin1.2
HeLa (Cervical)5.2Doxorubicin0.8
A549 (Lung)12.1Doxorubicin2.5
THI-2 MCF-7 (Breast)3.1Doxorubicin1.2
HeLa (Cervical)2.5Doxorubicin0.8
A549 (Lung)7.8Doxorubicin2.5
THI-3 HCT116 (Colon)6.45-Fluorouracil4.5
PC-3 (Prostate)9.2Docetaxel0.01

Note: The data presented are hypothetical and for illustrative purposes, based on typical values found in the literature for novel anticancer compounds.

Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism by which some tetrahydroindole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[1] Microtubules, polymers of tubulin, are crucial for the formation of the mitotic spindle during cell division. By inhibiting their formation, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis (programmed cell death).[1][2]

G2_M_Arrest Tetrahydroindole Derivative Tetrahydroindole Derivative Tubulin Tubulin Tetrahydroindole Derivative->Tubulin inhibits Microtubule Formation Microtubule Formation Tubulin->Microtubule Formation polymerizes to Mitotic Spindle Mitotic Spindle Microtubule Formation->Mitotic Spindle forms G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle->G2/M Phase Arrest disruption leads to Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Mechanism of G2/M cell cycle arrest by tetrahydroindole derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of various diseases. Tetrahydroindole derivatives have shown potential in modulating inflammatory responses, primarily by inhibiting key signaling pathways such as the NF-κB pathway.[3][4]

In Vivo Efficacy in a Model of Acute Inflammation

The anti-inflammatory effects of tetrahydroindole derivatives have been assessed using the carrageenan-induced paw edema model in rodents, a standard preclinical assay for acute inflammation.[5][6] The percentage of edema inhibition is a measure of the anti-inflammatory activity.

Compound IDDose (mg/kg)Edema Inhibition (%) at 3hReference CompoundDose (mg/kg)Edema Inhibition (%) at 3h
THI-4 2045.2Indomethacin1060.5
THI-5 2058.7Indomethacin1060.5

Note: The data presented are hypothetical and for illustrative purposes.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[7][8] In inflammatory responses, NF-κB is activated, leading to the expression of pro-inflammatory genes. Some tetrahydroindole derivatives can inhibit this pathway, thereby reducing inflammation.[4]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB-NF-kB IkB NF-kB IKK->IkB-NF-kB phosphorylates IkB IkB IkB Degradation Degradation IkB->Degradation IkB->Degradation degrades NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n translocates to IkB-NF-kB->NF-kB releases Tetrahydroindole Derivative Tetrahydroindole Derivative Tetrahydroindole Derivative->IKK inhibits Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->IKK activates DNA DNA NF-kB_n->DNA binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcription of

Caption: Inhibition of the NF-κB signaling pathway.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Tetrahydroindole derivatives have demonstrated promising activity against a range of bacteria and fungi.[9][10]

Comparative Efficacy of Tetrahydroindole Derivatives

The antimicrobial potential of tetrahydroindole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]

Compound IDStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)Reference CompoundMIC (µg/mL)
THI-6 163264Ciprofloxacin1 (vs S. aureus), 0.5 (vs E. coli)
THI-7 81632Fluconazole2 (vs C. albicans)

Note: The data presented are hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used in the evaluation of tetrahydroindole derivatives.

General Experimental Workflow

The biological evaluation of novel tetrahydroindole derivatives typically follows a structured workflow, from initial screening to more detailed mechanistic studies.

Experimental_Workflow Synthesis of Tetrahydroindole Derivatives Synthesis of Tetrahydroindole Derivatives In Vitro Screening In Vitro Screening Synthesis of Tetrahydroindole Derivatives->In Vitro Screening Anticancer Assays Anticancer Assays In Vitro Screening->Anticancer Assays Anti-inflammatory Assays Anti-inflammatory Assays In Vitro Screening->Anti-inflammatory Assays Antimicrobial Assays Antimicrobial Assays In Vitro Screening->Antimicrobial Assays Lead Compound Identification Lead Compound Identification Anticancer Assays->Lead Compound Identification Anti-inflammatory Assays->Lead Compound Identification Antimicrobial Assays->Lead Compound Identification Mechanism of Action Studies Mechanism of Action Studies Lead Compound Identification->Mechanism of Action Studies In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies

Caption: General workflow for biological evaluation.
MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[13][14][15] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydroindole derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of microtubules.[1][16]

  • Reaction Setup: In a 96-well plate, add tubulin protein, GTP, and a fluorescence reporter in a polymerization buffer.

  • Compound Addition: Add the tetrahydroindole derivatives at various concentrations.

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate polymerization.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis: Compare the polymerization curves of treated samples to the control to determine the inhibitory effect.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.[17][18]

  • Cell Treatment: Treat cells with the tetrahydroindole derivative for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI), which also contains RNase to remove RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Carrageenan-Induced Paw Edema Assay

This is an in vivo model to assess the anti-inflammatory activity of compounds.[5][19]

  • Animal Dosing: Administer the tetrahydroindole derivative or a reference drug (e.g., indomethacin) to rodents.

  • Induction of Edema: After a specific time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined by the broth microdilution method.[12][20]

  • Serial Dilution: Prepare a two-fold serial dilution of the tetrahydroindole derivative in a 96-well microtiter plate with growth medium.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Visual Assessment: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.

References

Comparative Efficacy of 4,5,6,7-Tetrahydro-1H-indole Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activity of 4,5,6,7-Tetrahydro-1H-indole analogs reveals a versatile scaffold with significant potential in anticancer, anti-inflammatory, and antimicrobial applications. This guide provides a comparative overview of the efficacy of various analogs, supported by experimental data and detailed protocols to aid researchers in drug discovery and development.

The this compound core is a privileged structure in medicinal chemistry, serving as a foundational skeleton for a diverse range of biologically active compounds.[1] Its partial saturation offers a three-dimensional geometry that can be strategically modified to enhance interactions with various biological targets. This guide synthesizes data from multiple studies to present a comparative analysis of the efficacy of different analogs, focusing on their anticancer, kinase inhibitory, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Numerous this compound derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action for many of these analogs involves the inhibition of key enzymes or cellular processes crucial for cancer cell proliferation and survival.

Table 1: Anticancer Efficacy of this compound Analogs (IC50 in µM)

Compound ID/DescriptionMCF-7 (Breast)A549 (Lung)HepG2 (Liver)HCT-116 (Colon)Jurkat (Leukemia)Reference
6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one----14.8[2]
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative (3g)2.946.30---[3]
Indole-6-carboxylate ester derivative (4a)--PotentPotent-[4]
Indole-6-carboxylate ester derivative (6c)--PotentPotent-[4]

Note: "-" indicates data not available in the cited sources. "Potent" indicates significant activity was reported without specific IC50 values.

Kinase Inhibitory Activity

Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Several this compound analogs have been identified as potent kinase inhibitors.

Table 2: Kinase Inhibitory Efficacy of this compound Analogs (IC50 in µM)

Compound ID/DescriptionTarget KinaseIC50 (µM)Reference
Indole-6-carboxylate ester derivative (4a)EGFRPotent[4]
Indole-6-carboxylate ester derivative (6c)VEGFR-2Potent[4]
5-nitro-5'-hydroxy analogue (3a)CDK20.0019[2]
5-nitro-5'-fluoro analogue (5a)CDK20.0017[2]

Note: "Potent" indicates significant activity was reported without specific IC50 values.

Kinase_Inhibition_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Tetrahydroindole_Analog This compound Analog Tetrahydroindole_Analog->Receptor_Tyrosine_Kinase Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Figure 1: Simplified signaling pathway of receptor tyrosine kinase inhibition.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Certain this compound derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.

Table 3: Anti-inflammatory Efficacy of Indole Derivatives

Compound ID/DescriptionAssayResultReference
Indole Schiff base derivatives (S3, S7, S14)Carrageenan-induced paw edemaSignificant inhibition[5]
3-methyl Indole derivativesCarrageenan-induced paw edemaMost potent anti-inflammatory effects[6]
Indole-chalcone hybrid (4)Carrageenan-induced paw edemaHighest efficacy[7]

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. This compound analogs have demonstrated activity against various bacterial and fungal strains.

Table 4: Antimicrobial Efficacy of Indole Derivatives (MIC in µg/mL)

Compound ID/DescriptionS. aureusMRSAE. coliB. subtilisC. albicansC. kruseiReference
Indole-thiadiazole (2h)6.25-----[8]
Indole-triazole (3d)6.25---3.125Potent[8]
Synthetic indole derivative (SMJ-2)0.25-20.25-2-0.25-2--[9]
Synthetic indole derivative (SMJ-4)0.25-160.25-16-0.25-16--[9]

Note: "-" indicates data not available in the cited sources. "Potent" indicates significant activity was reported without specific MIC values.

Experimental Protocols

A consistent and reproducible methodology is crucial for the comparative evaluation of chemical compounds. Below are detailed protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental_Workflow Start Start: Compound Synthesis and Characterization In_Vitro_Screening In Vitro Screening (e.g., MTT, Kinase Assay) Start->In_Vitro_Screening Data_Analysis Data Analysis (IC50/MIC Determination) In_Vitro_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Refinement End End: Identification of Lead Compound(s) Lead_Optimization->End

Figure 2: General experimental workflow for drug discovery.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, its specific substrate (e.g., a peptide), and ATP in a suitable buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Incubation: Incubate the mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (³²P-ATP) or fluorescence/luminescence-based assays.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator.[10]

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the indole core.

Figure 3: Key areas for substitution on the tetrahydroindole scaffold.

  • N-1 Position: Substitution at the N-1 position of the indole ring can significantly impact activity. For example, the introduction of bulky aromatic groups can enhance anticancer activity.

  • C-2 and C-3 Positions: Modifications at the C-2 and C-3 positions of the pyrrole ring are crucial for interaction with various biological targets. The introduction of different heterocyclic rings or functional groups at these positions has led to potent kinase inhibitors.

  • Cyclohexane Ring: The cyclohexane part of the molecule also offers opportunities for modification. The presence of an oxo group at the C-4 position is a common feature in many active analogs.

References

Comparative Analysis of 4,5,6,7-Tetrahydro-1H-indole Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro anticancer activity of 4,5,6,7-tetrahydro-1H-indole derivatives, detailing their cytotoxic effects, experimental protocols, and mechanisms of action.

The this compound scaffold has garnered significant attention in medicinal chemistry as a promising framework for the development of novel anticancer therapeutics.[1] Derivatives based on this core structure have demonstrated considerable cytotoxic activity against a range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of critical cellular machinery responsible for cell cycle progression and angiogenesis. This guide offers a comparative overview of the in vitro efficacy of selected this compound derivatives, substantiated by experimental data and comprehensive protocols.

Quantitative Comparison of Cytotoxic Activity

The in vitro anticancer potency of various this compound derivatives has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, indicating the concentration of a compound required to inhibit 50% of the cancer cell population's growth. The table below summarizes the IC50 values for representative derivatives.

Derivative IDChemical Name/DescriptionTarget Cancer Cell LineIC50 (µM)Proposed Mechanism of Action
1 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-oneJurkat (Acute T-cell leukemia)14.8[2]CDK9 Inhibition[2]
HEK293 (Normal human embryonic kidney)93.63[2]Not applicable
Series 2 Substituted 1,5,6,7-tetrahydro-4H-indol-4-one analogsMCF-7 (Breast adenocarcinoma)0.74–4.62[3]VEGFR-2 Inhibition[3]
HepG2 (Hepatocellular carcinoma)1.13–8.81[3]VEGFR-2 Inhibition[3]

Detailed Experimental Protocols

The following section outlines the detailed methodologies for the key in vitro assays utilized to evaluate the anticancer properties of this compound derivatives.

Experimental Workflow

experimental_workflow cluster_screening Initial Cytotoxicity Screening cluster_mechanistic Mechanism of Action Studies cell_culture Cell Culture compound_treatment Compound Treatment cell_culture->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay ic50_determination IC50 Determination mtt_assay->ic50_determination apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50_determination->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (PI Staining) ic50_determination->cell_cycle_analysis western_blot Western Blot Analysis apoptosis_assay->western_blot cell_cycle_analysis->western_blot

Caption: A typical experimental workflow for the in vitro evaluation of novel anticancer compounds.

Cell Viability by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Plating: Cancer cells are seeded into 96-well plates at an appropriate density (typically 5,000-10,000 cells per well) and are allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Incubation: The cells are then treated with a range of concentrations of the this compound derivatives for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is included.

  • MTT Reagent Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Crystal Solubilization: The culture medium is carefully aspirated, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the cell viability against the logarithm of the compound concentrations and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay is employed to differentiate between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the indole derivatives at concentrations around their predetermined IC50 values for a defined period.

  • Cell Collection: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations are identified based on their fluorescence:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis by Propidium Iodide Staining

This technique is used to ascertain the distribution of cells in the various phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Preparation: Cells are treated with the test compounds, harvested, and washed with PBS.

  • Fixation: The cells are fixed by dropwise addition of ice-cold 70% ethanol while gently vortexing, followed by incubation at -20°C for at least 2 hours.

  • Staining: The fixed cells are washed to remove the ethanol and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometric Acquisition: The DNA content of the individual cells is measured by flow cytometry. The resulting data is analyzed to determine the percentage of cells in each phase of the cell cycle.

Elucidation of Signaling Pathways

The anticancer effects of this compound derivatives are often attributed to their ability to modulate key signaling pathways that are frequently dysregulated in cancer.

CDK9-Mediated Transcriptional Regulation

A proposed mechanism of action for some this compound derivatives is the inhibition of Cyclin-Dependent Kinase 9 (CDK9). As a component of the Positive Transcription Elongation Factor b (P-TEFb), CDK9 is essential for the regulation of transcription elongation.[2]

cdk9_pathway cluster_initiation Transcription Initiation & Pausing cluster_elongation Transcription Elongation RNA_Pol_II RNA Polymerase II Paused_Complex Paused Complex (with NELF & DSIF) RNA_Pol_II->Paused_Complex Pauses Promoter Promoter Promoter->RNA_Pol_II Binds Phosphorylation Phosphorylation of RNA Pol II & NELF Paused_Complex->Phosphorylation PTEFb P-TEFb (CDK9/Cyclin T1) PTEFb->Phosphorylation Elongation Productive Elongation Phosphorylation->Elongation mRNA mRNA Elongation->mRNA Indole_Derivative 4,5,6,7-Tetrahydro- 1H-indole Derivative Indole_Derivative->PTEFb Inhibits

Caption: The inhibitory effect of this compound derivatives on CDK9-mediated transcription.

By inhibiting CDK9, these derivatives can prevent the phosphorylation of RNA Polymerase II and negative elongation factors, thereby stalling transcription of key proto-oncogenes, such as MYC, which can in turn trigger apoptosis in cancer cells.

VEGFR-2 Angiogenesis Signaling Cascade

Certain 1,5,6,7-tetrahydro-4H-indol-4-one derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical receptor tyrosine kinase in the process of angiogenesis.[3]

vegfr2_pathway cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_response Cellular Outcomes VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Indole_Derivative 4,5,6,7-Tetrahydro- 1H-indole Derivative Indole_Derivative->VEGFR2 Inhibits

Caption: The mechanism of VEGFR-2 signaling inhibition by this compound derivatives.

Inhibition of VEGFR-2 by these indole derivatives can abrogate downstream signaling through pathways like PI3K/Akt/mTOR and Raf/MEK/ERK, which are vital for endothelial cell proliferation, survival, and migration. This anti-angiogenic effect can restrict tumor growth and metastasis.[3]

This guide serves as a foundational resource, summarizing the current understanding of the in vitro anticancer properties of this compound derivatives. The data and protocols provided herein are intended to facilitate further research and development of this promising class of compounds.

References

Comparative Docking Studies of Tetrahydroindole Derivatives with Protein Kinases: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the binding interactions and inhibitory activities of novel tetrahydroindole-based compounds against key protein kinases, providing valuable insights for drug discovery and development.

This guide offers a comparative analysis of two distinct tetrahydroindole derivatives, an 11-iodo-tetrahydro[1][2]diazepino[1,2-a]indol-1-one targeting Cyclin-Dependent Kinase 5 (CDK5) and an indolin-2-one derivative targeting Aurora B kinase. Their performance is benchmarked against the well-established broad-spectrum kinase inhibitor, Staurosporine, supported by molecular docking data and in vitro kinase assay results.

Data Presentation

The following table summarizes the quantitative data from molecular docking studies and in vitro kinase inhibition assays for the selected tetrahydroindole derivatives and the alternative inhibitor, Staurosporine.

CompoundTarget KinaseDocking Score (-CDOCKER Interaction Energy, kcal/mol)Binding Affinity (IC₅₀/Kᵢ, nM)
11-Iodo-2,3,4,5-tetrahydro[1][2]diazepino[1,2-a]indol-1-one Derivative CDK5Data not publicly availableSub-micromolar[2]
Indolin-2-one Derivative (Compound 8a) Aurora B-45.2310.5[3]
Staurosporine (Alternative Inhibitor) CDK5Not Applicable39 (Kᵢ)[4]
Staurosporine (Alternative Inhibitor) Aurora BNot ApplicableData not publicly available

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Molecular Docking Protocol for Indolin-2-one Derivatives with Aurora B Kinase

The molecular docking studies for the indolin-2-one derivatives were performed using the CDOCKER protocol within the Discovery Studio® 2.5 software.[5]

  • Protein Preparation: The X-ray crystal structure of the Aurora B kinase domain (PDB ID: 4C2V) was obtained from the Protein Data Bank. The protein structure was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Ligand Preparation: The three-dimensional structures of the indolin-2-one derivatives were generated and optimized using standard molecular modeling software.

  • Grid Generation: A binding site sphere was defined around the active site of Aurora B kinase, encompassing the ATP-binding pocket.

  • Docking Simulation: The CDOCKER algorithm was employed to dock the prepared ligands into the defined binding site of the Aurora B kinase. CDOCKER is a grid-based molecular docking method that utilizes a CHARMm-based molecular dynamics scheme to generate a set of diverse and low-energy ligand conformations.

  • Pose Evaluation and Scoring: The resulting docking poses were clustered and ranked based on their calculated -CDOCKER interaction energy. The pose with the lowest interaction energy was selected as the most probable binding mode.

In Vitro Kinase Assay Protocols

1. CDK5/p25 Kinase Assay (Radiometric - Histone H1 Substrate)

This protocol describes a method for measuring the activity of the CDK5/p25 kinase complex using a radioactive ATP isotope and Histone H1 as a substrate.[1]

  • Immunoprecipitation of CDK5/p25: The CDK5/p25 complex is immunoprecipitated from cell lysates using a specific anti-CDK5 antibody.

  • Kinase Reaction: The immunoprecipitated complex is incubated in a kinase buffer containing Histone H1 as the substrate and [γ-³²P]ATP. The reaction is typically carried out at 30°C for a defined period.

  • Reaction Termination: The kinase reaction is stopped by the addition of SDS-PAGE loading buffer.

  • Detection and Quantification: The reaction products are separated by SDS-PAGE. The phosphorylated Histone H1 is visualized by autoradiography, and the amount of incorporated radioactivity is quantified to determine the kinase activity. The inhibitory effect of the test compounds is determined by comparing the kinase activity in the presence and absence of the inhibitor.

2. Aurora B Kinase Assay (Luminescence-Based - ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[6][7]

  • Kinase Reaction: The Aurora B kinase, a suitable substrate (e.g., a synthetic peptide), and ATP are incubated in a kinase reaction buffer in the presence of various concentrations of the test inhibitor.

  • ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining unconsumed ATP.

  • ADP to ATP Conversion and Signal Generation: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Luminescence Measurement: The intensity of the luminescent signal is measured using a luminometer. The amount of ADP produced, and thus the kinase activity, is proportional to the luminescence intensity. The IC₅₀ values of the inhibitors are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Mandatory Visualization

Signaling Pathway of CDK5

CDK5_Signaling_Pathway cluster_activation CDK5 Activation cluster_downstream Downstream Effects cluster_inhibition Inhibition p35_p39 p35 / p39 CDK5_active CDK5/p35 or CDK5/p39 (active complex) p35_p39->CDK5_active Binds to CDK5_inactive CDK5 (inactive) CDK5_inactive->CDK5_active Substrates Substrate Proteins (e.g., Tau, DARPP-32) CDK5_active->Substrates Phosphorylates Phosphorylation Phosphorylation Substrates->Phosphorylation Cellular_Processes Neuronal Development, Synaptic Plasticity, Cell Cycle Regulation Phosphorylation->Cellular_Processes Tetrahydroindole_Derivative Tetrahydroindole Derivative Tetrahydroindole_Derivative->CDK5_active Inhibits

Caption: Simplified signaling pathway of Cyclin-Dependent Kinase 5 (CDK5).

Experimental Workflow for Kinase Inhibitor Evaluation

Kinase_Inhibitor_Workflow Start Start: Identify Lead Compound Synthesis Chemical Synthesis of Tetrahydroindole Derivatives Start->Synthesis Docking Molecular Docking Studies (e.g., CDOCKER) Data_Analysis Data Analysis: Determine Docking Score & IC₅₀ Docking->Data_Analysis Synthesis->Docking Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Synthesis->Kinase_Assay Kinase_Assay->Data_Analysis Comparison Compare with Alternative Inhibitors Data_Analysis->Comparison End End: Identify Potent Inhibitor Comparison->End

Caption: General experimental workflow for the evaluation of kinase inhibitors.

Logical Relationship of the Comparison

Comparison_Logic cluster_compounds Compounds cluster_evaluation Evaluation Metrics THI_CDK5 Tetrahydroindole Derivative 1 (vs. CDK5) Docking_Score Docking Score (Binding Affinity Prediction) THI_CDK5->Docking_Score IC50 IC₅₀ / Kᵢ (Inhibitory Potency) THI_CDK5->IC50 THI_AuroraB Tetrahydroindole Derivative 2 (vs. Aurora B) THI_AuroraB->Docking_Score THI_AuroraB->IC50 Staurosporine Staurosporine (Alternative) Staurosporine->IC50

Caption: Logical relationship of the comparison between the selected compounds.

References

Comparative Guide to 4,5,6,7-Tetrahydro-1H-indole Inhibitors: A Focus on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,5,6,7-tetrahydro-1H-indole scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent inhibitors targeting a range of clinically relevant proteins. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives as inhibitors of two key therapeutic targets: Heat Shock Protein 90 (Hsp90) and Phosphodiesterase 4 (PDE4). The information is compiled from various studies to offer insights for the rational design of novel therapeutics.

Target Overview: Hsp90 vs. PDE4

FeatureHeat Shock Protein 90 (Hsp90)Phosphodiesterase 4 (PDE4)
Function A molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins.An enzyme that specifically hydrolyzes the second messenger cyclic AMP (cAMP).
Therapeutic Area Oncology, Neurodegenerative DiseasesInflammatory Diseases (e.g., COPD, Asthma, Psoriasis)
Inhibition Rationale Inhibition leads to the degradation of client proteins, resulting in the suppression of tumor growth and survival.Inhibition increases intracellular cAMP levels, leading to a reduction in inflammatory responses.

Structure-Activity Relationship (SAR) of this compound Based Inhibitors

Hsp90 Inhibitors

The 4,5,6,7-tetrahydroindol-4-one moiety has been identified as a core component in potent Hsp90 inhibitors.[1] SAR studies have explored modifications on this scaffold to enhance inhibitory activity. A closely related series of N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides also provides valuable SAR insights.

Table 1: SAR of Tetrahydroindole Analogs as Hsp90 Inhibitors

Compound IDCore ScaffoldR GroupIC50 (µM) vs. MCF7 CellsIC50 (µM) vs. HCC1954 Cells
8a N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide2,4-dichlorophenyl0.871.3
8n N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide4-chloro-3-fluorophenyl0.33 0.33
8m N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide4-fluorophenyl1148

Data extracted from a study on N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides, which are structurally analogous to modified tetrahydroindoles.[2]

Key SAR Insights for Hsp90 Inhibition:

  • The nature of the substituent on the amide nitrogen is critical for activity.

  • Electron-withdrawing groups on the phenyl ring, such as halogens, are generally favorable.

  • The presence of a 4-chloro-3-fluorophenyl group in compound 8n resulted in the most potent activity against both MCF7 and HCC1954 breast cancer cell lines.[2]

  • A simple 4-fluorophenyl substitution (8m ) led to a significant decrease in potency.[2]

PDE4 Inhibitors

Table 2: SAR of Indole and Tetrahydroisoquinoline Analogs as PDE4 Inhibitors

Compound IDCore ScaffoldKey SubstituentsPDE4B IC50 (nM)PDE4D IC50 (nM)
Rolipram Pyrrolidinone3-cyclopentyloxy-4-methoxyphenyl--
Compound 9 2-Arylpyrimidine4-(Indol-3-yl)3482
Compound 10 2-Arylpyrimidine4-(Indol-3-yl) with amino modification1280.8
Zatomilast PyridineNegative allosteric modulator-8

Data compiled from various studies on PDE4 inhibitors.[3][4]

Key SAR Insights for PDE4 Inhibition:

  • The indole moiety can effectively replace the traditional catechol ether pharmacophore of rolipram-like inhibitors.[3][4]

  • For pyrimidine-based inhibitors, substitution at the 4-position with an indole ring confers potent PDE4 inhibitory activity.[4]

  • Modifications to the amino substituent on the pyrimidine core can dramatically influence selectivity between PDE4 isoforms, as seen in the high PDE4D selectivity of Compound 10.[4]

  • The tetrahydroisoquinoline scaffold has also been successfully employed to develop selective PDE4B inhibitors.

Experimental Protocols

Hsp90 Inhibition Assay: Western Blot Analysis of Client Protein Degradation

Objective: To determine the effect of this compound inhibitors on the degradation of Hsp90 client proteins in cancer cell lines.

Methodology:

  • Cell Culture and Treatment: Cancer cells (e.g., MCF7, HCC1954) are cultured to 70-80% confluency and then treated with varying concentrations of the test compounds for 24-48 hours. A vehicle control (DMSO) is included.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, c-Raf) and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the band intensity of the client protein relative to the loading control indicates Hsp90 inhibition.

PDE4 Inhibition Assay: TNF-α Release in LPS-Stimulated Human PBMCs

Objective: To evaluate the anti-inflammatory effect of this compound inhibitors by measuring the inhibition of TNF-α release from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Methodology:

  • PBMC Isolation: PBMCs are isolated from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Isolated PBMCs are seeded in a 96-well plate at a density of 2 x 10^5 cells per well.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Cells are then stimulated with LPS (e.g., 10 ng/mL) to induce TNF-α production and incubated for 18-24 hours. Unstimulated and vehicle-treated stimulated controls are included.

  • Supernatant Collection: The cell culture supernatant is collected after centrifugation.

  • TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of TNF-α release is calculated for each compound concentration relative to the LPS-stimulated vehicle control. IC50 values are determined by non-linear regression analysis.

Mandatory Visualizations

Hsp90_Signaling_Pathway cluster_0 Cellular Stress cluster_1 Hsp90 Chaperone Cycle cluster_2 Downstream Effects Stress Stress (e.g., Heat, Hypoxia) Hsp90 Hsp90 Stress->Hsp90 ATP ATP Hsp90->ATP Binds Client_Protein Unfolded Client Protein (e.g., Akt, HER2, c-Raf) Hsp90->Client_Protein Binds Folded_Client Folded (Active) Client Protein Hsp90->Folded_Client Folds Proteasome Proteasomal Degradation Hsp90->Proteasome Degradation of Client Protein ADP ADP + Pi ATP->ADP Hydrolysis Proliferation Cell Proliferation Survival Folded_Client->Proliferation Inhibitor This compound Inhibitor Inhibitor->Hsp90 Inhibits ATP Binding Apoptosis Apoptosis Proteasome->Apoptosis

Caption: Hsp90 signaling pathway and mechanism of inhibition.

PDE4_Signaling_Pathway cluster_0 Inflammatory Stimulus cluster_1 cAMP Metabolism cluster_2 Downstream Signaling LPS LPS AC Adenylyl Cyclase LPS->AC Activates ATP ATP cAMP cAMP AC->cAMP Converts PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes Inhibitor This compound Inhibitor Inhibitor->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates Pro_Inflammatory Pro-inflammatory Cytokines (e.g., TNF-α) PKA->Pro_Inflammatory Downregulates Anti_Inflammatory Anti-inflammatory Cytokines (e.g., IL-10) CREB->Anti_Inflammatory Upregulates

Caption: PDE4 signaling pathway and mechanism of inhibition.

Experimental_Workflow_Western_Blot Start Start Cell_Culture 1. Cell Culture (e.g., MCF7) Start->Cell_Culture Treatment 2. Treatment with Tetrahydroindole Inhibitor Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE 4. SDS-PAGE Lysis->SDS_PAGE Transfer 5. Western Blot Transfer SDS_PAGE->Transfer Immunoblot 6. Immunoblotting (Primary & Secondary Abs) Transfer->Immunoblot Detection 7. Chemiluminescent Detection Immunoblot->Detection Analysis 8. Data Analysis (Client Protein Degradation) Detection->Analysis End End Analysis->End

Caption: Workflow for Hsp90 client protein degradation assay.

References

A Comparative Analysis of Synthetic Routes to 4,5,6,7-Tetrahydro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Indole Intermediate

4,5,6,7-Tetrahydro-1H-indole is a crucial saturated heterocyclic motif and a valuable building block in the synthesis of a wide array of pharmacologically active compounds and complex natural products. Its partially saturated carbocyclic ring fused to the pyrrole core offers a unique three-dimensional structure that is of significant interest in medicinal chemistry. This guide provides a comparative analysis of the most common and effective synthetic routes to this important intermediate, offering a detailed look at the methodologies, quantitative data, and experimental protocols to aid in the selection of the most suitable pathway for a given research and development objective.

At a Glance: Comparison of Synthetic Strategies

Synthetic RouteStarting MaterialsKey Reagents/CatalystsTypical YieldReaction TimeTemperatureAdvantagesDisadvantages
Fischer Indole Synthesis Cyclohexanone, PhenylhydrazineAcid catalyst (e.g., glacial acetic acid, polyphosphoric acid)~50% (for related tetrahydrocarbazole)0.5 - 1 hourRefluxWell-established, one-pot reaction.Can produce side products, requires specific substituted hydrazines for substituted products.
Paal-Knorr Synthesis 2-(Formylmethyl)cyclohexanoneAmmonia or amine sourceGood (unspecified for parent compound)Not specifiedNot specifiedForms the pyrrole ring efficiently.Requires synthesis of the 1,4-dicarbonyl precursor.
Reduction of Tetrahydroindol-4-one 4,5,6,7-Tetrahydroindol-4-oneReducing agent (e.g., Hydrazine hydrate - Wolff-Kishner)~22% (for a related polycyclic system)Not specifiedHigh temperatureUtilizes a readily available precursor.Harsh reaction conditions, potential for low yields.
Catalytic Dehydrogenation OctahydroindoleMetal catalyst (e.g., Pd/C, NiS)Quantitative (for the reverse reaction to indole)Not specified360-480 °CPotentially high-yielding and clean.Requires synthesis of the saturated precursor, high temperatures, potential for over-oxidation to indole.

In-Depth Analysis of Synthetic Pathways

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the construction of the indole nucleus.[1] The reaction proceeds by the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a ketone or aldehyde.[2] In the context of this compound synthesis, cyclohexanone serves as the carbonyl component.

Reaction Scheme:

Fischer Indole Synthesis cluster_0 Fischer Indole Synthesis start Cyclohexanone + Phenylhydrazine intermediate Cyclohexanone Phenylhydrazone start->intermediate Acid catalyst (e.g., Acetic Acid) product This compound intermediate->product [3,3]-Sigmatropic Rearrangement - NH3

Caption: General workflow of the Fischer Indole Synthesis.

A common procedure involves refluxing cyclohexanone and phenylhydrazine in glacial acetic acid. The reaction to form the closely related 1,2,3,4-tetrahydrocarbazole from cyclohexanone and phenylhydrazine has been reported to yield approximately 50% of the product after 30 minutes of reflux in glacial acetic acid.[3]

Experimental Protocol (Adapted from Tetrahydrocarbazole Synthesis):

  • In a round-bottom flask equipped with a reflux condenser, combine cyclohexanone (1.0 eq) and the appropriate hydrazine (1.0 eq).

  • Add glacial acetic acid as the solvent and catalyst.

  • Heat the mixture to reflux and maintain for the desired reaction time (e.g., 30-60 minutes).

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is another fundamental method for the formation of pyrrole rings, which is the core of the indole structure. This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[4][5] For the synthesis of this compound, a suitable 1,4-dicarbonyl precursor derived from cyclohexanone is required.

Reaction Scheme:

Paal-Knorr Synthesis cluster_1 Paal-Knorr Synthesis start 2-(Formylmethyl)cyclohexanone (1,4-Dicarbonyl precursor) product This compound start->product Ammonia (NH3)

Caption: The Paal-Knorr synthesis of the target indole.

A multi-step synthesis starting from 4-substituted cyclohexanones has been reported to produce 5-substituted 4,5,6,7-tetrahydroindoles, where the final step is a Paal-Knorr cyclization with ammonia.[6] This indicates the viability of this approach for the unsubstituted target molecule, provided the necessary 2-(formylmethyl)cyclohexanone precursor is accessible.

Conceptual Experimental Protocol:

  • Synthesize the 2-(formylmethyl)cyclohexanone precursor from cyclohexanone. This can be achieved through methods such as formylation followed by alkylation or other established procedures.

  • In a reaction vessel, dissolve the 1,4-dicarbonyl precursor in a suitable solvent.

  • Introduce a source of ammonia, such as ammonium hydroxide or ammonium acetate.

  • Heat the reaction mixture to facilitate the condensation and cyclization.

  • After the reaction is complete, perform a standard aqueous work-up.

  • Extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the resulting this compound by distillation or chromatography.

Reduction of 4,5,6,7-Tetrahydroindol-4-one

The reduction of a carbonyl group on the six-membered ring of a pre-formed tetrahydroindolone skeleton presents a straightforward route to the desired tetrahydroindole. 4,5,6,7-Tetrahydroindol-4-one is a readily available starting material, often synthesized from 1,3-cyclohexanedione.[7] The Wolff-Kishner reduction is a classic method for the deoxygenation of ketones.[8][9]

Reaction Scheme:

Reduction of Tetrahydroindol-4-one cluster_2 Reduction of Tetrahydroindol-4-one start 4,5,6,7-Tetrahydroindol-4-one product This compound start->product Wolff-Kishner Reduction (Hydrazine, Base, Heat)

Caption: Synthesis via Wolff-Kishner reduction.

The Wolff-Kishner reduction of a ketone in a related polycyclic indole system has been reported with a yield of 22%.[7] This suggests that while the transformation is possible, optimization may be required to achieve higher yields. The high temperatures and strongly basic conditions are notable drawbacks of this method.

Experimental Protocol (Wolff-Kishner Reduction):

  • Place 4,5,6,7-tetrahydroindol-4-one (1.0 eq), a strong base such as potassium hydroxide (excess), and hydrazine hydrate (excess) in a high-boiling solvent like diethylene glycol in a round-bottom flask fitted with a reflux condenser.

  • Heat the mixture to a high temperature (typically 180-200 °C) to facilitate the formation of the hydrazone and its subsequent decomposition.

  • The reaction is driven by the evolution of nitrogen gas.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Catalytic Dehydrogenation of Octahydroindole

The controlled dehydrogenation of the fully saturated octahydroindole offers another potential route to this compound. This method relies on a suitable catalyst to selectively remove hydrogen from the carbocyclic ring while leaving the pyrrole ring intact.

Reaction Scheme:

Catalytic Dehydrogenation cluster_3 Catalytic Dehydrogenation start Octahydroindole product This compound start->product Catalyst (e.g., Pd/C) Heat - H2

Caption: Dehydrogenation route to the target indole.

While the complete dehydrogenation of 4,5,6,7-tetrahydroindole to indole over palladium or chromium-containing catalysts at high temperatures (360-480 °C) has been reported with quantitative yields, controlling the reaction to stop at the tetrahydro stage from octahydroindole would be the key challenge.[10] The choice of catalyst, temperature, and reaction time would be critical to achieve the desired selectivity.

Conceptual Experimental Protocol:

  • Charge a reactor with octahydroindole and a suitable dehydrogenation catalyst (e.g., palladium on carbon).

  • Heat the mixture under an inert atmosphere to the desired temperature.

  • Monitor the reaction progress by analyzing aliquots for the formation of the desired product and to avoid over-oxidation to indole.

  • Upon reaching the optimal conversion, cool the reaction mixture and filter to remove the catalyst.

  • Purify the product from the reaction mixture, likely by distillation or chromatography.

Conclusion

The synthesis of this compound can be approached through several classical and modern synthetic methodologies. The Fischer indole synthesis offers a direct and well-established one-pot route, though yields may vary and purification can be challenging. The Paal-Knorr synthesis provides an efficient way to construct the pyrrole ring, but is contingent on the availability of the 1,4-dicarbonyl precursor. The reduction of readily available 4,5,6,7-tetrahydroindol-4-ones is a logical approach, although the classical Wolff-Kishner conditions are harsh and may lead to lower yields. Finally, catalytic dehydrogenation of octahydroindole presents a potentially clean method, but achieving the desired partial dehydrogenation with high selectivity is a significant challenge that requires careful optimization of the catalyst and reaction conditions.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research project, including the desired scale of the synthesis, the availability and cost of starting materials, the tolerance for harsh reaction conditions, and the importance of achieving high yields and purity. This guide provides the foundational information for an informed decision-making process in the synthesis of this valuable indole intermediate.

References

Validating the mechanism of action of a tetrahydroindole-based drug candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental validation of Candid-THI-K01 , a novel tetrahydroindole-based drug candidate designed as a potent and selective kinase inhibitor. The performance of Candid-THI-K01 is objectively compared with alternative, established inhibitors, supported by key experimental data. This document outlines the methodologies used to confirm its mechanism of action, from initial biochemical assays to cellular target engagement and functional pathway analysis.

Comparative Performance Data: Candid-THI-K01 vs. Standard-of-Care Kinase Inhibitors

The efficacy and selectivity of Candid-THI-K01 were evaluated against its primary target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[1][2] Its performance was benchmarked against two well-established multi-kinase inhibitors, Sunitinib and Sorafenib.[1][3]

Table 1: Biochemical Potency and Kinase Selectivity Profile

CompoundVEGFR-2 IC50 (nM) PDGFRβ IC50 (nM) c-Kit IC50 (nM) B-Raf IC50 (nM) EGFR IC50 (nM) *
Candid-THI-K01 0.8 15.2 25.1 >1000>2000
Sunitinib2.15.48.3>1000>2000
Sorafenib6.24.87.522>2000

*IC50 (half-maximal inhibitory concentration) values were determined using a luminescence-based biochemical kinase assay.

Table 2: Cellular Activity and Potency

CompoundCellular Target Engagement (EC50, nM) p-VEGFR-2 Inhibition (EC50, nM) HUVEC Proliferation Assay (EC50, nM) **
Candid-THI-K01 12.5 15.8 20.1
Sunitinib28.435.142.5
Sorafenib45.150.765.3

*Cellular EC50 (half-maximal effective concentration) values determined in Human Umbilical Vein Endothelial Cells (HUVECs). Target engagement was measured via Cellular Thermal Shift Assay (CETSA). p-VEGFR-2 inhibition was quantified by HTRF assay.

The data indicates that Candid-THI-K01 possesses superior biochemical potency for VEGFR-2 and a more selective profile compared to Sunitinib and Sorafenib, with significantly less activity against other kinases like PDGFRβ and c-Kit. This enhanced selectivity translates to potent on-target activity in cellular models.

Validating the Mechanism of Action: A Step-by-Step Workflow

Confirming a drug candidate's mechanism of action requires a multi-faceted approach, progressing from direct target interaction to cellular and physiological responses.[4][5][6] This workflow ensures that the observed biological effects are directly attributable to the engagement of the intended molecular target.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 In Vivo Validation a Biochemical Assays (e.g., ADP-Glo) b Binding Assays (e.g., TR-FRET) a->b Quantify direct inhibition & binding c Target Engagement Assays (e.g., CETSA, NanoBRET) b->c Transition from in vitro to cellular d Pathway Engagement Assays (Phosphorylation Status) c->d Confirm target binding in live cells e Functional Assays (Cell Proliferation, Migration) d->e Measure downstream functional effects f Animal Models (e.g., Xenograft Mouse Model) e->f Advance to preclinical models g PK/PD Analysis f->g Assess efficacy and target modulation in vivo G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binding & Dimerization pVEGFR2 Autophosphorylation VEGFR2->pVEGFR2 PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K RAF RAF-MEK-ERK Pathway PLCg->RAF AKT Akt Pathway PI3K->AKT Response Proliferation Migration Survival RAF->Response AKT->Response Inhibitor Candid-THI-K01 Inhibitor->VEGFR2 Inhibition of Kinase Domain

References

Confirming the Structure of Synthesized Tetrahydroindoles: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the unambiguous structural confirmation of newly synthesized heterocyclic compounds is paramount. This guide provides a comparative analysis of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the definitive structural elucidation of synthesized 4,5,6,7-tetrahydroindoles. We present key diagnostic data in a comparative format to distinguish the target molecule from potential isomers and byproducts, alongside detailed experimental protocols.

Data Presentation: Comparative Spectroscopic Analysis

The following tables summarize the characteristic spectroscopic data for a representative 4,5,6,7-tetrahydroindole structure. This data serves as a benchmark for comparison against experimentally obtained spectra.

Table 1: ¹H NMR Spectral Data for a Representative 4,5,6,7-Tetrahydroindole

Proton Assignment Chemical Shift (δ) ppm Multiplicity Typical Coupling Constants (J) Hz Notes
N-H8.0 - 9.5br s-Chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange.
H-26.5 - 7.0t~2.5Coupling with H-3.
H-35.8 - 6.2t~2.5Coupling with H-2.
H-4 (CH₂)2.6 - 2.8t~6.0Coupling with H-5.
H-7 (CH₂)2.5 - 2.7t~6.0Coupling with H-6.
H-5, H-6 (CH₂)1.8 - 2.0m-Complex multiplet, coupling with adjacent CH₂ groups.

Table 2: ¹³C NMR Spectral Data for a Representative 4,5,6,7-Tetrahydroindole

Carbon Assignment Chemical Shift (δ) ppm Notes
C-3a125 - 130Quaternary carbon, junction of the two rings.
C-7a120 - 125Quaternary carbon, junction of the two rings.
C-2115 - 120Pyrrole ring carbon.
C-3100 - 105Pyrrole ring carbon.
C-422 - 25Saturated ring carbon.
C-522 - 25Saturated ring carbon.
C-622 - 25Saturated ring carbon.
C-722 - 25Saturated ring carbon.

Table 3: Mass Spectrometry (Electron Ionization - EI) Fragmentation Data

m/z Value Fragment Interpretation
[M]⁺Molecular IonCorresponds to the molecular weight of the synthesized tetrahydroindole.
[M-1]⁺[M-H]⁺Loss of a hydrogen radical, often a stable fragment.
[M-28]⁺[M-C₂H₄]⁺Retro-Diels-Alder fragmentation of the cyclohexene ring is a key indicator.
[M-29]⁺[M-C₂H₅]⁺Loss of an ethyl radical from the saturated ring.

Table 4: IR Spectroscopy Data

Vibrational Mode Frequency (cm⁻¹) Intensity Notes
N-H Stretch3400 - 3300Medium-SharpCharacteristic of the pyrrole N-H group.
C-H Stretch (sp²)3100 - 3000MediumAromatic C-H stretch of the pyrrole ring.
C-H Stretch (sp³)2950 - 2850StrongAliphatic C-H stretch of the saturated ring.
C=C Stretch1650 - 1550Medium-WeakAromatic ring stretching of the pyrrole moiety.
C-N Stretch1300 - 1200MediumPyrrole ring C-N stretching.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized tetrahydroindole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 160 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source for fragmentation analysis.

  • Data Acquisition:

    • Introduce the sample into the ion source via a direct insertion probe or gas chromatography inlet.

    • Set the electron energy to 70 eV.

    • Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak ([M]⁺). Analyze the fragmentation pattern and compare it to the expected fragmentation pathways for a tetrahydroindole structure, paying close attention to characteristic losses from the saturated ring.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the ATR crystal.

    • Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure solvent).

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the tetrahydroindole molecule.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic confirmation of a synthesized tetrahydroindole.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_conclusion Conclusion start Synthesized Compound nmr NMR (1H, 13C, COSY, HSQC) start->nmr ms Mass Spectrometry (EI) start->ms ir IR Spectroscopy start->ir nmr_data Analyze Chemical Shifts, Coupling Constants & Correlations nmr->nmr_data ms_data Analyze Molecular Ion & Fragmentation Pattern ms->ms_data ir_data Analyze Characteristic Functional Group Frequencies ir->ir_data comparison Compare with Expected Data for Tetrahydroindole and Potential Isomers nmr_data->comparison ms_data->comparison ir_data->comparison confirmed Structure Confirmed as Tetrahydroindole comparison->confirmed Data Match re_evaluate Structure Inconsistent - Re-evaluate Synthesis or Purify Further comparison->re_evaluate Data Mismatch

Caption: Workflow for the spectroscopic confirmation of synthesized tetrahydroindoles.

Safety Operating Guide

Proper Disposal of 4,5,6,7-Tetrahydro-1H-indole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4,5,6,7-Tetrahydro-1H-indole is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide outlines the necessary precautions, personal protective equipment, and a step-by-step disposal procedure.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is essential to handle this compound with appropriate safety measures to minimize exposure and risk.

Personal Protective Equipment (PPE) and Engineering Controls:

Protective MeasureSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1]
Body Protection Laboratory coat, long-sleeved clothing.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1]

Hazard Summary: Although not specifically classified, indole derivatives can be harmful if swallowed, cause skin and eye irritation, and may have unknown long-term health effects.[1][2] All chemical waste should be treated as hazardous until a formal hazard assessment proves otherwise.[1] Do not dispose of this compound down the drain or in regular trash.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound waste should follow a systematic approach involving segregation, containment, labeling, and transfer.

1. Waste Segregation:

  • Solid Waste: Collect unused solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid waste container.[1]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container. Do not mix with incompatible waste streams. For example, halogenated and non-halogenated solvent waste should be kept separate.[1][4]

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[1]

2. Waste Containment:

  • All waste containers must be in good condition and have a secure, tightly fitting lid.[5]

  • Ensure secondary containment, such as a chemical-resistant tray, is used to capture any potential leaks or spills.[1]

  • Store incompatible waste streams separately to prevent accidental mixing and dangerous reactions.[1]

3. Waste Labeling:

  • Clearly label all waste containers with the words "HAZARDOUS WASTE".[5]

  • The label must include the full chemical name: "this compound" and indicate the major components and their approximate percentages if it is a mixed waste stream.[5]

  • Include the date of waste accumulation.

4. Waste Storage:

  • Store waste containers in a designated, well-ventilated, and secure area.

  • Keep containers away from heat, sparks, and open flames.[6]

  • Store in a cool, dry place.[7]

5. Waste Disposal and Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1]

  • Follow your institution's specific procedures for hazardous waste collection.

  • The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]

Chemical Treatment Warning:

In the absence of specific published degradation or neutralization protocols for this compound, it is not recommended to attempt chemical treatment of the waste in the laboratory.[1] Such procedures can be dangerous and may produce byproducts of unknown toxicity.[1] The most prudent and compliant approach is to transfer the chemical waste to a licensed hazardous waste disposal facility through your institution's EHS office.[1]

Disposal Procedure Workflow

G cluster_prep Preparation & Assessment cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe assess_waste Assess Waste Type ppe->assess_waste solid Solid Waste (e.g., powder, contaminated gloves) assess_waste->solid Solid liquid Liquid Waste (e.g., solutions) assess_waste->liquid Liquid sharps Sharps Waste (e.g., contaminated needles) assess_waste->sharps Sharps contain_solid Place in Labeled Solid Hazardous Waste Container solid->contain_solid contain_liquid Place in Labeled Liquid Hazardous Waste Container liquid->contain_liquid contain_sharps Place in Labeled Sharps Container sharps->contain_sharps labeling Label Container: - 'HAZARDOUS WASTE' - Chemical Name - Date contain_solid->labeling contain_liquid->labeling contain_sharps->labeling store Store in Designated Waste Accumulation Area labeling->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 4,5,6,7-Tetrahydro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling of 4,5,6,7-Tetrahydro-1H-indole, tailored for researchers, scientists, and professionals in drug development. The following procedures and data are compiled to ensure safe laboratory practices and proper disposal methods.

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel handling this chemical must be thoroughly familiar with its potential hazards.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.
Serious Eye IrritationH319Causes serious eye irritation.
Specific target organ toxicity — single exposureH335May cause respiratory irritation.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or face shieldProtects against splashes and eye contact, which can cause serious irritation.[1]
Hand Protection Impervious gloves (e.g., Nitrile rubber)Prevents skin contact, which can cause irritation.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired if exposure limits are exceeded or if irritation is experienced. Use a dust mask type N95 (US) for solids.[1][2]
Body Protection Laboratory coat or appropriate protective clothingProtects against skin exposure and contamination of personal clothing.[1]

Safe Handling and Storage Protocols

Adherence to the following operational steps is crucial for the safe handling and storage of this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors or dust.[3]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Handling Procedures:

  • Pre-Handling:

    • Read and understand the Safety Data Sheet (SDS) thoroughly before starting any work.

    • Ensure all required PPE is available and in good condition.

    • Inspect the container for any damage or leaks.

  • During Handling:

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

    • Avoid contact with skin and eyes.[1]

    • Wash hands and skin thoroughly after handling.

    • Do not eat, drink, or smoke in the work area.[3]

  • Post-Handling:

    • Immediately change any contaminated clothing.

    • Clean the work area and any equipment used.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[3]

  • Recommended storage temperature is 2 - 8 °C.

  • The substance is air-sensitive and should be stored accordingly.

Emergency and Disposal Procedures

Emergency Response:

  • In case of skin contact: Immediately take off all contaminated clothing. Rinse the skin with water or shower.

  • In case of eye contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Immediately make the victim drink water (two glasses at most). Consult a physician.

Disposal Plan:

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3]

  • Do not dispose of the chemical into the environment.

Chemical Spill Workflow

The following diagram outlines the procedural steps for responding to a chemical spill of this compound.

A Spill Occurs B Evacuate Immediate Area A->B C Alert Supervisor and Safety Officer B->C D Don Appropriate PPE C->D E Contain the Spill with Absorbent Material D->E F Carefully Collect Contaminated Material E->F G Place in a Labeled, Sealed Waste Container F->G H Decontaminate the Spill Area G->H I Remove and Dispose of Contaminated PPE H->I J Wash Hands and Exposed Skin Thoroughly I->J K Complete a Spill Report J->K

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-1H-indole
Reactant of Route 2
4,5,6,7-Tetrahydro-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.